Erythrosine B
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H6I4Na2O5 |
|---|---|
Molecular Weight |
879.9 g/mol |
IUPAC Name |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
InChI Key |
RAGZEDHHTPQLAI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Erythrosine B: A Comprehensive Technical Guide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B, a xanthene dye also known as Acid Red 51, C.I. 45430, and FD&C Red No. 3, is a versatile fluorophore with applications in fluorescence microscopy, particularly for cell viability and localization studies.[1][2] Its utility stems from its distinct spectral properties, including strong absorption in the green region of the visible spectrum and subsequent emission of orange-red fluorescence. This guide provides an in-depth overview of the spectral characteristics of this compound, detailed experimental protocols for its use in fluorescence microscopy, and a discussion of its advantages and limitations.
Spectral Properties of this compound
The fluorescence of this compound is highly dependent on its local environment, including the solvent and pH.[2] Key spectral and photophysical parameters are summarized below.
Quantitative Spectral Data
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λabs) | 524 - 530 nm | Aqueous/Ethanol | [3][4] |
| Emission Maximum (λem) | 552 - 571 nm | Aqueous/Ethanol | |
| Molar Extinction Coefficient (ε) | ~82,500 - 107,000 M-1cm-1 | Water/Ethanol | |
| Fluorescence Quantum Yield (Φf) | 0.08 | Ethanol | |
| Fluorescence Lifetime (τf) | 89 ps - 0.25 ns | Aqueous/Ethanol | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 - 0.68 | Aqueous |
Note: The spectral properties of this compound can be influenced by factors such as solvent polarity, pH, and binding to macromolecules.
Photobleaching
This compound is susceptible to rapid, oxygen-sensitive photobleaching when exposed to visible light. This process occurs via first-order kinetics and is dependent on the rate of photon absorption and the concentration of dissolved oxygen. The photobleaching is primarily caused by the attack of singlet molecular oxygen, which is generated by the excited this compound molecule, on the chromophore itself. The rate of photobleaching can also be influenced by the buffer system used.
Experimental Protocols for Fluorescence Microscopy
Cell Viability Staining (Membrane Integrity Assay)
This compound can be used as a vital dye to differentiate between live and dead cells. The principle of this assay is that the dye is excluded by cells with intact membranes (live cells) but can penetrate the compromised membranes of dead cells, staining them red.
Materials:
-
This compound solution (e.g., 0.4% w/v in phosphate-buffered saline, PBS)
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~520-540 nm, emission >550 nm)
Protocol:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS to a suitable concentration.
-
Add an equal volume of 0.4% this compound solution to the cell suspension (for a 1:1 dilution).
-
Incubate for 5-15 minutes at room temperature.
-
Centrifuge the cell suspension to pellet the cells and remove the supernatant.
-
Resuspend the cells in fresh PBS.
-
Mount a small volume of the cell suspension on a microscope slide.
-
Image the cells using a fluorescence microscope. Dead cells will exhibit red fluorescence, while live cells will show minimal to no fluorescence. Bright-field microscopy can also be used to visualize the red-stained dead cells.
Staining of Biofilms
This compound can be used to visualize the biomass of bacterial biofilms.
Materials:
-
This compound solution (e.g., 22 µM in a suitable buffer)
-
Biofilm sample
-
Rinsing solution (e.g., the buffer used for the this compound solution)
-
Confocal laser scanning microscope (CLSM) with appropriate laser lines and detectors (e.g., 488 nm excitation, detection >500 nm).
Protocol:
-
Gently wash the biofilm sample to remove planktonic cells.
-
Incubate the biofilm with the this compound solution for approximately 15 minutes at room temperature in the dark.
-
Carefully wash the biofilm with the rinsing solution to remove excess dye.
-
Mount the biofilm for imaging on the CLSM.
-
Acquire fluorescence images to visualize the distribution of this compound within the biofilm biomass. Reflected-light mode can be used to visualize the overall biofilm structure.
Visualization of Key Processes
This compound Photobleaching Pathway
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of this compound.
Experimental Workflow for Cell Viability Assay
Caption: A flowchart outlining the key steps in a cell viability assay using this compound.
Advantages and Disadvantages for Fluorescence Microscopy
Advantages:
-
Cost-Effective: this compound is a relatively inexpensive dye.
-
Versatile: It can be used for both fluorescence and bright-field microscopy.
-
Rapid Staining: Staining protocols are typically short, often requiring only a few minutes of incubation.
-
Broad Applicability: It has been shown to be effective for staining a variety of cell types, including bacteria.
Disadvantages:
-
Photobleaching: Its high susceptibility to photobleaching can limit its use in applications requiring prolonged or intense illumination.
-
Lower Quantum Yield: Compared to some other common fluorophores, this compound has a relatively low fluorescence quantum yield.
-
Environmental Sensitivity: Its fluorescence properties can be influenced by the local chemical environment.
Conclusion
This compound is a valuable tool in the fluorescence microscopy toolkit, particularly for rapid cell viability assessment and biofilm imaging. Its strong absorption and clear differentiation between live and dead cells make it a practical choice for many applications. However, researchers should be mindful of its propensity for photobleaching and the potential influence of environmental factors on its spectral properties. By understanding these characteristics and employing appropriate experimental protocols, this compound can be effectively utilized to generate reliable and insightful data in cellular and microbiological research.
References
Erythrosine B: A Comprehensive Technical Guide to Safety and Handling in the Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B, also known as Acid Red 51, FD&C Red No. 3, or C.I. 45430, is a tetraiodofluorescein derivative widely used in research laboratories.[1][2] It serves as a biological stain, a protein-protein interaction inhibitor, a photosensitizer in photodynamic therapy, and a component in various assays.[3][4][5] This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of this compound to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a xanthene dye that appears as a red to brown powder. It is soluble in water, glycerin, and methanol. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C20H6I4Na2O5 |
| Molecular Weight | 879.86 g/mol |
| Appearance | Red to brown powder |
| Solubility | Soluble in water, glycerin, and methanol |
| Melting Point | 142-144°C |
| Absorbance Maximum (λmax) | 524-530 nm in aqueous solution |
Safety and Hazard Information
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life. It is important to handle this compound with appropriate safety precautions.
Toxicological Data
The acute toxicity of this compound has been determined through animal studies. This data is crucial for understanding the potential hazards associated with accidental exposure.
| Toxicity Data | Value and Species |
| Oral LD50 (Rat) | 1840 mg/kg |
| Oral LD50 (Mouse) | 1264 mg/kg |
Health Effects and First Aid
Understanding the potential health effects and corresponding first aid measures is critical for laboratory personnel.
| Exposure Route | Potential Health Effects | First Aid Measures |
| Ingestion | Harmful if swallowed. May cause nausea and vomiting. Large doses may lead to thyroid dysfunction. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | May cause respiratory tract irritation. | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | May cause skin irritation. It is a permeator and can be absorbed through the skin. Will stain skin. | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
-
Handling : Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (see Section 2.4). Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed when not in use.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. |
Experimental Protocols and Applications
This compound has diverse applications in the research lab. Below are detailed protocols for some of its key uses.
Cell Viability Assay (Dye Exclusion Method)
This compound can be used as a vital dye to differentiate between live and dead cells. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear red.
-
Prepare this compound Working Solution : Prepare a 0.1% (w/v) this compound solution in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris-HCl.
-
Cell Preparation : Harvest and resuspend cells in a balanced salt solution or culture medium to the desired concentration.
-
Staining : Mix the cell suspension with the this compound working solution at a 1:1 ratio. No incubation time is required.
-
Counting : Load the stained cell suspension into a hemocytometer or an automated cell counter.
-
Analysis : Count the number of stained (dead) and unstained (live) cells to determine the percentage of viable cells.
Cell Viability Assay Workflow
Photodynamic Therapy (PDT) Photosensitizer
This compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon irradiation with light of a specific wavelength, leading to cell death.
-
Cell Seeding : Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Photosensitizer Incubation : Treat the cells with the desired concentration of this compound and incubate for a specific period to allow for cellular uptake.
-
Irradiation : Irradiate the cells with a light source of the appropriate wavelength (typically around 525 nm) and fluence.
-
Post-Irradiation Incubation : Incubate the cells for a desired period (e.g., 24 hours) to allow for the induction of cell death.
-
Viability Assessment : Assess cell viability using a suitable method, such as the MTT assay or the this compound dye exclusion assay described above.
Mechanism of this compound in Photodynamic Therapy
Histological Staining (Counterstain to Hematoxylin)
This compound is used as a counterstain in histology, similar to Eosin Y, to stain cytoplasm, connective tissue, and other extracellular substances in shades of pink and red.
-
Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Hematoxylin Staining : Stain with a hematoxylin solution to stain cell nuclei blue/purple.
-
Differentiation : Differentiate in acid alcohol to remove excess hematoxylin.
-
Bluing : "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) to turn the nuclei blue.
-
This compound Staining : Stain with a 0.5% aqueous solution of this compound.
-
Dehydration and Mounting : Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.
Mechanism of Action
This compound exhibits several mechanisms of action that are of interest in research:
-
Promiscuous Protein-Protein Interaction (PPI) Inhibitor : this compound has been identified as a non-specific inhibitor of various protein-protein interactions with IC50 values typically in the 5-30 µM range.
-
Inhibition of Flavivirus Protease : It acts as an orthosteric inhibitor, blocking the interaction between the NS2B and NS3 components of the flavivirus protease. This inhibits viral replication.
-
Inhibition of Dopamine Uptake : this compound has been shown to inhibit the uptake of dopamine in rat brain synaptosomes.
Inhibition of Flavivirus Protease by this compound
Spill, Leak, and Disposal Procedures
In the event of a spill or leak, and for proper disposal, follow these guidelines:
-
Small Spill : Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.
-
Large Spill : Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. Offer surplus and non-recyclable solutions to a licensed disposal company.
Conclusion
This compound is a versatile and valuable tool in the research laboratory. However, its potential hazards necessitate careful handling and adherence to strict safety protocols. By understanding its properties, health effects, and proper handling procedures, researchers can safely and effectively utilize this compound in a variety of experimental applications. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most up-to-date information.
References
- 1. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 2. escarpmentlabs.com [escarpmentlabs.com]
- 3. The Promiscuous Protein Binding Ability of this compound Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Erythrosine B: A Technical Guide to its Role as a Promiscuous Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythrosine B (FD&C Red No. 3), a widely used food colorant, has emerged as a subject of significant interest in chemical biology and drug discovery due to its potent and promiscuous inhibition of protein-protein interactions (PPIs). This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study. Characterized by its non-specific binding to multiple protein targets, this compound serves as a valuable tool for investigating the consequences of PPI disruption and as a scaffold for the development of more specific inhibitors. This document summarizes the current understanding of this compound's inhibitory activities, supported by quantitative data, detailed methodologies, and visual representations of the underlying biological processes.
Introduction to this compound as a PPI Inhibitor
This compound, a tetraiodofluorescein derivative, has been identified as a non-specific inhibitor of a broad range of protein-protein interactions.[1] Its inhibitory activity is remarkably consistent across various PPIs, with median inhibitory concentrations (IC50) typically falling within the low micromolar range (2-30 µM).[1][2] This promiscuous nature stems from its ability to bind to multiple sites on the surface of proteins, thereby sterically hindering the formation of PPI complexes.[2] This characteristic makes this compound a useful control compound in high-throughput screening campaigns for novel PPI inhibitors and a tool for elucidating the cellular consequences of disrupting specific protein networks.
Mechanism of Action: Non-Specific, Multi-Target Binding
The primary mechanism by which this compound inhibits protein-protein interactions is through non-specific, reversible binding to the surface of proteins.[2] Spectrophotometric studies have revealed that this compound can bind to multiple sites on a single protein with low micromolar affinity. This multi-site binding is thought to be the basis for its promiscuous inhibitory activity. By occupying various locations on a protein's surface, this compound can physically obstruct the binding interface required for interaction with its partner protein.
Studies on the binding of this compound to proteins like Bovine Serum Albumin (BSA) and CD40L have demonstrated a binding stoichiometry greater than one, indicating multiple binding sites per protein. This non-specific interaction model explains its broad-spectrum activity against diverse PPIs.
Impact on Key Signaling Pathways
This compound's ability to disrupt a multitude of PPIs leads to the modulation of various cellular signaling pathways. Two well-documented examples are the Tumor Necrosis Factor (TNF) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.
Inhibition of the TNF Receptor Superfamily Signaling
This compound has been shown to inhibit several interactions within the TNF receptor superfamily, including TNF-R-TNFα and CD40-CD154. The binding of TNFα to its receptor (TNFR1) is a critical step in initiating a signaling cascade that can lead to inflammation, apoptosis, or cell survival. By interfering with this initial PPI, this compound can effectively dampen the downstream signaling events.
Figure 1: Inhibition of TNFα-TNFR1 signaling by this compound.
Disruption of EGFR Signaling
The interaction between Epidermal Growth Factor (EGF) and its receptor (EGFR) is another PPI that is inhibited by this compound. The binding of EGF to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream pathways that regulate cell proliferation, survival, and migration. This compound's interference with the initial EGF-EGFR binding event can block these downstream effects.
Figure 2: Inhibition of EGF-EGFR signaling by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified for several protein-protein interactions. The following tables summarize the available data.
| Target PPI | Assay Type | IC50 (µM) | Reference |
| TNF-R-TNFα | Not Specified | 2-20 | |
| CD40-CD154 | Not Specified | 2-20 | |
| BAFF-R-BAFF | Not Specified | 2-20 | |
| RANK-RANKL | Not Specified | 2-20 | |
| OX40-OX40L | Not Specified | 2-20 | |
| 4-1BB-4-1BBL | Not Specified | 2-20 | |
| EGF-R-EGF | Not Specified | 2-20 |
| Protein | Method | Kd (µM) | Stoichiometry (n) | Reference |
| Bovine Serum Albumin (BSA) | Spectrophotometry | 14 | 8-9 | |
| CD40L | Spectrophotometry | 20 | 5-6 |
Detailed Experimental Protocols
To facilitate further research into the PPI inhibitory activities of this compound, this section provides detailed protocols for three key experimental techniques.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to quantify the inhibition of a PPI in a high-throughput format.
Figure 3: General workflow for an AlphaScreen PPI inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA). The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 to 100 µM).
-
Prepare solutions of biotinylated "Protein A" and GST-tagged "Protein B" in assay buffer at their optimal concentrations (determined empirically).
-
Prepare a slurry of Streptavidin Donor beads and anti-GST Acceptor beads in the dark according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound dilution or vehicle control to each well.
-
Add 5 µL of the biotinylated Protein A solution to each well.
-
Add 5 µL of the GST-tagged Protein B solution to each well.
-
Incubate for 30 minutes at room temperature to allow for PPI inhibition.
-
Add 10 µL of the mixed Donor and Acceptor beads to each well in subdued light.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of this compound to a target protein in real-time.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein ("Protein A") to the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject the this compound dilutions sequentially over the immobilized Protein A, starting with the lowest concentration. Include a buffer-only injection as a control.
-
After each injection, allow for a dissociation phase where running buffer is flowed over the surface.
-
Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to qualitatively or semi-quantitatively assess the disruption of a PPI in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously or exogenously express the interacting proteins of interest ("Protein A" and "Protein B").
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified period.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with an antibody specific for "Protein A" (the "bait" protein) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both "Protein A" and "Protein B".
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate. A decrease in the amount of co-immunoprecipitated "Protein B" in the presence of this compound indicates inhibition of the PPI.
-
Conclusion
This compound serves as a well-characterized, promiscuous inhibitor of protein-protein interactions. Its non-specific binding mechanism provides a valuable tool for studying the global effects of PPI disruption and for validating new PPI--targeted screening assays. While its lack of specificity limits its therapeutic potential in its current form, the xanthene scaffold of this compound may offer a starting point for the design of more selective and potent PPI inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their investigations of protein-protein interactions and their roles in cellular signaling.
References
Erythrosine B: A Multifaceted Tool in Neuroscience Research
Erythrosine B, a xanthene dye commonly used as a food colorant (FD&C Red No. 3), has emerged as a versatile and potent agent in neuroscience research. Its unique photochemical and biological properties have led to its application in diverse areas, from modeling neurotoxicity and investigating neurodegenerative diseases to its potential use in the targeted manipulation of neural circuits. This technical guide provides an in-depth overview of the core applications of this compound for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Neurotoxicological Profile of this compound
This compound is widely studied for its neurotoxic effects, which are primarily attributed to the induction of oxidative stress and neuroinflammation. Chronic exposure has been linked to behavioral abnormalities, including anxiety and memory impairment, making it a useful compound for modeling these conditions in preclinical studies.
In Vivo Neurotoxicity Data
Studies in rodent models have demonstrated a dose-dependent neurotoxic effect of this compound. The following table summarizes key quantitative findings from in vivo studies.
| Parameter | Species | Dosage | Duration | Observed Effects | Reference |
| Body Weight | Rat | 6 mg/kg & 10 mg/kg | 4-6 weeks | Significant decrease | [1] |
| Anxiety-like Behavior | Rat | 6 mg/kg & 10 mg/kg | 6 weeks | Significant increase in time spent in closed arms of elevated plus-maze | [1] |
| Non-spatial Working Memory | Rat | 2 mg/kg | 6 weeks | Significant enhancement (at lowest dose) | [1] |
| Malondialdehyde (MDA) Levels (Prefrontal Cortex & Hippocampus) | Rat | 6 mg/kg & 10 mg/kg | 6 weeks | Significant increase | [1] |
| Glutathione (GSH) Levels (Hippocampus) | Rat | 2, 6, & 10 mg/kg | 6 weeks | Significant decrease | [1] |
| Nitrite Levels (Hippocampus) | Rat | 2, 6, & 10 mg/kg | 6 weeks | Significant increase | |
| Acetylcholinesterase (AChE) Activity | Wistar Rat | ADI (0.1 mg/kg), 1/2 ADI, 1/4 ADI | 28 days | Significant decline at all doses | |
| Catalase (CAT) & Superoxide Dismutase (SOD) Activity | Wistar Rat | ADI (0.1 mg/kg) | 28 days | Substantial decline | |
| DNA Damage (Comet Assay) | Wistar Rat | ADI (0.1 mg/kg) | 28 days | Significant increase in tail length, tail DNA %, and tail moment | |
| Motor Activity | Young Adult Male Rats | 10, 100, or 200 mg/kg (single dose) | 2 hours | Reduction in motor activity | |
| 5-HT Accumulation (Medulla-Pons & Hypothalamus) | Rats | 1-200 mg/kg | 2 hours | Decrease of 11.08% - 50.05% (Medulla-Pons) and 29.15% - 48.14% (Hypothalamus) |
In Vitro Cytotoxicity Data
This compound's cytotoxic effects have also been characterized in cell-based assays.
| Cell Type | Concentration | Duration | Observed Effects | Reference |
| Allium cepa root meristematic cells | 0.1 mg/mL | 96 hours | 57.81% decrease in mitotic index | |
| Allium cepa root meristematic cells | 1 mg/mL | - | Complete inhibition of mitosis | |
| DOK (pre-malignant oral epithelial) cells | Up to 1136.5 µM | - | Dose-dependent increase in cell killing with PDT | |
| H357 (malignant oral epithelial) cells | Up to 1136.5 µM | - | Dose-dependent increase in cell killing with PDT |
Applications in Neurodegenerative Disease Research
This compound's ability to interact with proteins has made it a subject of interest in the context of neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease.
Inhibition of Amyloid-β Fibril Formation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. This compound has been shown to inhibit the formation of Aβ fibrils in vitro. Molecular modeling studies suggest that this compound binds to both the N-terminus and C-terminus of Aβ40, destabilizing the inter-chain stacking and interrupting the formation of salt bridges crucial for aggregation.
Modulation of Neurotransmitter Systems
This compound has been demonstrated to interfere with multiple neurotransmitter systems, providing a tool to probe their function and dysfunction.
Dopaminergic System
This compound is an inhibitor of dopamine uptake in rat caudate synaptosomes, with a half-maximal inhibition (IC50) of 45 µM. This inhibitory action is described as "uncompetitive," suggesting it decreases the efficacy of the dopamine transport mechanism while increasing the affinity of dopamine for its carrier. This effect on dopamine transport is hypothesized to underlie its potential to induce hyperkinetic behavior.
Serotonergic System
Single high doses of this compound (10-200 mg/kg) in rats have been shown to reduce motor activity, an effect linked to a reduction in serotonergic activity in the medulla-pons, hippocampus, and hypothalamus.
Cholinergic System
This compound exposure leads to a significant decline in acetylcholinesterase (AChE) activity, the enzyme responsible for breaking down acetylcholine. This suggests an impact on cholinergic neurotransmission.
Photodynamic Applications in Neuroscience
This compound is a photosensitizer, meaning that upon exposure to light of a specific wavelength (around 525 nm), it generates reactive oxygen species (ROS). This property can be harnessed for the targeted ablation of cells, a technique known as photodynamic therapy (PDT). While extensively studied in cancer research, this application holds significant promise for neuroscience in the precise photoinactivation of specific neurons or neural circuits.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in a neuroscience context.
Protocol 1: Assessment of this compound-Induced Neurotoxicity in Neuronal Cell Culture
Objective: To evaluate the cytotoxic and oxidative stress-inducing effects of this compound on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (dissolved in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT or WST-1 cell proliferation assay kit
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Kits for measuring catalase (CAT) and superoxide dismutase (SOD) activity
-
BCA protein assay kit
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed neuronal cells in a 96-well plate for viability assays and a 6-well plate for oxidative stress assays at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT/WST-1):
-
Follow the manufacturer's instructions for the chosen viability assay kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Wash the cells in the 6-well plate with PBS.
-
Load the cells with DCFDA/H2DCFDA solution according to the manufacturer's protocol.
-
After incubation, wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
-
Antioxidant Enzyme Activity Assays (CAT and SOD):
-
Harvest the cells from the 6-well plate and prepare cell lysates.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Perform the CAT and SOD activity assays according to the manufacturer's instructions, normalizing the activity to the protein concentration.
-
-
Data Analysis: Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: In Vitro Amyloid-Beta Aggregation Inhibition Assay
Objective: To determine the effect of this compound on the aggregation of Aβ peptides.
Materials:
-
Synthetic Aβ1-42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
Black 96-well plates with a clear bottom
-
Fluorometric microplate reader
Methodology:
-
Aβ Peptide Preparation:
-
Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas, followed by vacuum drying to form a peptide film.
-
Store the aliquots at -80°C.
-
Immediately before use, dissolve an aliquot of the Aβ film in DMSO to create a stock solution (e.g., 1 mM).
-
-
Aggregation Assay:
-
In a 96-well plate, prepare the reaction mixtures containing the assay buffer, ThT (final concentration of ~10 µM), and different concentrations of this compound (and a DMSO vehicle control).
-
Initiate the aggregation by adding the Aβ1-42 stock solution to each well to a final concentration of ~20 µM.
-
Seal the plate to prevent evaporation.
-
-
Monitoring Aggregation:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the ThT fluorescence at regular intervals (e.g., every 10-15 minutes) using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the lag time and the maximum fluorescence intensity of the this compound-treated samples to the control to determine the inhibitory effect.
-
Protocol 3: Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
Objective: To measure the inhibitory effect of this compound on dopamine uptake.
Materials:
-
Rat striatal tissue
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
[³H]-Dopamine
-
This compound
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass-fiber filters
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh rat striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound (or vehicle) for a short period at 37°C.
-
Initiate the uptake by adding [³H]-Dopamine.
-
Incubate for a defined period (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration through glass-fiber filters and washing with ice-cold buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a known dopamine uptake inhibitor like cocaine or at 4°C).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
Protocol 4: Proposed Protocol for Photoinactivation of Neurons
Objective: To selectively ablate neurons using this compound-mediated photodynamic activity.
Materials:
-
Primary neuronal culture or brain slice preparation
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or appropriate culture medium
-
Light source with a wavelength of ~525 nm (e.g., LED or filtered lamp)
-
Microscope with fluorescence imaging capabilities
-
Cell viability stain (e.g., Propidium Iodide or Calcein-AM/Ethidium Homodimer-1)
Methodology:
-
This compound Loading:
-
Incubate the neuronal preparation with a low, non-toxic concentration of this compound in aCSF or medium for a defined period to allow for cellular uptake.
-
-
Pre-illumination Imaging:
-
Identify the target neurons or region of interest using brightfield or fluorescence microscopy (if co-labeled).
-
-
Photoactivation:
-
Illuminate the target area with the 525 nm light source for a specific duration. The light intensity and duration will need to be optimized to achieve cell death without causing widespread damage to surrounding tissue.
-
-
Post-illumination Assessment:
-
Monitor the morphology of the illuminated neurons for signs of damage (e.g., membrane blebbing, swelling).
-
Assess cell death using a viability stain. Propidium Iodide will stain the nuclei of dead cells, while Calcein-AM will stain live cells green and Ethidium Homodimer-1 will stain dead cells red.
-
-
Functional Assessment (Optional):
-
In functional preparations (e.g., brain slices), perform electrophysiological recordings before and after photoablation to confirm the loss of neuronal activity in the targeted cells.
-
Signaling Pathways Affected by this compound
The neurotoxic effects of this compound are mediated through complex signaling cascades, primarily initiated by the generation of oxidative stress.
Oxidative Stress and Inflammatory Signaling
This compound induces the production of reactive oxygen species (ROS), leading to lipid peroxidation and a decrease in the levels of endogenous antioxidants like glutathione. This oxidative stress can activate pro-inflammatory signaling pathways such as the NF-κB pathway, leading to the production of inflammatory cytokines and further contributing to neuronal damage.
Caption: this compound-induced oxidative stress and subsequent activation of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Oxidative stress is also a known activator of the MAPK signaling pathways, including ERK, JNK, and p38. These pathways are involved in regulating a wide range of cellular processes, including cell survival, apoptosis, and inflammation. The activation of pro-apoptotic arms of the MAPK pathway by this compound-induced oxidative stress could be another mechanism contributing to its neurotoxicity.
References
Unveiling the Antibacterial Potential of Erythrosine B: A Technical Guide
For Immediate Release
Erythrosine B, a xanthene dye widely recognized as a food colorant (FD&C Red No. 3), is gaining significant attention within the scientific community for its potent antibacterial properties. This technical guide provides an in-depth exploration of the mechanisms, quantitative efficacy, and experimental protocols related to the antibacterial actions of this compound, tailored for researchers, scientists, and drug development professionals. The primary focus of its antibacterial activity is through photodynamic inactivation, a process that utilizes light to generate cytotoxic reactive oxygen species.
Mechanism of Action: Photodynamic Inactivation
This compound, in the absence of light, exhibits minimal direct antibacterial activity. Its profound bactericidal effects are realized through a process known as antimicrobial photodynamic inactivation (aPDI). This process is initiated when this compound, acting as a photosensitizer, absorbs light energy, typically in the green light spectrum (around 526-530 nm).[1][2]
Upon light absorption, the this compound molecule transitions to an excited triplet state. In the presence of molecular oxygen, this excited photosensitizer can initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions.
-
Type II Reaction: The excited photosensitizer transfers its energy to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is believed to be the predominant mechanism in the photodynamic activity of this compound.[3]
These generated reactive oxygen species (ROS), particularly singlet oxygen, are highly cytotoxic. They indiscriminately oxidize essential cellular components, including lipids in the cell membrane, proteins, and nucleic acids, leading to membrane damage, enzyme inactivation, DNA damage, and ultimately, bacterial cell death.[1][4]
Gram-positive bacteria are generally more susceptible to this compound-mediated aPDI than Gram-negative bacteria. The outer membrane of Gram-negative bacteria can act as a barrier, limiting the uptake of the photosensitizer. However, the efficacy against Gram-negative bacteria can be enhanced by the addition of agents like acetic acid.
Beyond direct cell killing, this compound-mediated PDI has been shown to impact bacterial signaling pathways. Specifically, it can modulate the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus. The generation of ROS can lead to a significant decrease in the expression of the hld gene, a marker for the activity of the agr system, thereby potentially affecting virulence and biofilm formation.
Quantitative Data on Antibacterial Efficacy
The effectiveness of this compound-mediated aPDI has been quantified in numerous studies. The following tables summarize key findings, demonstrating the reduction in bacterial viability under various experimental conditions.
| Gram-Positive Bacteria | This compound Concentration | Light Source & Dose | Reduction in Viability (log CFU/mL) | Reference |
| Staphylococcus aureus | 0.05 - 0.1 mmol/L | Green LED, 1.5 h | ~4.0 (10,000-fold) | |
| Staphylococcus aureus | 0.05 - 0.1 mmol/L | Green Laser, 10 min | ~4.0 (10,000-fold) | |
| Streptococcus mutans (biofilm) | 22 µM | White Light, 15 min | 2.2 - 3.0 | |
| Listeria innocua | Various | Green LED, 10 min | Concentration-dependent | |
| Enterococcus hirae | Various | Green LED, 10 min | Concentration-dependent |
| Gram-Negative Bacteria | This compound Concentration | Light Source & Dose | Reduction in Viability (log CFU/mL) | Reference |
| Escherichia coli | Various | Green LED, 10 min | Less susceptible than Gram-positives | |
| Porphyromonas gingivalis | Not specified | Visible Blue Light, 3 min | Significant reduction | |
| Fusobacterium nucleatum | Not specified | Visible Blue Light, 3 min | Significant reduction | |
| Shigella dysenteriae | 5 µM | Green LED, 30 min | ~73.4% reduction |
Experimental Protocols
Antimicrobial Photodynamic Inactivation (aPDI)
This protocol provides a general framework for assessing the aPDI efficacy of this compound against planktonic bacteria.
1. Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain overnight in an appropriate broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
Harvest the bacterial cells by centrifugation and wash them with phosphate-buffered saline (PBS) or a suitable buffer.
-
Resuspend the bacterial pellet in PBS to a final concentration of approximately 10⁸ CFU/mL.
2. Photosensitizer Incubation:
-
Prepare a stock solution of this compound in sterile distilled water and protect it from light.
-
In a multi-well plate or appropriate reaction tubes, mix the bacterial suspension with the this compound solution to achieve the desired final concentration (e.g., 0.01-0.1 mmol/L).
-
Incubate the mixture in the dark for a specified period (e.g., 10 minutes to 1 hour) to allow for the photosensitizer to interact with the bacterial cells.
3. Light Irradiation:
-
Expose the samples to a light source with a wavelength corresponding to the absorption maximum of this compound (approx. 526-530 nm), such as a green LED lamp or a laser.
-
The duration of irradiation and the light dose should be controlled and optimized for the specific experimental setup.
4. Viability Assessment:
-
After irradiation, perform serial dilutions of the treated bacterial suspensions in PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24-48 hours.
-
Enumerate the colonies to determine the number of surviving bacteria (CFU/mL).
-
Compare the results to control groups (bacteria with light only, bacteria with this compound only, and untreated bacteria).
Bacterial Viability Staining
This compound can also be used as a vital dye to differentiate between live and dead bacteria. The principle is based on the integrity of the cell membrane. Live bacteria with intact membranes exclude the dye, while dead or membrane-compromised bacteria are permeable to this compound and stain red.
1. Sample Preparation:
-
Prepare a suspension of bacteria in a suitable buffer (e.g., PBS).
2. Staining:
-
Add this compound solution to the bacterial suspension to a final concentration typically around 0.05%.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
3. Visualization and Quantification:
-
The stained and unstained cells can be visualized and differentiated using bright-field microscopy.
-
For quantitative analysis, flow cytometry can be used to measure the fluorescence of the cell population, with dead cells exhibiting higher fluorescence intensity.
Conclusion
This compound demonstrates significant potential as a light-activated antibacterial agent. Its efficacy, particularly against Gram-positive bacteria and in biofilm disruption, makes it a compelling candidate for further research and development in areas such as topical antimicrobial treatments and disinfection of surfaces. The well-established safety profile of this compound as a food additive further enhances its appeal for various applications. Future investigations may focus on optimizing delivery systems, such as encapsulation in nanoparticles, to enhance its efficacy and broaden its spectrum of activity.
References
- 1. Anti-Biofilm Effect of Hybrid Nanocomposite Functionalized with this compound on Staphylococcus aureus Due to Photodynamic Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmm.ir [ijmm.ir]
- 4. Antimicrobial Photodynamic Inactivation Mediated by Rose Bengal and Erythrosine Is Effective in the Control of Food-Related Bacteria in Planktonic and Biofilm States - PMC [pmc.ncbi.nlm.nih.gov]
Erythrosine B: A Technical Guide to its Function as a Food Additive and Scientific Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrosine B, known as E127 or FD&C Red No. 3, is a xanthene dye with a long history of use as a food colorant.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, regulatory landscape, and multifaceted scientific implications. Beyond its application in the food industry, this compound has garnered significant attention in the scientific community for its potent photosensitizing properties and its role as a promiscuous inhibitor of protein-protein interactions. This document summarizes key quantitative data, outlines detailed experimental protocols for its scientific applications, and visualizes its impact on critical biological signaling pathways.
Introduction
This compound is a synthetic, cherry-pink food coloring used in a variety of products, including candies, cake-decorating gels, and as a disclosing agent for dental plaque.[1][2] Chemically, it is the disodium salt of 2,4,5,7-tetraiodofluorescein.[1] While its primary commercial application has been in the food and pharmaceutical industries, its unique chemical structure and properties have made it a valuable tool in scientific research. This guide delves into the dual role of this compound, exploring its function as a regulated food additive and its broader scientific significance, particularly for researchers in drug development and cellular biology.
Chemical and Physical Properties
This compound is an organoiodine compound with the chemical formula C₂₀H₆I₄Na₂O₅ and a molar mass of 879.86 g/mol .[1] It is a brown powder that forms a cherry-red solution in water and is also soluble in ethanol. The molecule's structure, a tetra-iodinated derivative of fluorescein, is central to its color and its scientific applications.
Regulatory Status and Safety Profile
The use of this compound as a food additive is a subject of ongoing regulatory scrutiny. This section summarizes its current standing with major regulatory bodies and key toxicological data.
Acceptable Daily Intake (ADI)
The Acceptable Daily Intake (ADI) for this compound has been established by international and national food safety authorities.
| Regulatory Body | ADI | Reference |
| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 0-0.1 mg/kg body weight | |
| EFSA (European Food Safety Authority) | 0-0.1 mg/kg body weight |
Regulatory Landscape
-
European Union: In the EU, Erythrosine (E127) is permitted for use only in specific food categories, such as cocktail cherries and candied cherries, with maximum permitted levels.
-
United States: The U.S. Food and Drug Administration (FDA) has a more complex history with this compound (FD&C Red No. 3). While it was permanently listed for use in food and ingested drugs in 1969, the FDA has recently moved to revoke its authorization as a food additive, with compliance dates in 2027 and 2028 for food and ingested drugs, respectively. This decision was based on studies showing it causes cancer in male rats at high doses, although the mechanism is considered rat-specific and not directly applicable to humans.
Toxicological Data
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | 1840 mg/kg | Rat | |
| Acute Oral LD50 | 1264 mg/kg | Mouse |
Scientific Implications and Applications
This compound's utility extends far beyond its coloring properties. Its ability to interact with biological molecules has made it a subject of intense research.
Promiscuous Inhibition of Protein-Protein Interactions
A significant body of research has identified this compound as a non-specific, promiscuous inhibitor of a wide range of protein-protein interactions (PPIs). This inhibitory activity is observed at concentrations in the low micromolar range.
| Interaction/Protein | IC50 / Kd | Reference |
| TNF-R-TNFα | 2-20 µM (IC50) | |
| CD40-CD154 | 2-20 µM (IC50) | |
| Bovine Serum Albumin (BSA) | 14 µM (Kd) | |
| CD40L | 20 µM (Kd) | |
| Flavivirus NS2B-NS3 Protease | Low micromolar range (IC50) |
This broad-spectrum inhibitory activity is attributed to the flat and rigid structure of the this compound molecule, allowing it to bind to multiple sites on protein surfaces, thereby sterically hindering protein-protein interactions.
This compound's inhibition of the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor (TNFR1) has significant implications for inflammatory signaling pathways. By blocking this initial binding event, this compound can prevent the downstream cascade that leads to the activation of NF-κB and subsequent inflammatory responses.
Similarly, this compound disrupts the interaction between CD40 and its ligand CD154 (CD40L), a critical co-stimulatory pathway in the adaptive immune response. This inhibition can prevent the activation of B cells and other antigen-presenting cells, thereby modulating immune responses.
Photosensitizing Properties and Photodynamic Therapy
This compound is a potent photosensitizer, meaning it can generate reactive oxygen species (ROS) upon exposure to light. This property is being explored for various applications, particularly in antimicrobial photodynamic therapy (aPDT). When this compound absorbs light, it transitions to an excited triplet state, which can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen that is cytotoxic to nearby cells.
Interference with Thyroid Function
This compound's high iodine content and structural similarity to thyroid hormones have led to investigations into its effects on the thyroid axis. Studies have shown that this compound can inhibit the activity of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Spectrophotometric Protein Binding Assay
This protocol is based on the metachromatic shift observed when this compound binds to proteins.
-
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable buffer like PBS).
-
Protein of interest (e.g., BSA, CD40L) at a known concentration in the same buffer.
-
Buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Spectrophotometer and cuvettes.
-
-
Procedure:
-
Prepare a series of solutions with a constant concentration of this compound (e.g., 10 µM) and varying concentrations of the protein.
-
Include a control with this compound in buffer only.
-
Incubate the solutions at room temperature for a set period (e.g., 15 minutes) to allow binding to reach equilibrium.
-
Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 450-600 nm).
-
Record the wavelength of maximum absorbance (λmax) for each solution.
-
Plot the change in absorbance or the shift in λmax as a function of protein concentration.
-
Analyze the data using appropriate binding models (e.g., Hill equation) to determine the dissociation constant (Kd) and stoichiometry of binding.
-
Antimicrobial Photodynamic Therapy (aPDT)
This protocol outlines a general procedure for testing the antimicrobial efficacy of this compound-mediated PDT.
-
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli).
-
This compound solution (e.g., 1 mM in sterile water or buffer).
-
Light source with an appropriate wavelength for this compound excitation (e.g., LED array, 470-530 nm).
-
Culture plates, media, and incubator.
-
-
Procedure:
-
Prepare a suspension of the target microorganism at a known concentration (e.g., 10⁶ CFU/mL).
-
Add this compound to the bacterial suspension to a final desired concentration (e.g., 10 µM).
-
Incubate the mixture in the dark for a pre-determined time (pre-irradiation time, e.g., 1-5 minutes) to allow for photosensitizer uptake.
-
Expose the suspension to the light source for a specific duration, delivering a defined light dose (J/cm²).
-
Include controls: no treatment, light only, and this compound only (in the dark).
-
After treatment, perform serial dilutions of the bacterial suspensions and plate on appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs) to determine the reduction in bacterial viability.
-
Genotoxicity Assessment: Comet Assay
The comet assay (single-cell gel electrophoresis) is used to detect DNA damage.
-
Materials:
-
HepG2 cells (or other suitable cell line).
-
This compound solutions at various concentrations.
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA).
-
Lysis buffer, alkaline electrophoresis buffer, and neutralization buffer.
-
Fluorescent DNA stain (e.g., ethidium bromide, SYBR Green).
-
Fluorescence microscope with appropriate filters.
-
-
Procedure:
-
Treat HepG2 cells with different concentrations of this compound for a specific duration (e.g., 24 hours). Include positive and negative controls.
-
Harvest the cells and resuspend them in LMPA.
-
Pipette the cell-agarose suspension onto a slide pre-coated with NMPA and allow it to solidify.
-
Immerse the slides in lysis buffer to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Perform electrophoresis to allow damaged DNA fragments to migrate out of the nucleus, forming a "comet tail."
-
Neutralize and stain the slides with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure parameters like tail length and tail moment.
-
Mutagenicity Assessment: Micronucleus Assay
The micronucleus assay is used to assess chromosomal damage.
-
Materials:
-
HepG2 cells.
-
This compound solutions at various concentrations.
-
Cytochalasin B (to block cytokinesis).
-
Fixative (e.g., methanol:acetic acid).
-
DNA stain (e.g., Giemsa, DAPI).
-
Microscope.
-
-
Procedure:
-
Treat HepG2 cells with different concentrations of this compound.
-
After a suitable exposure time, add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.
-
Incubate for a period that allows for one cell division.
-
Harvest the cells, treat with a hypotonic solution, and fix them.
-
Drop the cell suspension onto microscope slides and allow them to air dry.
-
Stain the slides with a suitable DNA stain.
-
Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates chromosomal damage.
-
Conclusion
This compound is a molecule of significant dual interest. As a food additive, its use is becoming increasingly restricted due to safety concerns, particularly in the United States. However, for the scientific community, its properties as a promiscuous protein-protein interaction inhibitor and a photosensitizer present a wealth of opportunities for research and development. Its ability to modulate key signaling pathways and its potential in photodynamic therapies highlight its value as a chemical probe and a potential starting point for the development of novel therapeutic agents. A thorough understanding of its chemical properties, biological activities, and experimental applications, as outlined in this guide, is essential for researchers and professionals working in the fields of drug discovery, toxicology, and cell biology.
References
Erythrosine B Vital Staining: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic principles of Erythrosine B vital staining. This compound is emerging as a superior alternative to the traditionally used Trypan Blue for the assessment of cell viability, offering enhanced accuracy, improved safety, and greater stability. This guide details the core mechanism of action, provides meticulously structured data for practical application, and outlines detailed experimental protocols for both manual and automated cell counting methodologies.
Fundamental Principle: The Dye Exclusion Method
This compound operates on the principle of the dye exclusion test, a method used to differentiate viable from non-viable cells.[1] The core of this principle lies in the integrity of the cell membrane.
-
Viable Cells: Healthy, live cells possess an intact and functional cell membrane that acts as a selective barrier.[1] The polar nature of the this compound molecule prevents it from traversing this intact membrane. Consequently, viable cells remain unstained and appear bright and colorless under microscopic examination.[2]
-
Non-Viable Cells: In contrast, dead or dying cells have compromised membrane integrity.[1] Pores and ruptures in the membrane allow the this compound dye to readily enter the cell's cytoplasm. The dye then binds to intracellular proteins, resulting in a distinct cherry pink or red coloration of the non-viable cells.[3]
This differential staining allows for the accurate quantification of live and dead cells within a population, a critical parameter in a vast array of biological research and drug development applications.
Quantitative Data Summary
For ease of comparison and practical application, the following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectral Properties
| Property | Value | Reference(s) |
| Synonyms | Acid Red 51, FD&C Red No. 3, C.I. 45430 | |
| Molecular Formula | C₂₀H₆I₄Na₂O₅ | |
| Molecular Weight | 879.9 g/mol | |
| Appearance | Maroon powder | |
| Color in Solution | Cherry red / Pink | |
| Maximum Absorption (λmax) | 524 - 527 nm (in water) | |
| Excitation Wavelength | ~530 nm | |
| Emission Wavelength | ~550 nm |
Table 2: Comparison with Trypan Blue
| Feature | This compound | Trypan Blue | Reference(s) |
| Toxicity | Low, considered non-toxic and biosafe | Toxic, potential carcinogen | |
| Staining of Serum Proteins | Minimal | Binds to serum proteins, can interfere with counts | |
| Stability | Stable at various temperatures and storage conditions | Prone to precipitation during storage | |
| Time to Stain Dead Cells | ~1 minute | >50 minutes for optimal staining | |
| Effect on Live Cells | Non-toxic for over 2 hours | Decreases cell viability over time | |
| Working Concentration | 0.02% - 0.1% (w/v) | 0.4% (w/v) |
Experimental Protocols
The following section provides detailed methodologies for the preparation and application of this compound for cell viability assessment.
Preparation of this compound Staining Solutions
3.1.1. 2% (w/v) Stock Solution (20x)
-
Prepare 0.1M Tris-HCl Buffer (pH 7.5): Dilute a 1M Tris-HCl buffer 1:10 with sterile distilled water (e.g., 5 mL of 1M Tris-HCl buffer added to 45 mL of sterile distilled water).
-
Dissolve this compound Powder: Weigh 0.8 g of this compound powder and add it to a 50 mL tube.
-
Add Buffer: Add the 0.1M Tris-HCl buffer to the tube to a final weight of 40 g.
-
Mix Thoroughly: Vortex the solution until the this compound powder is completely dissolved.
-
Storage: Store the stock solution with the cap sealed with parafilm. It is not recommended to prepare a higher concentration as the dye may not fully dissolve.
3.1.2. 0.1% (w/v) Working Solution
-
Prepare Buffered Water: In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water and 0.5 mL of 1M Tris-HCl buffer, then vortex.
-
Adjust Volume: Remove 0.5 mL of this solution to yield a final volume of 9.5 mL.
-
Dilute Stock Solution: Vortex the 2% this compound stock solution until it is homogenous. Add 0.5 mL of the stock solution to the 9.5 mL of buffered water.
-
Final Solution: This will yield 10 mL of a 0.1% (w/v) this compound working solution.
3.1.3. 0.02% (w/v) Working Solution for Automated Counters
For some automated cell counters, a lower concentration is optimal. This can be prepared by diluting the 2% stock solution or by dissolving 0.02 g of this compound powder in 100 mL of Phosphate Buffered Saline (PBS).
Manual Cell Counting with a Hemocytometer
-
Prepare Cell Suspension: Following standard cell culture procedures, prepare a single-cell suspension.
-
Mix Stain and Cells: In a small tube, mix the cell suspension with an equal volume of the this compound working solution (e.g., 10 µL of cell suspension + 10 µL of 0.1% this compound). This results in a final this compound concentration of 0.05%. No incubation time is required.
-
Load Hemocytometer: Carefully load 10 µL of the cell-stain mixture into the counting chamber of a clean hemocytometer.
-
Count Cells: Under a microscope, count the number of unstained (viable) and stained (non-viable) cells in the designated squares of the hemocytometer grid. It is recommended to count the cells in the four corner squares and the central square for better accuracy.
-
Calculate Viability and Concentration:
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Viable Cells/mL = (Average number of viable cells per large square) x (Dilution factor) x 10⁴
-
Automated Cell Counting
-
Prepare Cell Suspension: Prepare a single-cell suspension as per standard protocols.
-
Mix Stain and Cells: Mix the cell suspension with the appropriate this compound working solution (often 0.02%) at the desired ratio (commonly 1:1).
-
Load Counting Slide/Chamber: Pipette the mixture into the disposable slide or measurement chamber of the automated cell counter.
-
Acquire and Analyze: Follow the manufacturer's instructions for the specific automated cell counter to acquire images and analyze the cell count and viability. The instrument's software will automatically distinguish between stained and unstained cells.
Photodynamic Activity of this compound
An important characteristic of this compound is its photodynamic activity. Upon exposure to light of a specific wavelength (around 525 nm), this compound can become excited and transfer energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen. This property is the basis for its use in photodynamic therapy (PDT) to inactivate microorganisms and target malignant cells.
While this is a valuable therapeutic property, it is a crucial consideration during vital staining. Prolonged exposure of the stained cell suspension to high-intensity light (e.g., from a microscope lamp) could potentially induce phototoxicity in viable cells, leading to an underestimation of cell viability. Therefore, it is recommended to minimize light exposure and perform cell counting promptly after staining.
Factors Influencing Staining Accuracy
Several factors can influence the accuracy of this compound vital staining:
-
Cell Concentration: An excessively high or low cell concentration in the counting chamber can lead to inaccurate counts.
-
Presence of Serum: While this compound has a lower affinity for serum proteins than Trypan Blue, high concentrations of serum in the culture medium can potentially interfere with staining. For adherent cells, the presence of serum can offer temporary protection to live cells from the toxic effects of this compound at concentrations below 0.1% (w/v).
-
pH of the Staining Solution: The pH of the buffer used to prepare the this compound solution can affect its charge and interaction with the cells. A physiological pH (around 7.2-7.5) is generally recommended.
-
Light Exposure: As mentioned, excessive light exposure can induce phototoxicity and compromise the viability of unstained cells.
Safety and Handling
This compound is considered a biosafe and non-toxic dye, especially in comparison to Trypan Blue. It is used as a food additive (FD&C Red No. 3). However, as with any laboratory chemical, appropriate safety precautions should be taken. It is harmful if swallowed, and the powder can be an irritant. It is advisable to wear personal protective equipment, including gloves and eye protection, when handling the powder and concentrated solutions.
Conclusion
This compound vital staining presents a reliable, safer, and more stable method for assessing cell viability compared to traditional dye exclusion assays using Trypan Blue. Its straightforward principle, coupled with well-defined protocols, makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the core principles, adhering to standardized protocols, and being mindful of the factors that can influence accuracy, this compound can be effectively integrated into a wide range of cell-based assays to generate consistent and reproducible data.
References
An In-depth Technical Guide on the Solubility and Stability of Erythrosine B in Different Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Erythrosine B, a widely used xanthene dye, in various buffer systems. Understanding these properties is critical for its application in research, pharmaceutical formulations, and food products.
Physicochemical Properties of this compound
This compound (also known as FD&C Red No. 3) is the disodium salt of 2',4',5',7'-tetraiodofluorescein. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₆I₄Na₂O₅ | [1] |
| Molecular Weight | 879.86 g/mol | [2] |
| pKa | 4.1 (at 25°C) | [1][3] |
| Maximum Absorption (λmax) | 525-530 nm in water | [3] |
Solubility of this compound
The solubility of this compound is highly dependent on the pH and the nature of the solvent.
This compound exhibits good solubility in water and various organic solvents. However, the reported aqueous solubility values vary, likely due to differences in experimental conditions and the specific form of the dye used.
| Solvent | Solubility | Temperature | pH | Reference |
| Water | 9 g/100 mL (90 g/L) | 25°C | Neutral | |
| Water | 100 g/L | Not specified | Neutral | |
| Water | 1 mg/mL | Not specified | Neutral | |
| Water | 0.7 mg/mL | Not specified | Neutral | |
| Phosphate-Buffered Saline (PBS) | ~10 mg/mL | Not specified | 7.2 | |
| Ethanol | ~30 mg/mL | Not specified | Not applicable | |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not specified | Not applicable | |
| Dimethylformamide (DMF) | ~30 mg/mL | Not specified | Not applicable | |
| Methanol | Soluble | Not specified | Not applicable | |
| Spirit | Soluble | Not specified | Not applicable |
The solubility of this compound is significantly influenced by pH due to its carboxylic acid group. Below its pKa of 4.1, the carboxyl group is predominantly in its protonated, un-ionized form, leading to a dramatic decrease in aqueous solubility.
-
Insoluble Range: this compound is reported to be insoluble in the pH range of 3 to 5. It is generally not recommended for use in systems with a pH below 5.0. Another source specifies that it is virtually insoluble below pH 4.5.
-
Improving Solubility at Low pH: The solubility in acidic aqueous systems (pH < 4.5) can be enhanced by forming a colloidal system with hydrophilic surfactants such as polyoxyethylene (20) sorbitan monostearate, tristearate, or monooleate.
Stability of this compound
The stability of this compound is affected by factors such as pH, light exposure, oxidizing agents, and the composition of the buffer.
This compound is stable in neutral to alkaline conditions but is incompatible with strong oxidizing agents.
-
Stable pH Range: It is stable at pH 7 and 8.
-
Oxidation: It has fair stability to oxidation.
This compound is susceptible to degradation upon exposure to light, a process known as photobleaching.
-
Oxygen Dependence: Photobleaching is significantly influenced by the presence of dissolved oxygen.
-
Kinetics: The degradation of this compound through photobleaching or gamma radiation often follows pseudo-first-order kinetics.
-
Temperature Effect: The rate of photobleaching exhibits a modest dependence on temperature.
-
Buffer Effects: The chemical nature of the buffer can impact photostability. For instance, the singlet oxygen quantum yield of this compound is significantly different in HEPES buffer compared to phosphate, Tris, or pure water, and the resulting photoproducts are also dependent on the buffer used.
-
Sugar Systems: this compound demonstrates good stability in 10% sugar systems.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the solubility and stability of this compound.
A common method for determining the solubility of a compound is the shake-flask method.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, Tris-HCl) at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 528 nm) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in units such as mg/mL or molarity.
-
Solution Preparation: Prepare solutions of this compound in different buffers at a known concentration.
-
Light Exposure: Expose the solutions to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity). A control group should be kept in the dark to account for any non-photolytic degradation.
-
Sampling: At specified time intervals, withdraw aliquots from both the light-exposed and dark control samples.
-
Quantification: Determine the concentration of the remaining this compound in each aliquot using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics (e.g., by fitting the data to a first-order or pseudo-first-order rate equation) and calculate the degradation rate constant and half-life.
Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Photostability Assessment.
References
Methodological & Application
Application Notes: Erythrosine B for Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B is a cherry pink, water-soluble dye that serves as a reliable and safer alternative to traditional viability stains like Trypan Blue for determining cell viability.[1][2] This dye exclusion assay is based on the principle that viable cells with intact cell membranes will exclude the dye, while non-viable cells with compromised membranes will take it up and appear stained.[1][3][4] this compound offers several advantages, including lower cytotoxicity, allowing for longer incubation times without affecting cell health, and reduced interference from serum proteins, leading to more accurate and reliable results. These characteristics make this compound an excellent choice for routine cell culture monitoring, assessing cell health in response to drug candidates, and other applications requiring precise cell viability measurements.
Principle of the Method
The this compound cell viability assay operates on the principle of dye exclusion. The chemical structure of this compound prevents it from crossing the intact and functional cell membrane of live cells. Therefore, viable cells remain unstained. In contrast, cells that have lost membrane integrity, a hallmark of cell death, are unable to exclude the dye. This compound enters these non-viable cells and binds to intracellular proteins, staining the cells a distinct pink or red color. By examining a cell suspension treated with this compound under a microscope, researchers can differentiate and count the live (unstained) and dead (stained) cells, thereby calculating the percentage of viable cells in the population.
Data Presentation
The following table provides an example of quantitative data obtained from an this compound cell viability assay performed on Chinese Hamster Ovary (CHO) cells. Different ratios of live and heat-killed (non-viable) CHO cell populations were mixed to demonstrate the assay's ability to accurately reflect varying levels of cell viability. The cell counts were performed using a standard hemocytometer.
| Sample Description | Live Cell Count (Unstained) | Dead Cell Count (Stained) | Total Cell Count | % Viability |
| 100% Live Cell Population | 185 | 5 | 190 | 97.4% |
| 75% Live / 25% Dead Mix | 140 | 45 | 185 | 75.7% |
| 50% Live / 50% Dead Mix | 95 | 90 | 185 | 51.4% |
| 25% Live / 75% Dead Mix | 48 | 142 | 190 | 25.3% |
| 100% Dead Cell Population | 8 | 180 | 188 | 4.3% |
Experimental Protocols
Preparation of 0.1% (w/v) this compound Staining Solution
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
0.22 µm syringe filter
-
Sterile container for storage
Procedure:
-
Weigh out 100 mg of this compound powder.
-
Dissolve the powder in 100 mL of sterile PBS to achieve a 0.1% (w/v) solution.
-
Mix thoroughly until the dye is completely dissolved. Gentle warming may be used to aid dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter to remove any particulate matter and ensure sterility.
-
Store the staining solution in a sterile, light-protected container at 2-8°C.
Cell Viability Assay Protocol (using a Hemocytometer)
Materials:
-
Cell suspension to be counted
-
0.1% this compound staining solution
-
Microcentrifuge tubes
-
Micropipettes and sterile tips
-
Hemocytometer with coverslip
-
Microscope
-
Tally counter (optional)
Procedure:
-
Prepare the Cell Suspension:
-
For adherent cells, detach them from the culture vessel using standard trypsinization methods and resuspend in a known volume of culture medium.
-
For suspension cells, gently mix the culture to ensure a homogenous suspension.
-
It is recommended to have a cell concentration in the range of 1 x 10^5 to 2 x 10^6 cells/mL for accurate counting. Dilute the cell suspension with PBS or culture medium if necessary.
-
-
Stain the Cells:
-
In a microcentrifuge tube, mix the cell suspension with the 0.1% this compound solution. A 1:1 ratio is commonly used (e.g., 20 µL of cell suspension and 20 µL of this compound solution). Mix gently by pipetting up and down.
-
Incubation is not strictly required, as the staining of non-viable cells is rapid.
-
-
Load the Hemocytometer:
-
Ensure the hemocytometer and its coverslip are clean and dry.
-
Carefully place the coverslip over the counting chambers of the hemocytometer.
-
Pipette 10-15 µL of the cell-stain mixture into the V-shaped groove of one of the counting chambers. Allow capillary action to draw the suspension into the chamber. Avoid overfilling or underfilling.
-
Repeat for the second chamber if desired for duplicate counting.
-
-
Count the Cells:
-
Place the loaded hemocytometer on the microscope stage.
-
Using a 10x objective, focus on the grid lines of the hemocytometer.
-
Systematically count the number of live (unstained, bright) and dead (pink/red-stained) cells in the four large corner squares and the central large square of the grid.
-
To avoid counting cells twice, establish a consistent counting rule (e.g., count cells touching the top and left lines of a square, but not those touching the bottom and right lines).
-
-
Calculate Cell Viability and Concentration:
-
Calculate Percent Viability:
-
% Viability = (Number of live cells / Total number of cells (live + dead)) x 100
-
-
Calculate Cell Concentration (cells/mL):
-
Cell Concentration = (Average number of live cells per large square) x (Dilution factor) x 10^4
-
The dilution factor is typically 2 when using a 1:1 ratio of cell suspension to this compound solution.
-
The factor of 10^4 converts the volume of one large square (0.1 mm³ or 10⁻⁴ cm³) to 1 mL.
-
-
Visualizations
Caption: Experimental workflow for the this compound cell viability assay.
Caption: Principle of this compound dye exclusion for cell viability.
References
Application Notes and Protocols for Erythrosine B in Bacterial Viability Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining bacterial viability is a critical aspect of research in microbiology, drug development, and clinical diagnostics. Flow cytometry offers a high-throughput method for rapidly assessing the viability of bacterial populations. Erythrosine B (EB) has emerged as a versatile and cost-effective viability dye for bacteria.[1][2][3][4][5] It is a membrane-exclusion dye that selectively penetrates cells with compromised membranes, which are considered non-viable, while being excluded by live cells with intact membranes. This document provides detailed application notes and protocols for the use of this compound in flow cytometry for the assessment of bacterial viability.
Principle of the Method
This compound is a xanthene dye that functions as a vital stain. The core principle of its use in viability testing lies in the integrity of the bacterial cell membrane.
-
Live Bacteria: Healthy, viable bacteria possess intact cell membranes that are impermeable to this compound. These cells will not be stained and will exhibit low fluorescence when analyzed by flow cytometry.
-
Dead Bacteria: Bacteria with damaged or compromised cell membranes, a hallmark of cell death, are unable to exclude the dye. This compound enters these cells, binds to intracellular components, and fluoresces upon excitation, allowing for their identification and quantification.
Clear distinctions in fluorescence intensity are observable between live and dead bacterial cell populations when analyzed using flow cytometry.
Advantages of this compound
This compound presents several advantages over other viability stains, such as Trypan Blue or more complex fluorescent dye systems:
-
Broad Applicability: It is effective for both Gram-positive and Gram-negative bacteria.
-
Rapidity: Staining is very fast, with incubation times as short as 5 minutes.
-
Cost-Effectiveness: this compound is an inexpensive alternative to many commercial viability staining kits.
-
Safety: It is considered a biosafe and non-toxic alternative to carcinogenic dyes like Trypan Blue.
-
Versatility: Beyond flow cytometry, it can be used in bright-field microscopy and microplate-based absorbance assays.
Quantitative Data Summary
The following table summarizes the key findings from studies utilizing this compound for bacterial viability assessment.
| Bacterial Species | Gram Type | Method of Inducing Cell Death | This compound Concentration | Key Findings | Reference |
| Escherichia coli | Negative | 70% Ethanol | Not specified | Clear separation of live and dead populations by flow cytometry. | |
| Pseudomonas aeruginosa | Negative | 70% Ethanol | Not specified | Distinct fluorescent signals for live and dead cells. | |
| Serratia marcesans | Negative | Sodium Azide | Not specified | Time-dependent increase in EB-positive cells upon toxin exposure. | |
| Staphylococcus aureus | Positive | 70% Ethanol | Not specified | Effective differentiation between viable and non-viable cells. | |
| Streptococcus pneumoniae | Positive | 70% Ethanol | Not specified | High correlation between absorbance-based and microscopy-based viability assays. | |
| Various Species | Both | Not specified | Works at a single concentration for diverse species. | Functions as a broadly applicable colorimetric and fluorescent vital dye. |
Experimental Protocols
Preparation of this compound Stock Solution
A 20x concentrated stock solution (e.g., 2% w/v) can be prepared for convenient storage and dilution.
-
Materials:
-
This compound powder
-
0.1M Tris-HCl buffer
-
Sterile distilled water
-
50 mL conical tube
-
Vortex mixer
-
-
Procedure:
-
To prepare 40g of a 2% stock solution, weigh 0.8g of this compound powder directly into a 50 mL tube.
-
Add 0.1M Tris-HCl buffer to a final weight of 40g.
-
Vortex the tube vigorously until the this compound is completely dissolved.
-
Store the stock solution protected from light at 4°C.
-
Preparation of this compound Working Solution
A 1x working solution (e.g., 0.1% w/v) is typically used for staining.
-
Materials:
-
20x this compound stock solution
-
Sterile distilled water
-
Tris-HCl buffer
-
15 mL centrifuge tube
-
-
Procedure:
-
In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.
-
Add 0.5 mL of 1M Tris-HCl buffer and vortex to mix.
-
Remove 0.5 mL of this solution.
-
Add 0.5 mL of the 2% this compound stock solution to the 9.5 mL of Tris-HCl buffer to yield a 10 mL working solution of 0.1% this compound.
-
Bacterial Staining Protocol for Flow Cytometry
This protocol is designed for the viability assessment of a bacterial suspension.
-
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
This compound working solution (e.g., 0.1%)
-
Microcentrifuge tubes
-
Flow cytometer
-
-
Procedure:
-
Sample Preparation: Harvest the bacterial culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the bacterial pellet once with 1 mL of PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the bacterial pellet in 1 mL of PBS. Adjust the cell density to approximately 10^6 - 10^7 cells/mL.
-
Controls: Prepare at least two control samples:
-
Unstained Control: An aliquot of the live bacterial suspension without this compound.
-
Dead Cell Control: An aliquot of the bacterial suspension killed by a reliable method (e.g., incubation with 70% ethanol for 30-60 minutes, followed by washing with PBS).
-
-
Staining: Add the this compound working solution to the experimental samples and the dead cell control. A 1:1 dilution of the cell suspension with the dye solution is often effective. For example, mix 100 µL of the bacterial suspension with 100 µL of 0.1% this compound.
-
Incubation: Incubate the samples for 5-15 minutes at room temperature, protected from light. Longer incubation times up to 30 minutes have been shown not to affect the results.
-
Washing (Optional but Recommended): To remove excess unbound dye, centrifuge the stained cell suspensions, discard the supernatant, and resuspend the pellets in 1 mL of PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Flow Cytometer Setup and Data Acquisition
-
Excitation: Use a laser that efficiently excites this compound, such as a 561 nm laser.
-
Emission: Collect the fluorescence emission using a filter appropriate for this compound, for example, a 583/30 bandpass filter.
-
Gating:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the bacterial population and exclude debris.
-
Use the unstained control to set the baseline fluorescence.
-
Use the dead cell control to set the gate for the this compound-positive (dead) population.
-
Apply these gates to the experimental samples to quantify the percentage of live (EB-negative) and dead (EB-positive) cells.
-
-
Data Acquisition: Collect a sufficient number of events (e.g., a minimum of 100,000 cells) for each sample to ensure statistical significance.
Visualizations
Caption: Experimental workflow for bacterial viability assessment using this compound and flow cytometry.
Caption: Mechanism of this compound as a bacterial viability stain.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythrosin B: a versatile colorimetric and fluorescent vital dye for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Erythrosine B for Live/Dead Cell Counting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythrosine B is a xanthene dye that serves as a reliable and non-toxic alternative to the traditionally used Trypan Blue for assessing cell viability.[1][2][3][4] This vital stain is a membrane exclusion dye, meaning it can only penetrate cells with compromised plasma membranes, which are characteristic of non-viable or dead cells.[1] Live, healthy cells with intact membranes exclude the dye and remain unstained. This straightforward mechanism allows for the differentiation and quantification of live and dead cell populations in a given sample.
One of the key advantages of this compound is its biosafety, as it is non-carcinogenic and less cytotoxic compared to Trypan Blue. This reduced toxicity provides a larger window for analysis without significantly impacting cell viability during the counting process. Furthermore, this compound has been shown to be effective across various cell types, including mammalian cell lines, yeast, and bacteria.
These application notes provide detailed protocols for the preparation and use of this compound for live/dead cell counting, along with quantitative data and a visual representation of the experimental workflow and mechanism of action.
Mechanism of Action
The principle behind this compound as a viability stain is based on the integrity of the cell membrane.
-
Live Cells: Healthy, viable cells possess intact and functional cell membranes that are impermeable to polar molecules like this compound. Consequently, these cells actively exclude the dye and remain unstained.
-
Dead Cells: Non-viable cells, on the other hand, have compromised or ruptured cell membranes. This loss of integrity allows this compound to enter the cell and bind to intracellular proteins, resulting in the cells being stained a distinct cherry pink or red color.
This differential staining allows for the direct visualization and enumeration of live (unstained) and dead (stained) cells using a hemocytometer or an automated cell counter.
Caption: Mechanism of this compound dye exclusion.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in live/dead cell counting.
Table 1: this compound Concentration for Staining
| Parameter | Concentration | Notes |
| Stock Solution (from powder) | 2% (w/v) in 0.1M Tris-HCl buffer | A concentrated stock that requires further dilution. |
| Working Solution | 0.02% - 0.1% (w/v) in PBS or buffer | This is the solution mixed with the cell suspension. A 0.02% solution is commercially available. |
| Final Concentration (in cell mix) | 0.01% - 0.05% (w/v) | Achieved after a 1:1 dilution of the working solution with the cell suspension. |
Table 2: Recommended Protocols for Different Cell Types
| Cell Type | This compound Working Concentration | Incubation Time | Key Considerations |
| Mammalian Cells (e.g., CHO, Jurkat) | 0.02% | No incubation time required. | Mix and count immediately. |
| Yeast | 0.1% | Not specified, immediate counting is common. | A 1:1 mix of cell dilution and working solution for a final concentration of 0.05%. |
| Bacteria (Gram-positive & Gram-negative) | Not explicitly stated for counting, but staining is effective. | As short as 5 minutes. | Effective for viability assessment. |
| Adherent Cells (e.g., U2-OS) | 0.06% (or higher) in serum-free media | 10-15 minutes at 37°C for terminal staining of live cells. | Serum can temporarily protect live cells from staining. |
Experimental Protocols
Preparation of this compound Staining Solution
Method A: From Powder (to make a 0.1% working solution)
-
Prepare a 2% Stock Solution:
-
Weigh 0.8g of this compound powder.
-
Dissolve it in 40g of 0.1M Tris-HCl buffer.
-
Vortex until the powder is completely dissolved. Store this stock solution protected from light.
-
-
Prepare a 0.1% Working Solution:
-
Add 0.5 mL of the 2% stock solution to 9.5 mL of sterile distilled water or Phosphate Buffered Saline (PBS).
-
Vortex to mix thoroughly. This working solution is ready for use.
-
Method B: From a commercially available 0.02% solution
-
Commercially available solutions, such as 0.02% this compound in PBS, can be used directly as the working solution.
Protocol for Staining Suspension Cells
-
Harvest the cell suspension and ensure it is well-mixed.
-
In a clean microcentrifuge tube, mix the cell suspension with an equal volume of the this compound working solution (e.g., 20 µL of cell suspension + 20 µL of 0.02% this compound solution). This results in a 1:1 dilution.
-
Gently mix the cell and dye solution by pipetting up and down.
-
Immediately load the stained cell suspension into a hemocytometer or the chamber of an automated cell counter.
-
Count the live (unstained) and dead (pink/red) cells under a bright-field microscope or using the appropriate settings on an automated counter.
Calculation of Cell Viability
The percentage of viable cells can be calculated using the following formula:
% Viability = (Number of Live Cells / Total Number of Cells (Live + Dead)) x 100
Experimental Workflow
The following diagram illustrates the general workflow for live/dead cell counting using this compound.
Caption: Experimental workflow for this compound cell counting.
Concluding Remarks
This compound is an effective, safe, and reliable vital stain for the enumeration of live and dead cells. Its straightforward application and reduced toxicity make it an excellent substitute for Trypan Blue in a wide range of research and drug development applications. The protocols and data presented here provide a comprehensive guide for the successful implementation of this compound in your cell counting workflows.
References
- 1. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 2. Viability dyes: Trypan blue vs this compound • Hemocytometer [hemocytometer.org]
- 3. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 4. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
Application Notes and Protocols: Erythrosine B Staining for Bright-Field Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B, also known as Acid Red 51 or FD&C Red No. 3, is a versatile and biocompatible dye widely used for assessing cell viability in bright-field microscopy.[1][2] Its application is founded on the principle of dye exclusion, a method that distinguishes between viable and non-viable cells based on the integrity of the cell membrane.[1][2] Healthy, viable cells with intact membranes effectively exclude the polar this compound molecules and remain unstained.[1] In contrast, cells with compromised membranes, indicative of cell death or apoptosis, allow the dye to permeate and stain the intracellular proteins, rendering them a distinct pink or red color. This characteristic makes this compound an excellent and safer alternative to the more hazardous Trypan Blue for routine cell counting and viability assessments.
This document provides a comprehensive guide, including detailed protocols and quantitative data, for the effective use of this compound staining in various research and drug development applications.
Principle of Staining
The utility of this compound as a vital stain lies in its chemical properties and interaction with cellular structures. As a xanthene dye, it is a negatively charged molecule that cannot passively cross the intact, lipid-bilayer cell membrane of live cells. However, when a cell undergoes apoptosis or necrosis, the membrane loses its integrity, forming pores that allow for the entry of the dye. Once inside, this compound binds to positively charged plasma proteins, resulting in a visible color change under a bright-field microscope. This straightforward mechanism allows for rapid and clear differentiation between live (unstained, bright) and dead (stained, pink/red) cells.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound staining, providing a basis for experimental design and optimization.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Stock Solution Concentration | 2% (w/w) | Higher concentrations may not fully dissolve. Prepared in 0.1M Tris-HCl buffer. | |
| Working Solution Concentration | 0.02% - 0.5% (w/v) | 0.02% is common for automated cell counters. 0.1% is a general-purpose working solution. 0.5% is used for histological staining. | |
| Final Staining Concentration | 0.05% (w/w) | Achieved by a 1:1 mixing of the cell suspension with a 0.1% working solution. | |
| Incubation Time | 1 - 5 minutes | Staining is rapid. Longer incubations (up to 30 minutes) generally do not adversely affect results. | |
| Cell Staining Time to Effectiveness | ~1 minute | Significantly faster than Trypan Blue (~50 minutes). | |
| Toxicity | Non-toxic to cells for over 3 hours | Allows for the preparation of samples in advance without impacting viability. | |
| Compatibility | Eukaryotic cells (e.g., yeast, mammalian), Bacteria (Gram-positive and -negative) | Broadly applicable across different cell types. |
Experimental Protocols
I. Preparation of this compound Staining Solutions
A. 2% (w/w) this compound Stock Solution (20x)
-
Materials:
-
This compound powder
-
1M Tris-HCl buffer, pH 7.5
-
Sterile distilled water
-
50 mL conical tube
-
Vortex mixer
-
-
Procedure:
-
Prepare 0.1M Tris-HCl buffer by diluting the 1M stock solution 1:10 with sterile distilled water (e.g., add 5 mL of 1M Tris-HCl to 45 mL of sterile distilled water).
-
Weigh 0.8 g of this compound powder and add it directly to the 50 mL tube.
-
Add the 0.1M Tris-HCl buffer to the tube until the total weight reaches 40 g.
-
Vortex the tube vigorously until the this compound powder is completely dissolved.
-
Store the stock solution at room temperature, sealing the cap with parafilm.
-
B. 0.1% (w/w) this compound Working Solution
-
Materials:
-
2% (w/w) this compound Stock Solution
-
1M Tris-HCl buffer, pH 7.5
-
Sterile distilled water
-
15 mL centrifuge tube
-
Vortex mixer
-
-
Procedure:
-
In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.
-
Add 0.5 mL of 1M Tris-HCl buffer and vortex to mix.
-
Remove 0.5 mL of this solution.
-
Vortex the 2% this compound stock solution until it is homogenous.
-
Add 0.5 mL of the 2% this compound stock solution to the 9.5 mL of Tris-HCl buffer in the tube to yield a 10 mL working solution.
-
II. Cell Viability Assessment Protocol
-
Materials:
-
Cell suspension
-
0.1% (w/w) this compound Working Solution
-
Micropipettes
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Bright-field microscope
-
-
Procedure:
-
Ensure the cell suspension is well-mixed and representative.
-
In a microcentrifuge tube, mix the cell suspension and the 0.1% this compound working solution in a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of this compound solution). This results in a final this compound concentration of 0.05%.
-
Incubate the mixture at room temperature for 1-5 minutes.
-
Load the stained cell suspension into a hemocytometer.
-
Under a bright-field microscope, count the live (unstained) and dead (pink/red) cells.
-
Calculate the cell viability using the following formula:
-
% Viability = (Number of live cells / Total number of cells) x 100
-
-
Diagrams
Caption: Workflow for this compound cell viability staining.
Signaling Pathways and Logical Relationships
While this compound staining is a direct measure of membrane integrity and not directly illustrative of a specific signaling pathway, its application is crucial in studies investigating pathways that culminate in cell death, such as apoptosis or necrosis. For instance, in drug development, a decrease in cell viability as determined by this compound staining following treatment with a compound can indicate the activation of cell death pathways.
Caption: Principle of this compound dye exclusion.
References
Application of Erythrosine B in Automated Cell Counters: A Detailed Guide for Researchers
Introduction
Accurate cell counting and viability assessment are fundamental to a vast array of research and drug development applications. For decades, Trypan Blue has been the conventional dye for distinguishing viable from non-viable cells. However, its inherent cytotoxicity, potential carcinogenicity, and tendency to precipitate raise concerns for researcher safety and data accuracy.[1][2] Erythrosine B, a non-toxic, bio-safe vital dye, has emerged as a superior alternative for use in automated cell counters.[3][4][5] This document provides detailed application notes and protocols for the utilization of this compound, tailored for researchers, scientists, and drug development professionals.
Principle of Action
This compound operates on the principle of dye exclusion, akin to Trypan Blue. Viable cells possess intact and functional cell membranes that are impermeable to the polar this compound molecules. Consequently, healthy cells remain unstained. In contrast, non-viable or dead cells have compromised membrane integrity, allowing the dye to penetrate and bind to intracellular proteins, rendering them a distinct red or dark color. This differential staining allows for the accurate enumeration of live and dead cell populations by automated cell counters.
Caption: Mechanism of this compound for cell viability assessment.
Advantages over Trypan Blue
This compound offers several significant advantages over the traditional Trypan Blue dye:
-
Lower Toxicity: this compound is non-toxic to cells, allowing for longer incubation times without affecting cell viability. This is particularly beneficial when processing multiple samples. In contrast, Trypan Blue is cytotoxic and can decrease cell viability over time, necessitating rapid counting after staining.
-
Enhanced Safety: Classified as a food additive at low doses, this compound is considered bio-safe and non-carcinogenic, posing a lower risk to researchers and the environment. Trypan Blue is a known potential carcinogen.
-
Improved Stability: this compound solutions are more stable and less prone to precipitation compared to Trypan Blue, which can form crystals that interfere with accurate cell counting.
-
Reduced Protein Binding: this compound exhibits less binding to serum proteins in culture media, leading to more reliable staining of dead cells.
Quantitative Data Summary
The following tables summarize comparative data for this compound, Trypan Blue, and Acridine Orange/Propidium Iodide (AO/PI) fluorescence-based counting for CHO and Jurkat cells. Data was obtained using a DeNovix CellDrop Automated Cell Counter.
Table 1: Viability of CHO Cell Mixtures
| Cell Mixture (Live:Dead) | This compound (% Viability) | Trypan Blue (% Viability) | AO/PI (% Viability) |
| 100:0 | 95.2 | 94.8 | 95.5 |
| 50:50 | 48.5 | 49.1 | 50.2 |
| 30:70 | 28.9 | 29.5 | 30.1 |
| 0:100 | 12.1 | 12.5 | 12.8 |
Data adapted from DeNovix Technical Note 226.
Table 2: Total Cell Concentration of Jurkat Cells at Different Dilutions
| Dilution | This compound (Cells/mL) | Trypan Blue (Cells/mL) | AO/PI (Cells/mL) |
| High | 1.25 x 10⁶ | 1.28 x 10⁶ | 1.30 x 10⁶ |
| Medium | 6.25 x 10⁵ | 6.40 x 10⁵ | 6.50 x 10⁵ |
| Low | 3.13 x 10⁵ | 3.20 x 10⁵ | 3.25 x 10⁵ |
Data adapted from DeNovix Technical Note 226.
Experimental Protocols
Protocol 1: Preparation of 0.02% this compound Staining Solution
Materials:
-
This compound powder (e.g., Sigma-Aldrich cat #198269)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.22 µm sterile filter
-
Sterile, light-protected storage tube
Procedure:
-
Weigh out 2 mg of this compound powder.
-
Dissolve the powder in 10 mL of sterile PBS to achieve a 0.02% (w/v) solution.
-
Mix thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Store the solution at 4°C in a light-protected tube.
Protocol 2: Automated Cell Counting with this compound
This protocol provides a general workflow compatible with most brightfield automated cell counters. Refer to your specific instrument's manual for detailed instructions.
Caption: General workflow for automated cell counting with this compound.
Materials:
-
Cell suspension
-
0.02% this compound staining solution
-
Automated cell counter (e.g., DeNovix CellDrop, Logos Biosystems LUNA™)
-
Appropriate counting slides or chambers
-
Micropipettes
Procedure:
-
Prepare Cell Suspension: Ensure you have a representative, single-cell suspension. If cells are adherent, detach them using standard trypsinization procedures and resuspend in culture medium.
-
Mix Cells and Dye: In a microcentrifuge tube, mix the cell suspension and the 0.02% this compound solution in a 1:1 ratio. For example, combine 20 µL of cell suspension with 20 µL of this compound solution. Gently pipette to mix.
-
Load the Sample: Immediately after mixing, load the appropriate volume of the stained cell suspension into the counting slide or chamber. The required volume is dependent on the instrument and chamber height.
-
Count Cells: Insert the slide into the automated cell counter. Select the appropriate protocol for this compound staining. Many modern counters have pre-set protocols. If not, you may need to adjust the exposure settings.
-
Analyze Results: The instrument will automatically provide the total cell count, viable cell count, and percentage of viable cells.
Compatibility with Automated Cell Counters
This compound is compatible with a wide range of automated cell counters that utilize brightfield imaging. Confirmed compatible instruments include:
-
DeNovix CellDrop™ Automated Cell Counters
-
LUNA™ family of automated cell counters (LUNA-II™, LUNA-FL™, LUNA-FX7™)
It is important to note that while the staining principle is the same, optimal instrument settings, such as exposure, may differ from those used for Trypan Blue.
Conclusion
This compound is a reliable, safe, and effective alternative to Trypan Blue for automated cell counting. Its lower toxicity and higher stability contribute to more consistent and accurate cell viability data, which is critical for reproducible research and in the drug development pipeline. By adopting the protocols outlined in this document, researchers can seamlessly integrate this compound into their cell counting workflows, enhancing both safety and data quality.
References
- 1. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. Application of a non-hazardous vital dye for cell counting with automated cell counters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 5. Erythrosin B Stain, 2x1 ml (L13002) (LGBD20009) [intelixbio.com]
Application Notes and Protocols: Quantifying Bacterial Death Rates with Erythrosine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B, a xanthene dye also known as FD&C Red No. 3, is a versatile biological tool with significant applications in microbiology.[1][2] It serves a dual role, functioning both as a vital stain for differentiating viable from non-viable bacteria and as a photosensitizer in antimicrobial photodynamic inactivation (aPDI).[3][4][5] As a vital stain, this compound acts as a membrane-exclusion dye, selectively penetrating and staining dead bacteria with compromised cell membranes. This property allows for the rapid quantification of bacterial death through methods such as microscopy, spectrophotometry, and flow cytometry. In its role as a photosensitizer, this compound, upon activation by light of a suitable wavelength (typically green light), generates reactive oxygen species (ROS) that induce oxidative damage and subsequent cell death in bacteria.
This document provides detailed protocols for both applications, enabling researchers to accurately quantify bacterial death rates. It also serves as a safer and effective alternative to traditional viability dyes like trypan blue.
Part 1: this compound as a Vital Stain for Quantifying Bacterial Viability
The fundamental principle behind using this compound as a vital stain is its inability to cross the intact cell membrane of live bacteria. In contrast, bacteria with damaged or compromised cell membranes, which are characteristic of dead cells, are permeable to the dye. Once inside the cell, this compound binds to intracellular proteins, resulting in a distinct pink or red coloration of the dead cells, while live cells remain unstained. This differential staining provides a clear and quantifiable distinction between live and dead bacterial populations.
Mechanism of Action: Membrane Exclusion
dot
References
- 1. jfda-online.com [jfda-online.com]
- 2. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
- 3. Erythrosin B: a versatile colorimetric and fluorescent vital dye for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Screening Antimicrobial Compounds Using Erythrosine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B, a xanthene dye also known as FD&C Red No. 3, is a widely used colorant in food and pharmaceuticals.[1][2] Beyond its coloring properties, this compound functions as a potent photosensitizer, making it a valuable tool for antimicrobial photodynamic inactivation (aPDI).[1][3][4] aPDI is a promising antimicrobial strategy that involves the use of a non-toxic photosensitizer and a specific wavelength of light to generate reactive oxygen species (ROS), which are highly cytotoxic to microbial cells. This method offers a significant advantage over traditional antibiotics as it has a lower propensity for developing microbial resistance.
These application notes provide a detailed protocol for utilizing this compound in the screening of antimicrobial compounds. The protocol is applicable to a broad range of microorganisms, including bacteria (Gram-positive and Gram-negative) and yeasts, in both planktonic and biofilm states.
Mechanism of Action: Photodynamic Inactivation
The antimicrobial activity of this compound is primarily based on photodynamic inactivation. When this compound is exposed to light of a specific wavelength (typically green light around 525 nm), it absorbs the light energy and transitions from its ground state to an excited triplet state. This excited photosensitizer can then react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and free radicals. These ROS cause oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to microbial cell death.
Caption: Mechanism of Antimicrobial Photodynamic Inactivation by this compound.
Experimental Protocols
This section provides detailed protocols for preparing the necessary reagents and performing the antimicrobial screening assay using this compound.
Materials
-
This compound (CAS 16423-68-0)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Microbial culture media (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
96-well microtiter plates
-
Light source (e.g., green LED array with a peak wavelength of ~525 nm)
-
Spectrophotometer or plate reader
-
Incubator
-
Vortex mixer
-
Test microorganisms
Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile deionized water or PBS to prepare a stock solution. A common stock concentration is 1 mM.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in the dark at 4°C to prevent degradation.
Antimicrobial Screening Protocol (Planktonic Cultures)
This protocol is adapted from methodologies described in several studies.
Caption: Experimental workflow for antimicrobial screening using this compound.
-
Microbial Culture Preparation: Inoculate the test microorganism into an appropriate broth medium and incubate overnight at the optimal temperature (e.g., 37°C).
-
Preparation of Microbial Suspension: Adjust the turbidity of the overnight culture with sterile broth or PBS to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Assay Plate Preparation:
-
In a 96-well plate, add 50 µL of the prepared microbial suspension to each well.
-
Add 50 µL of the this compound working solution to the wells. The final concentration of this compound can range from 1 µM to 100 µM, depending on the microorganism and experimental goals.
-
For screening antimicrobial compounds, add the test compounds at desired concentrations to the wells. Include appropriate controls:
-
Negative Control: Microbial suspension with broth/PBS only (no this compound or test compound).
-
Dark Control: Microbial suspension with this compound but kept in the dark to assess any intrinsic toxicity of the dye.
-
Light Control: Microbial suspension exposed to light without this compound.
-
Positive Control: Microbial suspension with a known antimicrobial agent.
-
-
-
Pre-incubation: Incubate the plate in the dark for a pre-incubation period, typically 10-30 minutes, to allow for the photosensitizer to interact with the microbial cells.
-
Light Exposure (Photodynamic Inactivation): Expose the microtiter plate to a light source. A green LED light source with a wavelength of approximately 525 nm is effective as it corresponds to the absorption peak of this compound. The light dose can be varied by adjusting the irradiation time (e.g., 1 to 15 minutes) and the power of the light source.
-
Post-irradiation Incubation: After light exposure, incubate the plate at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours).
-
Determination of Antimicrobial Activity: Assess microbial viability using one of the following methods:
-
Colony Forming Unit (CFU) Counting: Serially dilute the contents of each well and plate onto appropriate agar plates. After incubation, count the colonies to determine the number of viable cells.
-
Metabolic Assays: Use viability indicators such as Resazurin or MTT to measure metabolic activity, which correlates with the number of viable cells.
-
Optical Density (OD) Measurement: Measure the absorbance at 600 nm to determine microbial growth.
-
Data Presentation
The efficacy of the antimicrobial treatment can be expressed as a log reduction in CFU/mL or as a percentage of inhibition compared to the control groups.
Table 1: Example of Antimicrobial Efficacy of this compound-mediated aPDI against various microorganisms.
| Microorganism | This compound Conc. (µM) | Light Dose (J/cm²) | Log Reduction (CFU/mL) | Reference |
| Staphylococcus aureus | 22 | Varies | ~4.0 | |
| Streptococcus mutans | 22 | Varies | 2.2 - 3.0 | |
| Escherichia coli | 22 (+ Acetic Acid) | Varies | Significant reduction | |
| Candida albicans | 22 | Varies | Efficient eradication | |
| Aeromonas hydrophila | Varies | 156 - 234 | Complete eradication |
Table 2: Comparison of Photosensitizer Efficacy against S. mutans Biofilms.
| Photosensitizer | Concentration (µM) | Log Reduction (CFU) | Reference |
| This compound | 22 | 2.2 - 3.0 | |
| Methylene Blue | 22 | 1.5 - 2.6 | |
| Photofrin | 22 | 0.5 - 1.1 |
Protocol for Biofilm Screening
This compound-mediated aPDI is also effective against microbial biofilms.
-
Biofilm Formation: Grow biofilms in 96-well plates by inoculating with a microbial suspension and incubating for 24-48 hours.
-
Washing: Gently wash the wells with PBS to remove planktonic cells.
-
Treatment: Add the this compound solution (with or without test compounds) to the wells containing the biofilms.
-
Pre-incubation and Light Exposure: Follow the same steps as for planktonic cultures (Protocol 4.3, steps 4 and 5).
-
Viability Assessment: After treatment, quantify the viable cells within the biofilm using methods such as:
-
CFU Counting: Scrape the biofilm from the well surface, resuspend the cells in PBS, and perform serial dilutions and plating.
-
Crystal Violet Staining: Stain the biofilm biomass with crystal violet to assess the overall biofilm structure.
-
Confocal Laser Scanning Microscopy (CLSM): Use live/dead staining kits in conjunction with CLSM to visualize the distribution of viable and non-viable cells within the biofilm.
-
Conclusion
The this compound protocol for antimicrobial screening offers a rapid, effective, and versatile method for identifying and evaluating novel antimicrobial agents. Its efficacy against a broad spectrum of microorganisms, including those in resilient biofilm communities, coupled with a low risk of resistance development, makes it a valuable tool in the field of drug discovery and development. Researchers should optimize parameters such as photosensitizer concentration and light dose for their specific experimental needs to achieve the most reliable and reproducible results.
References
Erythrosine B: A Non-Hazardous Alternative for Accurate Vital Cell Counting
Application Note
Introduction
Accurate determination of cell concentration and viability is fundamental in a vast array of biological research, from routine cell culture maintenance to complex drug discovery assays. For decades, Trypan Blue has been the most widely used dye for this purpose. However, Trypan Blue is a known carcinogen and teratogen, posing significant health and environmental risks.[1][2][3] This necessitates the use of personal protective equipment and adherence to strict disposal protocols. Erythrosine B, a biologically safe red dye also known as Acid Red 51 or FD&C Red No. 3, presents a reliable and non-hazardous alternative for vital cell counting.[1][4] This application note details the use of this compound for accurate and safe cell viability assessment.
Principle of Action
The cell viability assay using this compound is based on the principle of dye exclusion, which is the same mechanism as Trypan Blue. Viable cells possess intact and functional cell membranes that are impermeable to the polar this compound molecules. Consequently, live cells remain unstained. In contrast, non-viable or dead cells have compromised membrane integrity, allowing the dye to penetrate and bind to intracellular proteins, rendering them a distinct red or pink color.
Advantages of this compound over Trypan Blue
This compound offers several key advantages over the traditional Trypan Blue method:
-
Non-Hazardous: this compound is non-toxic and not considered carcinogenic, making it safer for researchers and the environment.
-
Comparable Accuracy: Studies have demonstrated that cell counting and viability assessment using this compound are as effective and accurate as those obtained with Trypan Blue and other fluorescence-based methods like AO/PI.
-
Reduced Cytotoxicity: Unlike Trypan Blue, which can be toxic to cells over time and affect viability readings, this compound is less toxic, providing a more stable and accurate representation of the cell population's health.
-
Improved Stability: this compound is less prone to precipitation during storage compared to Trypan Blue, which can form crystals that interfere with accurate cell counting.
-
Less Protein Binding: this compound exhibits reduced binding to serum proteins in culture media, which can interfere with the staining of dead cells and lead to inaccurate counts with Trypan Blue.
-
Cost-Effective: There is no significant price difference between this compound and Trypan Blue, making the switch economically viable.
Applications
This compound is suitable for a wide range of applications requiring the determination of cell viability and concentration, including:
-
Routine cell culture monitoring
-
Cell proliferation and cytotoxicity assays
-
Drug development and screening
-
Bioprocess monitoring
Quantitative Data Summary
The following tables summarize the key quantitative comparisons between this compound and Trypan Blue.
Table 1: General Comparison of Vital Dyes
| Feature | This compound | Trypan Blue |
| Color of Stained (Dead) Cells | Cherry Pink / Red | Blue |
| Hazardous Nature | Non-hazardous, Non-carcinogenic | Carcinogenic, Teratogenic |
| Principle of Staining | Dye Exclusion | Dye Exclusion |
| Cytotoxicity | Low | High, decreases viability over time |
| Stability in Solution | High, less prone to precipitation | Prone to precipitation |
| Serum Protein Binding | Low | High |
Table 2: Performance Comparison in Cell Counting
| Parameter | This compound | Trypan Blue | Reference Method (e.g., AO/PI) |
| Viability of CHO Cells (Live/Dead Mix) | Comparable to Trypan Blue and AO/PI | Standard Method | Gold Standard (Fluorescence-based) |
| Viability of Jurkat Cells | Comparable to Trypan Blue and AO/PI | Standard Method | Gold Standard (Fluorescence-based) |
| Accuracy with Automated Counters | Comparable to Trypan Blue | Standard Method | N/A |
Experimental Protocols
Preparation of this compound Staining Solution
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
0.22 µm sterile filter
Protocol:
-
Prepare a 0.1% (w/v) stock solution of this compound by dissolving 0.1 g of this compound powder in 100 mL of PBS.
-
Gently mix until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the solution at room temperature, protected from light. For yeast cell counting, a 0.1% working solution can be prepared in a Tris-HCl buffer.
Protocol for Manual Cell Counting with a Hemocytometer
Materials:
-
Cell suspension
-
0.1% this compound staining solution
-
Hemocytometer with coverslip
-
Microscope
-
Micropipettes
-
Microcentrifuge tubes
Protocol:
-
Harvest and resuspend cells in an appropriate buffer or culture medium.
-
In a microcentrifuge tube, mix the cell suspension with the 0.1% this compound solution. A common ratio is 1:1 (e.g., 10 µL of cell suspension + 10 µL of this compound solution), resulting in a final this compound concentration of 0.05%.
-
Mix the solution gently by pipetting up and down. No incubation time is required.
-
Clean the hemocytometer and coverslip with 70% ethanol and wipe dry. Place the coverslip over the counting chamber.
-
Load 10-20 µL of the cell-dye mixture into the counting chamber of the hemocytometer.
-
Place the hemocytometer on the microscope stage and focus on the grid lines.
-
Count the total number of viable (unstained, bright) and non-viable (red-stained) cells in the large central square or the four corner squares of the grid.
-
Calculate the cell concentration and viability using the following formulas:
-
Cell Concentration (cells/mL) = (Total viable cells counted / Number of squares counted) x Dilution factor x 10^4
-
Cell Viability (%) = (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
Protocol for Automated Cell Counting
Materials:
-
Cell suspension
-
0.1% this compound staining solution
-
Automated cell counter (e.g., DeNovix CellDrop™, Logos Biosystems LUNA™)
-
Appropriate slides or counting chambers for the instrument
Protocol:
-
Prepare the cell sample by mixing the cell suspension with the 0.1% this compound solution at a 1:1 ratio.
-
Select the appropriate program or protocol on the automated cell counter. Many instruments have a pre-set protocol for Trypan Blue that can be adapted for this compound. This may involve adjusting parameters like the stained threshold, and live and dead cell roundness.
-
Load the specified volume of the cell-dye mixture into the counting slide or chamber.
-
Insert the slide into the instrument and initiate the counting process.
-
The instrument will automatically report the total, live, and dead cell concentrations, as well as the percentage of viable cells.
Visualizations
Mechanism of this compound Vital Staining
Caption: Mechanism of this compound dye exclusion by live and dead cells.
Experimental Workflow for Cell Counting
Caption: General experimental workflow for cell counting with this compound.
Conclusion
This compound is a safe, reliable, and cost-effective alternative to Trypan Blue for the vital staining of cells. Its non-hazardous nature significantly improves laboratory safety and reduces the environmental impact associated with biohazardous waste. The straightforward protocol, comparable accuracy, and compatibility with both manual and automated cell counting methods make this compound an excellent choice for modern cell biology research.
References
- 1. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 4. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Erythrosine B for Staining Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B is a versatile, water-soluble xanthene dye, commonly used as a food colorant (FD&C Red No. 3), that has demonstrated significant utility in microbiological research as a vital stain for both Gram-positive and Gram-negative bacteria.[1][2][3][4] Unlike traditional differential staining methods like the Gram stain, which distinguishes bacteria based on cell wall composition, this compound functions as a membrane exclusion dye.[2] This note provides detailed protocols for the application of this compound in assessing bacterial viability, supported by quantitative data and visual workflows.
The primary mechanism of this compound as a vital stain relies on the integrity of the bacterial cell membrane. Live, healthy bacteria with intact cell membranes exclude the dye and remain unstained. In contrast, dead or membrane-compromised bacteria are unable to prevent the dye from entering the cytoplasm, resulting in a distinct pink or red coloration. This characteristic allows for rapid and straightforward quantification of live and dead cells in a population using various methods, including bright-field microscopy and flow cytometry.
It is crucial to note that this compound does not differentiate between Gram-positive and Gram-negative bacteria based on their cell wall structure in the way that Gram staining does. Both Gram-positive and Gram-negative bacteria will be stained by this compound if their cell membranes are compromised.
Key Applications
-
Rapid assessment of bacterial viability: Quickly determine the ratio of live to dead cells in a bacterial culture.
-
Monitoring antimicrobial efficacy: Quantify the killing effect of antibiotics or other antimicrobial agents.
-
High-throughput screening: Suitable for screening large numbers of compounds for bactericidal activity.
-
Biofilm analysis: Assess cell viability within biofilm structures.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound for bacterial viability assessment.
| Parameter | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa, S. marcesans) | Gram-Positive Bacteria (e.g., S. aureus, S. mutans, E. faecalis) | Reference |
| Staining Time | As short as 5 minutes | As short as 5 minutes | |
| Observation Methods | Bright-field microscopy, Fluorescence microscopy, Flow cytometry | Bright-field microscopy, Fluorescence microscopy, Flow cytometry | |
| Mechanism | Membrane exclusion | Membrane exclusion | |
| Appearance (Dead) | Pink/Red | Pink/Red | |
| Appearance (Live) | Unstained | Unstained |
Table 1: General Staining Parameters for this compound
| Treatment | Gram-Negative Bacteria (e.g., S. typhimurium, E. coli) | Gram-Positive Bacteria (S. aureus) | Light Dose (J/cm²) | This compound Conc. | Reference |
| Photodynamic Inactivation (Log Reduction) | Lower susceptibility | High susceptibility (4.0 log reduction) | 40 | Not specified | |
| Photodynamic Inactivation (Eradication) | Required higher concentrations | Complete eradication | Lower doses | Not specified |
Table 2: Efficacy of this compound-Mediated Photodynamic Inactivation (PDI) Note: PDI is a distinct application from vital staining and involves light activation of the dye to induce cell death.
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
Materials:
-
This compound powder
-
0.1 M Tris-HCl buffer (pH 7.0-7.4) or Phosphate-Buffered Saline (PBS)
-
Sterile distilled water
-
Vortex mixer
-
Sterile storage tubes
Procedure:
-
To prepare a 0.1 M Tris-HCl buffer, dilute a 1 M Tris-HCl stock solution 1:10 with sterile distilled water.
-
Weigh out the appropriate amount of this compound powder to achieve the desired final concentration (e.g., for a 0.05% solution, use 0.05 g of this compound in 100 mL of buffer).
-
Add the this compound powder to the Tris-HCl buffer or PBS.
-
Vortex the solution until the dye is completely dissolved. Note that this compound may not be soluble at very high concentrations.
-
Store the staining solution in a light-protected tube at 4°C.
Protocol 2: Bright-Field Microscopy for Bacterial Viability
Materials:
-
Bacterial culture
-
This compound staining solution (e.g., 0.05%)
-
Microscope slides and coverslips
-
Micropipette
-
Light microscope
Procedure:
-
Harvest a sample of the bacterial suspension.
-
In a microcentrifuge tube, mix the bacterial suspension with the this compound staining solution. A 1:1 ratio is commonly used.
-
Incubate the mixture at room temperature for at least 5 minutes.
-
Pipette a small volume (e.g., 10 µL) of the stained suspension onto a clean microscope slide and place a coverslip over it.
-
Observe the sample under a light microscope using bright-field illumination.
-
Count the number of stained (dead) and unstained (live) cells to determine the percentage of viability.
Protocol 3: Flow Cytometry for High-Throughput Viability Analysis
Materials:
-
Bacterial culture
-
This compound staining solution
-
Phosphate-Buffered Saline (PBS) for washing and resuspension
-
Flow cytometer
Procedure:
-
Prepare bacterial samples as required (e.g., after exposure to an antimicrobial agent).
-
Add this compound solution to the bacterial suspension and incubate for at least 5 minutes at room temperature.
-
(Optional but recommended) Wash the cells by centrifuging the suspension, removing the supernatant, and resuspending the pellet in fresh PBS. This can help reduce background fluorescence.
-
Analyze the samples on a flow cytometer. This compound has an excitation maximum at approximately 526 nm and an emission maximum at approximately 548 nm.
-
Gate the bacterial population based on forward and side scatter properties.
-
Quantify the percentage of stained (dead) cells by analyzing the fluorescence intensity of the population.
Visualizations
References
Application Notes and Protocols for Erythrosine B in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B, a tetra-iodinated xanthene dye, is a versatile biological stain with significant applications in microscopy.[1] It is widely utilized as a vital stain to assess cell viability, serving as a reliable alternative to Trypan Blue.[2][3] Its utility extends to histology as a cytoplasmic counterstain and to microbiology for staining bacteria and yeast.[4][5] This document provides detailed protocols for the preparation and application of this compound for various microscopy techniques, along with quantitative data and workflow diagrams to ensure reproducible and accurate results.
Principle of Action
This compound functions as a membrane exclusion dye. In a population of cells, those with intact and healthy cell membranes will prevent the dye from entering the cytoplasm. Conversely, cells with compromised or damaged membranes, indicative of cell death, are permeable to this compound. Upon entry, the dye binds to intracellular proteins, staining the dead cells a distinct red or pink color, which can be readily visualized under a bright-field microscope. Viable cells remain unstained and appear colorless. This compound also possesses fluorescent properties, allowing for its use in fluorescence microscopy as well.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and use of this compound in microscopy.
Table 1: this compound Solution Preparation
| Parameter | Stock Solution (2% w/v) | Working Solution (0.1% w/v) | Histology Staining Solution (0.5% w/v) |
| This compound Powder | 0.8 g | Diluted from Stock | 5.0 g |
| Solvent | 0.1M Tris-HCl buffer, pH 7.5 | 10 mM Tris-HCl buffer, pH 7.5 or PBS | Distilled water |
| Final Volume | 40 mL | 10 mL | 1000 mL |
| Additional Components | N/A | N/A | 2.0 mL Acetic acid (100%) |
| Preparation Note | Vortex until fully dissolved. Do not exceed 2% as the dye may not dissolve. | Dilute 0.5 mL of 2% stock solution into 9.5 mL of buffer. | Dissolve dye in water, then add acetic acid and mix. Filter before use. |
| Storage | Room temperature, protected from light. | Prepare fresh or store at 4°C for short periods. | Store at +5 °C to +30 °C. |
Table 2: Typical Staining Parameters for Cell Viability
| Parameter | Mammalian Cells | Yeast Cells | Bacterial Cells |
| Working Concentration | 0.005% - 0.06% (w/v) | 0.05% (w/v) | A single concentration is often effective for diverse species. |
| Cell Sample to Stain Ratio | 1:1 | 1:1 | 1:1 (e.g., 10 µL cells + 10 µL stain) |
| Incubation Time | 1 - 15 minutes | 1 minute | As short as 5 minutes |
| Observation Method | Bright-field microscopy | Bright-field microscopy | Bright-field or fluorescence microscopy |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solutions
A. 2% (w/v) this compound Stock Solution
-
Weigh 0.8 g of this compound powder.
-
Prepare 40 mL of 0.1 M Tris-HCl buffer at pH 7.5.
-
Add the this compound powder to the buffer in a 50 mL conical tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
Store the stock solution at room temperature, protected from light. Seal the cap with parafilm.
B. 0.1% (w/v) this compound Working Solution
-
Prepare a 10 mM Tris-HCl buffer at pH 7.5.
-
In a 15 mL centrifuge tube, add 9.5 mL of the 10 mM Tris-HCl buffer.
-
Add 0.5 mL of the 2% (w/v) this compound stock solution to the buffer.
-
Vortex to mix thoroughly. This yields a 0.1% working solution. For a final staining concentration of 0.05%, this working solution will be mixed 1:1 with the cell suspension.
C. 0.5% (w/v) Aqueous this compound Solution for Histology
-
Weigh 5.0 g of this compound powder.
-
Dissolve the powder in 1000 mL of distilled water.
-
Add 2.0 mL of 100% acetic acid and mix well.
-
Filter the solution before use to remove any undissolved particles.
Protocol 2: Cell Viability Assay Using this compound
This protocol is suitable for mammalian, yeast, and bacterial cells.
-
Harvest the cell suspension to be analyzed.
-
In a microcentrifuge tube, mix the cell suspension with an equal volume of the 0.1% this compound working solution (this results in a final concentration of 0.05%). For example, mix 10 µL of cell suspension with 10 µL of the staining solution.
-
Incubate the mixture at room temperature for 1-5 minutes.
-
Load a sample of the stained cell suspension onto a hemocytometer or a suitable counting slide.
-
Observe the cells under a bright-field microscope.
-
Count the number of stained (dead) and unstained (live) cells.
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of unstained cells / Total number of cells) x 100
-
Diagrams
Caption: Workflow for assessing cell viability using this compound.
Caption: this compound-mediated phototoxicity signaling pathway.
Further Applications and Considerations
-
Histology : In Hematoxylin and Eosin (H&E) staining, this compound serves as a counterstain to hematoxylin. It stains the cytoplasm and intercellular substances in shades of pink to red, providing contrast to the blue-stained nuclei.
-
Dental Plaque Disclosing : this compound is used as a dental plaque disclosing agent, staining the plaque biofilm to make it visible for removal.
-
Photodynamic Therapy (PDT) : this compound acts as a photosensitizer. When exposed to light of a specific wavelength, it generates reactive oxygen species, such as singlet oxygen, which can induce localized cellular damage and death. This property is explored in antimicrobial and anticancer research.
-
Fluorescence Microscopy : this compound exhibits fluorescence with an excitation maximum around 530 nm and an emission maximum around 548-550 nm. This allows for the quantification of dead cells using fluorescence-based methods like flow cytometry or fluorescence microscopy.
-
Toxicity : While generally considered less toxic than Trypan Blue, prolonged exposure or exposure to light can be toxic to live cells. For live-cell imaging, it is crucial to minimize light exposure to prevent phototoxic effects. The presence of serum in the culture media can temporarily protect live cells from the toxic effects of this compound.
References
- 1. This compound FIR MICROSCOPY | SUDAN CHEMICAL [sudanchemical.com]
- 2. Viability dyes: Trypan blue vs this compound • Hemocytometer [hemocytometer.org]
- 3. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. escarpmentlabs.com [escarpmentlabs.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Erythrosine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B, a tetra-iodinated xanthene dye approved as a food colorant (FD&C Red No. 3), has emerged as a versatile tool in high-throughput screening (HTS) for drug discovery and other biomedical research applications. Its unique chemical and photophysical properties lend themselves to a variety of assay formats, enabling the identification and characterization of modulators of diverse biological processes. This document provides detailed application notes and protocols for several HTS assays that leverage the multifaceted nature of this compound.
This compound's utility in HTS stems from several key characteristics. It is a known promiscuous inhibitor of protein-protein interactions (PPIs), making it a useful tool for identifying novel PPI inhibitors.[1][2] Its ability to act as a photosensitizer allows for its use in photodynamic therapy (PDT) screening assays to discover new anti-cancer agents.[3][4] Furthermore, this compound serves as a vital dye for cell viability and cytotoxicity screening, offering an alternative to more hazardous reagents like Trypan Blue.[5] The dye's intrinsic fluorescence, which can be quenched upon binding to certain molecules, provides a basis for fluorescence-based quantification assays. Finally, this compound has been shown to inhibit the activity of various enzymes, including ATPases and proteases, opening avenues for inhibitor screening.
These application notes provide a comprehensive overview of the principles, methodologies, and data interpretation for HTS assays employing this compound, empowering researchers to effectively integrate this adaptable molecule into their screening workflows.
I. Protein-Protein Interaction (PPI) Inhibition Assays
This compound has been identified as a non-specific, promiscuous inhibitor of a wide range of protein-protein interactions, typically exhibiting inhibitory activity in the low micromolar range. This property can be exploited in HTS campaigns to identify novel, more specific PPI inhibitors through competitive displacement or as a control compound to identify other promiscuous inhibitors. The mechanism of inhibition is believed to involve the non-specific binding of this compound to multiple sites on the protein surface, thereby sterically hindering the interaction with its binding partner.
A. Metachromatic Shift Assay for Protein Binding
This assay leverages the metachromatic property of this compound, where its absorption spectrum shifts upon binding to a protein. This change can be used to quantify the binding affinity (Kd) and stoichiometry of the interaction, providing a preliminary assessment of potential inhibitory activity.
Quantitative Data for this compound Protein Binding
| Protein Target | Binding Affinity (Kd) | Stoichiometry (n) | Reference |
| Bovine Serum Albumin (BSA) | 14 µM | 5-6 | |
| CD40L | 20 µM | 8-9 |
Experimental Protocol: Metachromatic Shift Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in water).
-
Prepare stock solutions of the target proteins (e.g., BSA, CD40L) in a suitable buffer (e.g., PBS, pH 7.2).
-
-
Assay Setup:
-
In a 96-well or 384-well clear microplate, prepare a serial dilution of this compound (e.g., 0 to 50 µM).
-
Prepare parallel sets of dilutions with and without a fixed concentration of the target protein (e.g., 0 to 25 µM).
-
-
Measurement:
-
Measure the absorption spectra of all wells in the visible range (450 to 600 nm) using a microplate spectrophotometer.
-
-
Data Analysis:
-
Construct difference spectra by subtracting the absorbance of the free dye from the absorbance of the dye in the presence of the protein.
-
Determine the wavelength of maximum absorption (λmax) for free and protein-bound this compound. The shift in λmax indicates binding.
-
Plot the change in absorbance at the new λmax as a function of protein concentration to determine the binding constant (Kd) and stoichiometry using appropriate binding models (e.g., Hill equation).
-
Workflow for Metachromatic Shift Assay
References
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 3. escarpmentlabs.com [escarpmentlabs.com]
- 4. In vitro studies on erythrosine-based photodynamic therapy of malignant and pre-malignant oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Promiscuous Protein Binding Ability of this compound Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Erythrosine B as a Flavivirus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of Erythrosine B as a broad-spectrum inhibitor of flaviviruses. This compound, an FDA-approved food additive, has demonstrated significant antiviral activity against a range of flaviviruses, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), Yellow Fever virus (YFV), and Japanese Encephalitis virus (JEV).[1][2] The primary mechanism of action is the inhibition of the viral NS2B-NS3 protease, a crucial enzyme for viral replication, by disrupting the interaction between the NS2B cofactor and the NS3 protease.[3][4][5]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound against various flaviviruses have been quantified and are summarized in the table below for easy comparison. These values highlight the potential of this compound as a therapeutic agent with a favorable therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Zika Virus (ZIKV) | A549 | 0.3 | >200 | >667 | |
| Dengue Virus 2 (DENV-2) | A549 | Not specified | >150 | Not specified | |
| West Nile Virus (WNV) | A549 | Not specified | >150 | 125-428 (range for all tested flaviviruses) | |
| Yellow Fever Virus (YFV) | A549 | Not specified | >150 | 125-428 (range for all tested flaviviruses) | |
| Japanese Encephalitis Virus (JEV) | A549 | Not specified | >150 | 125-428 (range for all tested flaviviruses) |
*EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. *CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. *SI (Selectivity Index): A ratio that measures the window between cytotoxicity and antiviral activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the inhibitory effect of a compound on viral replication.
Materials:
-
Confluent monolayer of susceptible cells (e.g., A549 cells) in 24-well plates.
-
Virus stock of known titer (e.g., ZIKV, DENV-2).
-
This compound stock solution (in DMSO).
-
Serum-free cell culture medium.
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose).
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed A549 cells in 24-well plates at a density to achieve a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Infection: Aspirate the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques, in the presence of varying concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plates for a suitable period to allow for viral adsorption.
-
Overlay Application: Remove the virus inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
-
Plaque Visualization: Aspirate the overlay and stain the cells with crystal violet solution. Gently wash with PBS to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration.
Cytotoxicity Assay
This assay is performed to determine the cytotoxic effect of the compound on the host cells.
Materials:
-
Confluent monolayer of A549 cells in 96-well plates.
-
This compound stock solution (in DMSO).
-
Complete cell culture medium.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) in complete culture medium.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Experimental Workflow
References
- 1. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting weak Erythrosine B staining in cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Erythrosine B for cell viability analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell viability assessment?
This compound is a red dye that serves as a cell viability stain. The principle of the assay is based on the integrity of the cell membrane. Live, healthy cells possess intact membranes that exclude the dye. In contrast, dead or dying cells have compromised membranes that allow the this compound to enter and stain the intracellular proteins, rendering them visibly red or pink.[1][2] This allows for the differentiation and counting of live (unstained) versus dead (stained) cells.
Q2: My dead cells are showing very weak or faint staining with this compound. What are the possible causes and solutions?
Weak staining of dead cells can be attributed to several factors. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Dye Concentration | The concentration of this compound is critical for effective staining. A solution that is too dilute will result in faint staining. The recommended final concentration can vary, but a common starting point is a 1:1 dilution of a 0.02% w/v this compound solution with the cell suspension.[3] For adherent cells in the presence of serum, a higher concentration (e.g., 0.2% w/v) may be necessary as serum proteins can bind to the dye and reduce its effective concentration.[4][5] |
| Improper Dye Solution Preparation or Storage | This compound powder should be completely dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) or a Tris-HCl buffer, to the desired stock concentration. The prepared staining solution should be filtered to remove any particulates that could interfere with visualization. It is recommended to store the this compound solution at 4°C and protected from light. Improper storage can lead to dye degradation and reduced staining efficiency. |
| Insufficient Incubation Time | While some protocols suggest that no incubation time is required, others indicate that a short incubation of 1-5 minutes may be beneficial to ensure sufficient dye uptake by non-viable cells. If staining is weak, consider a brief incubation period at room temperature. |
| Presence of Interfering Substances | As mentioned, serum proteins can bind to this compound, reducing its availability to stain dead cells. If possible, wash the cells with PBS prior to staining to remove residual serum. |
| Suboptimal pH of Staining Solution | The pH of the staining solution can influence the charge of the dye and its interaction with cellular components. While not frequently cited as a major issue, ensure the buffer used to prepare the this compound solution is within a physiological pH range (e.g., 7.2-7.4). |
| Cell Type Specificity | Although this compound is broadly applicable, different cell lines may exhibit varying staining characteristics. It may be necessary to optimize the dye concentration and incubation time for your specific cell type. |
| Imaging and Visualization Issues | Incorrect focus or exposure settings on the microscope or cell counter can lead to the appearance of weak staining. Ensure that the imaging system is properly calibrated to detect the cherry pink/red color of the stained cells. |
Q3: Can this compound be toxic to my live cells?
This compound is generally considered less toxic to cells than Trypan Blue. However, prolonged exposure can lead to the staining of live cells, as the dye can eventually be taken up by them. The rate of uptake by live cells can vary between cell lines. It is therefore recommended to perform the cell counting shortly after adding the dye.
Q4: How does this compound compare to Trypan Blue?
This compound offers several advantages over Trypan Blue, including lower cytotoxicity and the fact that it does not stain serum proteins, which can lead to more accurate viability counts.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting weak this compound staining.
Caption: Troubleshooting flowchart for weak this compound staining.
Experimental Protocols
Standard this compound Staining Protocol for Suspension Cells
-
Prepare this compound Solution:
-
Prepare a 0.02% (w/v) this compound solution in phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Filter the solution through a 0.22 µm filter to remove any precipitates.
-
Store the solution at 4°C, protected from light.
-
-
Sample Preparation:
-
Ensure the cell suspension is well-mixed to guarantee a representative sample.
-
If the cell concentration is high, dilute the cells in PBS or culture medium to an appropriate concentration for counting.
-
-
Staining:
-
In a microcentrifuge tube, mix equal volumes of the cell suspension and the 0.02% this compound solution (e.g., 20 µL of cell suspension + 20 µL of this compound solution).
-
Mix gently by pipetting.
-
-
Counting:
-
Immediately load the stained cell suspension into a hemocytometer or an automated cell counter.
-
Count the number of live (unstained) and dead (red/pink) cells.
-
Calculate cell viability using the following formula:
-
Viability (%) = (Number of live cells / Total number of cells) x 100
-
-
Principle of Dye Exclusion Assay
The following diagram illustrates the fundamental principle of the this compound dye exclusion assay.
Caption: Principle of the this compound dye exclusion assay.
References
- 1. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 2. Viability Assays - Erythrosin B vs. Methylene Blue - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 3. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 4. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
- 5. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
Technical Support Center: Optimizing Erythrosine B for Bacterial Viability Assays
Welcome to the technical support center for the use of Erythrosine B in bacterial viability assays. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for bacterial viability assessment?
This compound (EB) is a xanthene dye that functions as a membrane exclusion agent.[1] Its principle is similar to that of Trypan Blue. The dye can only penetrate bacterial cells with compromised or damaged cell membranes, which are characteristic of non-viable or dead cells.[2][3] Once inside, EB binds to intracellular proteins, causing the dead cells to appear distinctly colored (typically red or pink) under a bright-field microscope.[3] Live bacteria, with their intact membranes, exclude the dye and remain unstained.[1] Additionally, EB possesses fluorescent properties, allowing for quantification of dead cells using fluorescence-based methods like flow cytometry or fluorescence microscopy.
Q2: What is the optimal incubation time for this compound with bacteria?
For most bacterial species, a short incubation time is sufficient. Clear differentiation between live and dead cells can be observed in as little as 5 minutes . A common incubation period is 10-15 minutes. Studies have shown that longer incubations, up to 30 minutes, generally do not negatively impact the ability to distinguish between viable and non-viable cells. However, for some sensitive species, faint staining of live cells has been observed with prolonged incubation, so optimization is recommended. For some applications, no specific incubation time is required at all.
Q3: Is this compound suitable for both Gram-positive and Gram-negative bacteria?
Yes, this compound has been shown to be a versatile vital dye for a wide range of both Gram-positive and Gram-negative bacteria. It typically works at a similar concentration for diverse bacterial species, making it a cost-effective and convenient option for laboratories working with multiple organisms.
Q4: Can I use this compound in a high-throughput screening format?
Absolutely. The spectral properties of this compound make it suitable for various detection methods, including those used in high-throughput screening (HTS). Assays can be adapted for microplate readers to measure absorbance or fluorescence, providing a quantitative measure of cell death in response to antimicrobial compounds or other treatments.
Q5: What is the difference between using this compound for viability staining and for photodynamic inactivation (PDI)?
This is a critical distinction.
-
Viability Staining: The goal is to identify and count cells that are already dead. The assay is typically performed under normal laboratory lighting, and light exposure is not a controlled parameter. The key is that EB itself should not be toxic to the live cells during the incubation period.
-
Photodynamic Inactivation (PDI): The goal is to kill the bacteria. Here, this compound acts as a photosensitizer. After an incubation period in the dark to allow the dye to associate with the bacteria, the sample is exposed to a specific wavelength of light (often green light). This excites the dye, leading to the production of reactive oxygen species (ROS) that cause lethal damage to the cells. In PDI, the incubation time in the dark is a critical parameter for optimizing the killing efficacy.
Experimental Protocols and Data
Standard Protocol for Bacterial Viability Assessment
This protocol outlines the basic steps for using this compound to determine the percentage of dead cells in a bacterial suspension using microscopy.
-
Preparation of this compound Stock Solution:
-
Prepare a 0.4% (w/v) stock solution of this compound in phosphate-buffered saline (PBS). Ensure the dye is fully dissolved.
-
Note: Some applications may use different concentrations. For example, a 0.8% solution has also been reported.
-
-
Bacterial Sample Preparation:
-
Harvest bacteria from a culture (e.g., by centrifugation of a log-phase liquid culture).
-
Wash the cells once with PBS to remove residual media components.
-
Resuspend the bacterial pellet in PBS to a desired cell density.
-
-
Staining Procedure:
-
In a microcentrifuge tube, mix the bacterial suspension with the this compound solution. A 1:1 ratio is common, but this can be optimized.
-
Incubate the mixture at room temperature. Start with a 5-10 minute incubation time.
-
-
Microscopic Analysis:
-
Place a small aliquot (e.g., 10 µL) of the stained cell suspension onto a clean microscope slide.
-
Cover with a coverslip.
-
Observe under a bright-field microscope.
-
Count the number of stained (dead) and unstained (live) cells in several fields of view to determine the percentage of non-viable bacteria.
-
Quantitative Data Summary
The optimal incubation time can vary slightly based on the bacterial species and the specific experimental conditions. The following table summarizes incubation times cited in the literature for viability and PDI applications.
| Application | Bacterial Type | This compound Conc. | Incubation Time | Outcome/Observation | Reference |
| Viability Staining | Gram-positive & Gram-negative | Not specified | 5 min | Clear difference between live/dead cells visible. | |
| Viability Staining | Gram-positive & Gram-negative | Not specified | 10-15 min | General viewing time for dye-positive cells. | |
| Viability Staining | Gram-positive & Gram-negative | Not specified | Up to 30 min | Did not affect the ability to distinguish live/dead cells. | |
| PDI (Dark Incubation) | S. aureus, E. coli, etc. | Varied (µM range) | 10 min | Standard dark incubation before light exposure. | |
| PDI (Dark Incubation) | A. actinomycetemcomitans | 0.1 mmol/L | 10 min vs. 30 min | No significant difference in dark toxicity between times. | |
| PDI (Irradiation Time) | P. gingivalis, F. nucleatum | 22 µM | 3-4 min (light) | Remarkable phototoxic effect leading to near-zero survival. | |
| PDI (Irradiation Time) | Shigella dysenteriae | 500 µM | 10, 20, 30 min (light) | Increasing cell death with longer light exposure. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background / Debris | This compound has low solubility in water, especially at high concentrations. | Prepare the stain in PBS and ensure it is fully dissolved. Filter the staining solution if necessary. Use a lower, optimized concentration of the dye. |
| Live Cells Are Staining (False Positives) | Incubation time is too long for the specific bacterial species. The cell membrane is stressed or slightly permeable but the cell is still viable. | Reduce the incubation time. Start with 5 minutes and check for staining. Titrate the this compound concentration to the lowest effective level. |
| Known Dead Cells Are Not Staining (False Negatives) | Incubation time is too short. The concentration of this compound is too low. | Increase the incubation time in increments (e.g., to 15 or 20 minutes). Increase the concentration of the this compound solution. |
| Inconsistent Results Between Replicates | Inaccurate pipetting of cells or stain. Cells are clumping together. | Ensure proper mixing of cell suspension before taking an aliquot. Use low-retention pipette tips. Gently vortex or triturate to break up cell clumps before staining. |
| Faint Staining | The concentration of this compound is too low. The imaging settings (e.g., microscope illumination) are not optimal. | Increase the dye concentration. Adjust the light source and focus on your microscope for better contrast. |
Diagrams
Experimental Workflow for Viability Assay
The following diagram illustrates the standard workflow for assessing bacterial viability with this compound.
References
Erythrosine B Technical Support Center: Automated Cell Counting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Erythrosine B in automated cell counting.
Troubleshooting Guide
This guide addresses common issues encountered during automated cell counting with this compound.
1. Issue: Faint or No Staining of Dead Cells
Possible Causes:
-
Insufficient Dye Concentration: The concentration of this compound may be too low to effectively stain the dead cells in your sample.
-
Incorrect Instrument Settings: The automated cell counter's settings for light intensity, exposure, and stained threshold may not be optimized for this compound.[1]
-
Short Incubation Time: While this compound staining is rapid, extremely short exposure times might be insufficient for some cell types.[2]
Troubleshooting Steps:
-
Optimize Dye Concentration:
-
Start with a working concentration of 0.02% w/v this compound in PBS.[1] For some applications, a final concentration of 0.05% may be effective.[2]
-
If staining remains faint, you can prepare a more concentrated stock solution (e.g., 2% w/v) and dilute it to find the optimal working concentration for your specific cell line and automated counter.[2]
-
-
Adjust Instrument Settings:
-
Consult your automated cell counter's manual for specific instructions on adjusting protocols for different dyes.
-
For some instruments, you may need to modify parameters such as the stained threshold, and live/dead cell roundness settings when switching from Trypan Blue to this compound.
-
Utilize any custom exposure wizards or features your instrument offers to determine the optimal settings for this compound.
-
-
Ensure Adequate Mixing: Thoroughly mix the cell suspension with the this compound solution immediately before loading it into the counter.
2. Issue: High Background Staining
Possible Causes:
-
Excess Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific background staining.
-
Presence of Serum Proteins: this compound can bind to proteins in the cell culture medium, which may contribute to background signal.
-
Suboptimal pH of Staining Solution: The pH of the this compound solution can influence its staining properties.
Troubleshooting Steps:
-
Titrate Dye Concentration: If you suspect the concentration is too high, perform a titration to determine the lowest effective concentration for your assay.
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Wash Cells: Before staining, consider washing the cells with PBS to remove residual serum proteins from the culture medium.
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Prepare Fresh Staining Solution: Ensure your this compound solution is properly prepared and stored. The pH of the solution should be controlled, for example, by using a Tris-HCl buffer.
3. Issue: Inaccurate Viability Counts (Discrepancies with Other Methods)
Possible Causes:
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Cytotoxicity at High Concentrations: Although less toxic than Trypan Blue, very high concentrations of this compound or prolonged incubation times can be toxic to some cell lines.
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Interference from Cellular Debris: Automated cell counters may misinterpret cellular debris as dead cells, leading to an overestimation of cell death.
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Cell Type Specificity: The optimal staining protocol may vary between different cell types (e.g., adherent vs. suspension, primary cells).
Troubleshooting Steps:
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Confirm Non-Toxicity: If you suspect cytotoxicity, perform a time-course experiment to ensure that the viability of your cells does not decrease over the duration of your staining and counting procedure. This compound is generally considered non-toxic for periods of over 2 hours.
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Minimize Debris:
-
Handle cells gently during preparation to minimize cell lysis.
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If significant debris is present, consider a low-speed centrifugation step to pellet the cells and aspirate the debris-containing supernatant before resuspension and staining.
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Utilize the cell size and roundness parameters on your automated counter to exclude debris from the analysis.
-
-
Optimize for Your Cell Type:
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For adherent cells, ensure complete detachment and a single-cell suspension before staining.
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For sensitive primary cells, minimize the incubation time with the dye.
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Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound for cell viability?
A1: this compound is a dye exclusion stain. The principle is that viable, healthy cells have intact cell membranes that prevent the dye from entering the cell. In contrast, non-viable cells have compromised membranes that allow the dye to penetrate and stain the intracellular proteins, making them appear colored (typically pink or red) under a microscope.
Q2: What are the main advantages of this compound over Trypan Blue?
A2: The primary advantages of this compound include:
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Biosafety: It is non-carcinogenic and less toxic to both users and the cells being counted.
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Stability: this compound solutions are more stable and less prone to precipitation compared to Trypan Blue.
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Reduced Serum Protein Binding: It has a lower affinity for serum proteins, which can reduce background staining and improve accuracy.
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Rapid Staining: It effectively stains dead cells within a minute.
Q3: Can I use the same protocol for this compound as I do for Trypan Blue?
A3: While the general workflow of mixing the dye with the cell suspension is similar, you may need to adjust the instrument's counting protocol. This can include optimizing the dye concentration, and adjusting the light intensity, exposure time, and gating parameters for cell size and staining intensity.
Q4: Is this compound suitable for all cell types?
A4: this compound has been shown to be effective for a variety of cell lines, including CHO, Jurkat, and HL-60 cells. However, as with any reagent, it is best practice to validate its performance with your specific cell type, especially with sensitive primary cells.
Q5: How should I prepare and store this compound solutions?
A5: You can purchase pre-made this compound solutions or prepare them from powder. A common stock solution is 2% w/v in a buffered solution like Tris-HCl. The working solution is typically a 0.02% to 0.1% w/v dilution in PBS. It is recommended to store the solution at 4°C and protected from light.
Data Presentation
Table 1: Comparison of this compound and Trypan Blue for Automated Cell Counting
| Feature | This compound | Trypan Blue |
| Principle | Dye Exclusion | Dye Exclusion |
| Color of Dead Cells | Pink/Red | Blue |
| Typical Working Concentration | 0.02% - 0.1% w/v | 0.4% w/v |
| Toxicity | Low, considered biosafe | Carcinogenic, cytotoxic |
| Staining Time | Rapid (approx. 1 minute) | Longer incubation may be needed |
| Serum Protein Binding | Low | High, can cause background |
| Stability in Solution | High, less prone to precipitation | Prone to precipitation |
Table 2: Recommended Starting Concentrations for Different Dyes in Automated Cell Counting
| Dye | Supplier Example | Recommended Final Concentration |
| This compound | Sigma-Aldrich (#198269) | 0.02% w/v in PBS |
| Trypan Blue | Sigma-Aldrich (#T8154) | 0.4% w/v |
| Acridine Orange/Propidium Iodide | DeNovix (#CD-AO-PI-1.5) | 0.0005% w/v |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
Materials:
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This compound powder
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Tris-HCl buffer (1M)
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Sterile distilled water
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50 mL and 15 mL centrifuge tubes
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Vortex mixer
Procedure for 2% (w/v) Stock Solution:
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Prepare 0.1M Tris-HCl buffer by diluting the 1M stock 1:10 with sterile distilled water.
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Weigh 0.8g of this compound powder and add it to a 50 mL tube.
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Add the 0.1M Tris-HCl buffer to the tube to a final volume of 40 mL.
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Vortex thoroughly until the powder is completely dissolved.
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Store the stock solution at 4°C, protected from light. Seal the cap with parafilm.
Procedure for 0.1% (w/w) Working Solution:
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In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.
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Add 0.5 mL of 1M Tris-HCl buffer and vortex.
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Remove 0.5 mL of this solution.
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Vortex the 2% this compound stock solution until it is homogenous.
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Add 0.5 mL of the 2% stock solution to the 9.5 mL of buffered water to yield 10 mL of 0.1% working solution.
Protocol 2: Automated Cell Counting with this compound
Materials:
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Cell suspension
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This compound working solution (e.g., 0.02% or 0.1% w/v)
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Automated cell counter and compatible slides
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Micropipettes
Procedure:
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Ensure your cell suspension is well-mixed and free of clumps. Vortex the cell suspension prior to use.
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In a microcentrifuge tube, mix the cell suspension and this compound working solution at a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of this compound solution). Mix well by gentle pipetting. No incubation time is required.
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Load the appropriate volume of the stained cell suspension into the chamber of the automated cell counter slide. The required volume is typically displayed on the instrument's screen.
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Insert the slide into the automated cell counter.
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Select or create a protocol optimized for this compound. Adjust focus and exposure according to the instrument's guidelines.
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Allow the cells to settle for a brief moment before initiating the count.
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The instrument will automatically calculate the total cell count, viable cell count, and percentage of viability.
References
How to prevent Erythrosine B precipitation in stock solutions
Technical Support Center: Erythrosine B Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous stock solutions?
This compound precipitation in aqueous solutions is most commonly caused by low pH. This compound is the disodium salt of a carboxylic acid and is known to be insoluble in acidic conditions, particularly between pH 3 and 5.[1][2][3] Below its pKa of 4.1, the carboxylic acid group is predominantly in its un-ionized form, which significantly reduces its solubility in water, leading to the formation of a yellow-brown precipitate.[1][2]
Q2: What is the recommended pH range for maintaining this compound solubility?
To ensure this compound remains dissolved, it is recommended to maintain the pH of the stock solution between 7 and 8. At this pH range, the carboxylic acid group is ionized, enhancing its solubility in aqueous solutions.
Q3: What solvents can be used to prepare this compound stock solutions?
This compound is soluble in several solvents. For aqueous solutions, water or buffers like PBS (pH 7.2) are suitable. It is also soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Stock solutions in organic solvents are often prepared at higher concentrations and then diluted into aqueous buffers for final use.
Q4: How should this compound stock solutions be stored to prevent precipitation and degradation?
For long-term stability, solid this compound should be stored at -20°C. Stock solutions prepared in organic solvents like DMSO can be stored at -80°C for up to six months or at -20°C for one month in a sealed container, protected from light. Aqueous solutions of this compound are less stable, and it is generally recommended not to store them for more than one day. If preparing an aqueous stock, using a buffer to maintain a stable pH is advisable.
Q5: Can I heat or sonicate my this compound solution if I observe precipitation?
Yes, if precipitation occurs during the preparation of the stock solution, gentle heating and/or sonication can be used to aid in the dissolution of this compound. However, it is crucial to first ensure the pH of the solution is within the optimal range for solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving and preventing this compound precipitation in your stock solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dissolving in water. | Low pH of the water. | 1. Check the pH of your deionized water. It can be slightly acidic due to dissolved CO2. 2. Use a buffered solution with a pH between 7.0 and 8.0, such as Phosphate-Buffered Saline (PBS) or a Tris-HCl buffer. |
| Precipitate forms after adding this compound to a buffer. | The buffer's pH is too low. | 1. Verify the final pH of the this compound solution. The addition of the dye, which is a salt, can slightly alter the pH. 2. Adjust the pH of the solution to be between 7.0 and 8.0 using a dilute base (e.g., 0.1M NaOH). |
| Solution is initially clear but a precipitate forms over time. | 1. pH instability. 2. Light exposure. 3. Interaction with other components. | 1. Ensure the solution is well-buffered to maintain a stable pH. 2. Store the stock solution protected from light, as this compound has poor to fair light stability. 3. Be aware that this compound has poor compatibility with some food components and may interact with certain chemicals. |
| Difficulty dissolving the powder at the desired concentration. | Exceeding the solubility limit. | 1. Refer to the solubility data table below to ensure you are not exceeding the solubility limit for the chosen solvent. 2. For high concentrations, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium. |
Solubility and Chemical Properties of this compound
| Property | Value | Reference |
| Solubility in Water (25°C) | 9 g / 100 mL | |
| Solubility in PBS (pH 7.2) | ~10 mg / mL | |
| Solubility in Ethanol, DMSO, DMF | ~30 mg / mL | |
| pKa (25°C) | 4.1 | |
| Optimal pH for Stability | 7.0 - 8.0 | |
| Insoluble pH Range | 3.0 - 5.0 |
Experimental Protocol: Preparation of a Stable 10 mg/mL Aqueous this compound Stock Solution
This protocol details the steps for preparing a stable aqueous stock solution of this compound.
Materials:
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This compound powder
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Phosphate-Buffered Saline (PBS), pH 7.2-7.4
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Sterile, nuclease-free water
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Calibrated pH meter
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Sterile conical tubes or vials
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Vortex mixer
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0.22 µm syringe filter (optional, for sterilization)
Procedure:
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Prepare the Buffer: Prepare 1X PBS at a pH of 7.2-7.4.
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Weigh this compound: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of this compound for each 1 mL of final solution volume.
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Dissolve the Powder:
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Add the weighed this compound powder to a sterile conical tube.
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Add the appropriate volume of PBS to the tube.
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Vortex the solution until the this compound is completely dissolved. The solution should be a clear, cherry-pink color.
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-
Verify and Adjust pH (if necessary):
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Measure the pH of the prepared stock solution using a calibrated pH meter.
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If the pH is below 7.0, adjust it by adding small aliquots of a dilute NaOH solution (e.g., 0.1 M) while monitoring the pH.
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Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
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Storage:
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For immediate use, the solution can be kept at room temperature, protected from light.
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It is recommended to use aqueous solutions of this compound within one day. For longer-term storage, consider preparing the stock in DMSO and storing at -80°C.
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Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
References
Improving contrast in Erythrosine B-stained histological sections
Welcome to the technical support center for Erythrosine B staining. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize contrast and achieve high-quality results in your histological preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in histological staining?
This compound is a xanthene dye, similar to eosin, that is used as a counterstain in the Hematoxylin and Eosin (H&E) staining method.[1] In this physico-chemical process, the positively charged nuclear dye, hematoxylin, first binds to the negatively charged phosphate groups of nucleic acids in the cell nucleus, staining them dark blue to dark violet. Subsequently, the negatively charged (anionic) this compound binds to positively charged proteins in the cytoplasm and intercellular substances, staining them in shades of pink to red.[1]
Q2: When should I choose this compound over Eosin Y?
This compound is a perfectly satisfactory substitute for Eosin Y.[2] While Eosin Y is more commonly used and has a slightly yellowish tint, this compound provides a slightly bluish-pink hue. The choice between them often comes down to user preference and the specific tissue being examined.
Q3: What is the optimal pH for an this compound staining solution?
While specific studies on the optimal pH for this compound for histological contrast are not abundant, the principles of eosin staining are applicable. Eosin staining is generally sharpened by the addition of a small amount of acetic acid to the staining solution.[3] A common formulation for a 0.5% this compound solution includes the addition of acetic acid, suggesting a slightly acidic pH is beneficial for enhancing the staining of cytoplasmic components.[1] For the hematoxylin counterstain, an optimal acidic pH of 2.5-2.9 is recommended for achieving the correct nuclear staining intensity.
Q4: Can poor fixation affect the quality of this compound staining?
Yes, inadequate or delayed fixation is a common cause of poor staining results, including a lack of crispness in the nuclei and poor contrast between the nucleus and cytoplasm. Proper fixation is crucial for preserving tissue morphology and ensuring that cellular components are receptive to the dyes.
Troubleshooting Guide: Improving Contrast in this compound-Stained Sections
Poor contrast between the hematoxylin-stained nuclei and the this compound-stained cytoplasm is a frequent issue. This guide will help you diagnose and resolve common problems.
Problem 1: Weak or Pale this compound Staining
| Potential Cause | Recommended Solution |
| Exhausted or Expired Staining Solution | Replace the this compound solution with a fresh preparation. |
| Incorrect pH of Staining Solution | Add a small amount of acetic acid to the this compound solution to lower the pH and sharpen the staining. |
| Staining Time is Too Short | Increase the duration the slides are immersed in the this compound solution. |
| Excessive Dehydration | Water is often used as a differentiator for eosin-type stains. Prolonged time in dehydrating alcohols containing water can lead to lighter staining. Ensure alcohols are not overly diluted with water. |
| Inadequate "Bluing" of Hematoxylin | Ensure the "bluing" step after hematoxylin is thorough, as a high pH in the bluing reagent can affect the subsequent eosin staining. |
Problem 2: this compound Staining is Too Dark or Lacks Differentiation
| Potential Cause | Recommended Solution |
| Staining Time is Too Long | Decrease the duration the slides are immersed in the this compound solution. |
| Inadequate Rinsing/Differentiation | Ensure adequate rinsing after the this compound step to remove excess stain. Water can act as a gentle differentiator. |
| This compound Concentration is Too High | Prepare a new this compound solution with a lower concentration. |
Problem 3: Poor Contrast Between Nuclei and Cytoplasm
| Potential Cause | Recommended Solution |
| Hematoxylin Staining is Too Dark | Decrease the staining time in hematoxylin or increase the time in the differentiating solution (e.g., acid alcohol). Check that the hematoxylin pH is within the optimal range of 2.5-2.9. |
| Hematoxylin Staining is Too Pale | Increase the staining time in hematoxylin or ensure the differentiating step is not too aggressive. |
| Uneven Staining | This can be a result of improper deparaffinization, rushing the fixation and rinsing steps, or residual mounting media from frozen sections. Ensure all paraffin or mounting media is completely removed before staining. |
Experimental Protocols
Preparation of 0.5% Aqueous this compound Staining Solution
This protocol is adapted from a manufacturer's recommendation for preparing a working this compound solution.
| Component | Amount for 1000 ml |
| This compound (C.I. 45430) | 5.0 g |
| Distilled Water | 1000 ml |
| Acetic Acid (100%) | 2.0 ml |
Procedure:
-
Dissolve 5.0 g of this compound powder in 1000 ml of distilled water.
-
Add 2.0 ml of 100% acetic acid and mix well.
-
Filter the freshly prepared staining solution before use.
Standard H&E Staining Protocol with this compound
This is a general protocol and timings may need to be optimized for specific tissue types and thicknesses.
| Step | Reagent | Time |
| 1. Deparaffinization and Rehydration | Xylene, followed by a descending series of alcohol to water | Standard procedure |
| 2. Nuclear Staining | Mayer's Hemalum Solution or similar | 3 minutes |
| 3. Differentiation | 0.1% Hydrochloric Acid | A few seconds |
| 4. Bluing | Running tap water or a bluing agent | 5 minutes |
| 5. Counterstaining | 0.5% Aqueous this compound Solution | 30 seconds - 2 minutes |
| 6. Dehydration | Ascending series of alcohol | Standard procedure |
| 7. Clearing | Xylene | Standard procedure |
| 8. Mounting | Mounting medium and coverslip | - |
Visual Guides
Caption: General workflow for histological staining with this compound.
Caption: Troubleshooting flowchart for poor contrast in this compound staining.
Caption: Principle of electrostatic interaction in H&E staining.
References
Erythrosine B photobleaching and how to minimize it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Erythrosine B photobleaching and address common issues encountered during experiments.
Troubleshooting Guide
Problem: Rapid fading of this compound fluorescence signal during imaging.
| Potential Cause | Suggested Solution |
| High Excitation Light Intensity | Reduce the intensity of the excitation light source by using neutral density filters. Lowering the light intensity reduces the rate of photon absorption, thereby decreasing the likelihood of photobleaching events.[1][2] |
| Prolonged Exposure to Excitation Light | Minimize the duration of exposure to the excitation light. Find the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging.[2] For time-lapse experiments, increase the interval between image acquisitions. |
| High Oxygen Concentration | Use a commercial or homemade oxygen-scavenging antifade medium. The primary mechanism of this compound photobleaching involves singlet molecular oxygen.[3][4] Reducing dissolved oxygen will significantly decrease the rate of photobleaching. |
| Inappropriate Mounting Medium | Use a mounting medium specifically designed to reduce photobleaching. These often contain antifade reagents like n-propyl gallate (NPG) or p-phenylenediamine (PPD). |
| Sub-optimal pH of the Medium | Ensure the pH of your buffer or mounting medium is stable and appropriate for your experiment, as pH can influence the dye's photostability. |
| Presence of Photosensitizers in Media | If working with live cells, be aware that some components in cell culture media, like riboflavin, can act as photosensitizers and accelerate photobleaching. If possible, use a medium with reduced levels of these components during imaging. |
| High Dye Concentration | At higher concentrations, this compound can exhibit self-catalysis of photobleaching. Use the lowest effective concentration of the dye for staining. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photobleaching?
A1: The photobleaching of this compound is primarily an oxygen-dependent process. Upon excitation with light, the this compound molecule can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen then attacks the this compound molecule, leading to its irreversible chemical destruction and loss of fluorescence.
Q2: How does the chemical environment affect this compound photostability?
A2: The chemical environment significantly impacts this compound's photostability. The type of buffer used can alter the singlet oxygen quantum yield; for instance, HEPES buffer has been shown to have a different effect compared to phosphate or Tris buffers. The pH of the medium can also influence the dye's ionization state and, consequently, its susceptibility to photobleaching.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most of these agents are reactive oxygen species scavengers that protect the fluorophore by quenching singlet oxygen or other reactive species. Commonly used antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q4: Can I use this compound for live-cell imaging?
A4: While this compound is often used as a viability stain for dead cells due to its membrane impermeability in live cells, its use in live-cell imaging is limited by its phototoxicity. The same process that causes photobleaching—the generation of singlet oxygen—can also damage and kill live cells. If live-cell imaging is necessary, it is crucial to use the lowest possible dye concentration and light exposure. For long-term live-cell imaging, more photostable and less toxic dyes are generally recommended.
Q5: Are there any alternatives to this compound with better photostability?
A5: Yes, several modern fluorescent dyes offer significantly better photostability than classic dyes like this compound. Dyes from the Alexa Fluor, DyLight, or ATTO families are known for their enhanced photostability and are often preferred for demanding imaging applications. The choice of an alternative will depend on the specific spectral requirements of your experiment.
Quantitative Data on this compound Photophysics
The following table summarizes key photophysical parameters of this compound.
| Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λ_abs_) | 535 nm | Ethanol | |
| Molar Absorptivity (ε) | 107,000 M⁻¹cm⁻¹ | Ethanol | |
| Emission Maximum (λ_em_) | 554 nm | Aqueous solution, pH 4.0 | |
| Fluorescence Quantum Yield (Φ_F_) | 0.08 | Ethanol | |
| 0.03 | Dilute aqueous solution | ||
| 0.0035 | 5.02 M Potassium Iodide (quencher) | ||
| Fluorescence Lifetime (τ_F_) | 89 ps | Water, 20°C | |
| 0.25 ns | Dilute aqueous solution | ||
| 24 ps | 5.02 M Potassium Iodide (quencher) | ||
| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.62 | Aqueous media | |
| 0.68 | Air-saturated D₂O, 20°C | ||
| Phosphorescence Lifetime (τ_P_) | 1.92 µs | 0.1mM NaOH, aerobic |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells with this compound
This protocol provides a basic method for staining fixed cells with this compound for fluorescence microscopy.
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Cell Culture and Fixation:
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Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
-
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Staining:
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Prepare a 0.5% (w/v) stock solution of this compound in distilled water.
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Dilute the stock solution in PBS to a final working concentration (e.g., 0.05%). The optimal concentration may need to be determined empirically.
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Incubate the fixed cells with the this compound working solution for 5-10 minutes at room temperature, protected from light.
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Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
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Carefully remove the excess PBS from the coverslip.
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Apply a drop of antifade mounting medium to a clean microscope slide.
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Invert the coverslip onto the mounting medium, avoiding air bubbles.
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Seal the edges of the coverslip with nail polish or a commercial sealant.
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Allow the mounting medium to cure if necessary, as per the manufacturer's instructions.
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Store the slides at 4°C in the dark until imaging.
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Protocol 2: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a common laboratory antifade mounting medium.
-
Prepare a 20% (w/v) NPG stock solution:
-
Dissolve 2g of n-propyl gallate in 10 ml of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Gentle warming may be necessary.
-
-
Prepare the glycerol/PBS mixture:
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In a 50 ml conical tube, combine 9 ml of glycerol with 1 ml of 1X PBS.
-
Mix thoroughly.
-
-
Combine the solutions:
-
While vigorously stirring the glycerol/PBS mixture, slowly add 100 µl of the 20% NPG stock solution dropwise.
-
-
Storage:
-
Aliquot the final solution into small, light-protected tubes and store at -20°C.
-
Visualizations
Caption: Mechanism of this compound photobleaching via singlet oxygen generation.
Caption: Workflow for fluorescence microscopy using this compound.
References
Addressing inconsistent Erythrosine B staining results
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Erythrosine B for cell viability assessment.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments in a question-and-answer format.
Question: Why are my live cells showing faint pink staining?
Answer: Faint staining of live cells can occur due to several factors. Although generally less toxic than Trypan Blue, this compound can be lethal to some cell lines over extended periods, causing live cells to eventually take up the dye.[1][2] The speed of this process varies considerably between cell lines.[1][2] Additionally, faint staining has been observed in some live bacterial species even after typical incubation times.[3]
To troubleshoot this issue:
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Reduce Incubation Time: Minimize the exposure of cells to this compound. For many applications, a 5-minute incubation is sufficient.
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Optimize Dye Concentration: A lower concentration of this compound may be sufficient to stain dead cells without affecting live cells.
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Cell Line Variability: Be aware that some cell lines are more susceptible to the toxic effects of this compound.
Question: Why do I see a high background or precipitate in my staining solution?
Answer: A high background or the presence of a precipitate can interfere with accurate cell counting. This can be caused by the dye precipitating out of the solution, especially during storage. To avoid this, it is recommended to filter the this compound staining solution before use.
Question: My results are inconsistent across different experiments. What could be the cause?
Answer: Inconsistent results can stem from several variables in the experimental protocol. Key factors to control for include:
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Presence of Serum: Serum proteins can bind to this compound, reducing its effective concentration and leading to underestimation of dead cells. If staining in the presence of serum, a higher concentration of this compound is required.
-
pH of the Staining Solution: The buffer used for staining should ideally maintain a physiological pH between 7.2 and 7.6.
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Incubation Time and Temperature: Ensure consistent incubation times and temperatures across all experiments, as these can affect dye uptake.
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Cell Density: Very high or very low cell densities can make accurate counting difficult.
Question: Why is the staining intensity of my dead cells too low?
Answer: Low staining intensity in dead cells can lead to them being misidentified as live cells. This can be due to:
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Insufficient Dye Concentration: The concentration of this compound may be too low for the specific cell type or the presence of interfering substances like serum proteins.
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Inadequate Incubation Time: While long incubation times can be toxic to live cells, an incubation period that is too short may not allow for sufficient dye uptake by dead cells.
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Recently Dead Cells: Cells that have very recently died may not have sufficiently compromised membranes to allow the dye to enter, leading to an underestimation of the dead cell population.
Frequently Asked Questions (FAQs)
What is the principle of this compound staining for cell viability?
This compound is a viability dye that functions as a dye exclusion test. The principle is based on the integrity of the cell membrane. Live cells with intact membranes exclude the dye and remain unstained. Dead cells, which have lost their membrane integrity, allow the dye to penetrate and stain intracellular components, appearing pink or red under a microscope.
What are the advantages of this compound over Trypan Blue?
This compound offers several advantages over the more traditional Trypan Blue stain:
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Lower Toxicity: It is generally less toxic to cells, allowing for a wider window for analysis without artificially increasing cell death.
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Greater Stability: this compound solutions are more stable and less prone to precipitation than Trypan Blue.
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Less Serum Interference: It exhibits less binding to serum proteins, leading to more accurate results in the presence of serum.
What concentration of this compound should I use?
The optimal concentration of this compound can vary depending on the cell type and the presence of serum in the medium. Below is a table summarizing some reported concentrations.
| Cell Type | This compound Concentration (% w/v) | Serum Condition | Reference |
| U2-OS | 0.06% | Serum-free | |
| U2-OS | 0.2% or more | With 5% FBS | |
| CHO-K1 | 0.005% | Not specified | |
| HEK293T | 0.005% | Not specified | |
| Jurkat | 0.02% | In PBS | |
| Yeast | 0.05% (final) | Not applicable |
How long should I incubate my cells with this compound?
Incubation time can range from a few minutes to over 30 minutes, depending on the cell line. For many bacterial and mammalian cell types, a 5 to 15-minute incubation is sufficient. It is recommended to optimize the incubation time for your specific cell type to ensure adequate staining of dead cells without affecting the viability of live cells.
Experimental Protocols
Standard Protocol for this compound Staining of Suspension Cells
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Prepare Cell Suspension: Harvest cells and resuspend them in a suitable buffer (e.g., PBS) or serum-free medium to a concentration of approximately 1 x 10^5 to 2 x 10^6 cells/mL.
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Prepare this compound Solution: Prepare a working solution of this compound (e.g., 0.1% w/v in PBS). Filter the solution to remove any precipitate.
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Staining: Mix the cell suspension and this compound solution in a 1:1 ratio. For example, mix 10 µL of cell suspension with 10 µL of 0.1% this compound solution for a final concentration of 0.05%. Gently mix by pipetting.
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Incubation: Incubate the mixture at room temperature for 5-10 minutes. Protect from light.
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Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter.
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Analysis: Count the number of live (unstained) and dead (pink/red) cells. Calculate the percentage of viable cells using the following formula:
% Viability = (Number of live cells / Total number of cells) x 100
Visualizations
References
Technical Support Center: Overcoming Challenges of Using Erythrosine B with Specific Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Erythrosine B for cell viability and other applications.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on cell line-dependent variations.
1. Issue: Inconsistent or Fading Staining of Dead Cells
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Question: Why is the pink/red staining of my dead cells faint or fading quickly, particularly in long experiments?
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Answer: This can be due to several factors:
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Photobleaching: this compound is susceptible to photobleaching, especially under prolonged exposure to light. It is advisable to minimize the exposure of stained cells to light before analysis.
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Low Dye Concentration: The optimal concentration of this compound can vary between cell lines and experimental conditions. If staining is weak, a slight increase in the dye concentration may be necessary. However, be cautious as higher concentrations can be toxic to live cells over time.[1]
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pH of the Medium: The staining efficiency of this compound can be influenced by the pH of the buffer or medium. Ensure the pH is within the optimal range for your cell line and the dye, typically around physiological pH (7.2-7.4).[2]
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2. Issue: Staining of Live Cells
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Question: I am observing staining of my live cell population. What could be the cause?
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Answer: While this compound is considered a vital dye that is excluded by live cells with intact membranes, it can stain live cells under certain conditions:
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Incubation Time: this compound can be slowly taken up by some live cells, leading to lethal staining over time. The rate of uptake varies significantly between cell lines. For instance, U2-OS cells can show significant staining within 10-15 minutes, whereas HEK293T cells may take over 30-60 minutes.[1][3][4] It is crucial to minimize the incubation time to just what is necessary for staining dead cells.
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High Dye Concentration: Using an excessively high concentration of this compound can lead to non-specific staining and toxicity in live cells. Refer to the recommended concentration ranges for your specific cell line or start with a low concentration and titrate up.
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Cell Membrane Integrity: If your "live" cells have compromised membrane integrity due to experimental manipulations or poor health, they will stain positive with this compound.
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Serum-Free Medium: In the absence of serum, the toxic effects of this compound on live cells are more pronounced. Serum proteins can bind to the dye, reducing its availability to stain live cells.
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3. Issue: High Background or Precipitate Formation
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Question: I am seeing a high background signal or precipitate in my cell suspension after adding this compound. How can I resolve this?
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Answer:
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Dye Aggregation: this compound can sometimes form aggregates in certain buffers or media, especially at high concentrations or if not properly dissolved. Ensure the dye is fully dissolved in a suitable buffer (e.g., PBS) before adding it to your cell suspension. Filtering the stock solution through a 0.22 µm filter can also help.
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Interaction with Media Components: Some components in complex cell culture media may interact with this compound, leading to precipitation. If this is suspected, consider washing the cells and resuspending them in a simple buffered saline solution before staining.
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4. Issue: Interference with Fluorescence-Based Assays
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Question: Can this compound interfere with other fluorescent probes in my multiplex assay (e.g., in flow cytometry)?
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Answer: Yes, this compound is a fluorescent molecule and can interfere with other fluorophores.
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Spectral Overlap: The excitation and emission spectra of this compound may overlap with those of other dyes in your panel. It is essential to check the spectral properties of all dyes and use appropriate compensation controls in flow cytometry. This compound has an excitation maximum around 527 nm and an emission maximum around 554 nm.
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Fluorescence Quenching: this compound has been reported to quench the fluorescence of other molecules. This should be considered when designing multiplex assays.
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Frequently Asked Questions (FAQs)
General
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Q1: What is the principle of this compound as a cell viability dye?
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A1: this compound is a membrane-exclusion dye. Live cells with intact cell membranes prevent the dye from entering the cytoplasm. In contrast, dead or membrane-compromised cells are permeable to the dye, which then binds to intracellular proteins, staining the cells pink or red.
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Q2: What are the advantages of this compound over Trypan Blue?
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A2: this compound is considered less toxic to live cells upon brief exposure and is not classified as a carcinogen, making it a safer alternative to Trypan Blue. It is also reportedly more stable and less prone to precipitation.
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Cell Line Specifics
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Q3: Why do different cell lines show varying sensitivity to this compound?
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A3: The rate of this compound uptake and its cytotoxic effects can differ between cell lines due to variations in membrane composition, fluidity, and the presence of efflux pumps. For example, U2-OS cells are stained much faster by this compound than HEK293T cells.
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Q4: Are there recommended concentrations of this compound for specific cell lines?
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A4: Yes, but optimization is often necessary. For general cell counting, a final concentration of 0.02% (w/v) has been used for CHO and Jurkat cells. For terminal staining of live adherent cells, 0.06% in serum-free media or 0.2% in media with 5% FBS has been used for U2-OS cells.
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Experimental Considerations
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Q5: How does the presence of serum in the culture medium affect this compound staining?
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A5: Serum proteins, such as albumin, can bind to this compound, reducing its effective concentration and mitigating its toxic effects on live cells. If you are staining cells in the presence of serum, a higher concentration of this compound may be required to achieve adequate staining of dead cells.
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Q6: Can this compound be used in photodynamic therapy (PDT)?
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A6: Yes, this compound can act as a photosensitizer. When exposed to light of a specific wavelength, it generates reactive oxygen species that can induce cell death. This property is being explored for antimicrobial and anticancer therapies.
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-
Q7: Does this compound have other biological activities besides being a viability dye?
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A7: Yes, this compound has been shown to be a promiscuous inhibitor of protein-protein interactions, with IC50 values in the low micromolar range for several interactions, including those in the TNF superfamily. It can also affect membrane permeability to ions like calcium and inhibit certain enzymes.
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Data Presentation
Table 1: Recommended this compound Concentrations for Specific Cell Lines
| Cell Line | Application | Recommended Concentration (w/v) | Serum Condition | Reference(s) |
| CHO | Cell Viability | 0.02% | N/A | |
| Jurkat | Cell Viability | 0.02% | N/A | |
| U2-OS | Terminal Staining | 0.06% | Serum-free | |
| U2-OS | Terminal Staining | 0.2% | 5% FBS | |
| HEK293T | Terminal Staining | >0.06% (slower uptake) | Serum-free | |
| DOK, H357 | Photodynamic Therapy | 71.03 µM - 1136.5 µM | N/A |
Table 2: IC50 Values of this compound for Various Biological Activities
| Biological Activity | Cell Line / System | IC50 Value | Reference(s) |
| Protein-Protein Interaction Inhibition | Various (e.g., TNF-R-TNFα) | 2 - 20 µM | |
| Cytotoxicity | THP-1, Jurkat, HEK-293T | ~50 µM | |
| Inhibition of ATP-dependent Ca2+ transport | Rat brain microsomes | ~1 µM |
Experimental Protocols
1. Standard Protocol for Cell Viability Assessment using this compound
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Prepare this compound Stock Solution: Dissolve this compound powder in phosphate-buffered saline (PBS) to a stock concentration of 0.1% (w/v). Ensure it is fully dissolved. Filter the solution through a 0.22 µm syringe filter to remove any potential aggregates. Store the stock solution protected from light.
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Cell Preparation: Harvest your cell suspension. If the cells are in a complex or serum-containing medium, consider pelleting the cells and resuspending them in PBS to reduce background and interference.
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Staining: Mix the cell suspension with the this compound stock solution to achieve the desired final concentration (e.g., for a 1:10 dilution to get a final concentration of 0.01%). A common practice is to mix equal volumes of cell suspension and a 0.04% this compound working solution for a final concentration of 0.02%.
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Incubation: Gently mix the cell suspension and dye. No incubation time is generally required for dead cell staining. Proceed to analysis immediately to minimize uptake by live cells.
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Analysis: Load the stained cell suspension into a hemocytometer or an automated cell counter. Count the number of stained (dead) and unstained (live) cells.
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Calculation: Calculate cell viability using the following formula:
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Viability (%) = (Number of live cells / Total number of cells) x 100
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2. Protocol for Terminal Staining of Adherent U2-OS Cells
This protocol is for the intentional lethal staining of live cells for imaging or counting purposes.
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Cell Culture: Grow U2-OS cells on a suitable culture plate or slide.
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Media Exchange: Gently aspirate the growth medium. If the medium contains serum, wash the cells once with a serum-free medium or PBS. Add a sufficient volume of serum-free medium or buffer to cover the cells.
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Staining: Add this compound stock solution to the medium to a final concentration of 0.06% (w/v). Gently swirl the plate to mix.
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Incubation: Incubate the plate for 10-15 minutes at 37°C. During this time, the live U2-OS cells will take up the dye, resulting in a pronounced pink staining of the nucleus and a fainter cytoplasmic stain.
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Imaging: The cells can now be imaged directly, or the staining medium can be replaced with a fresh transparent medium for clearer imaging.
Visualizations
Caption: Workflow for determining cell viability using this compound.
Caption: Troubleshooting guide for common this compound issues.
Caption: Potential biological interactions of this compound.
References
- 1. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
- 2. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 3. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound protocol guid... [protocols.io]
- 4. protocols.io [protocols.io]
Calibrating a flow cytometer for Erythrosine B fluorescence detection
This technical support center provides troubleshooting guidance and frequently asked questions for calibrating a flow cytometer for the detection of Erythrosine B fluorescence, primarily for cell viability applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell viability in flow cytometry?
A1: this compound is a vital dye that functions as a membrane-exclusion indicator.[1] It can only enter cells with compromised plasma membranes, which are considered non-viable or dead.[1][2] Once inside, it binds to intracellular proteins.[2] In flow cytometry, this results in a significant increase in fluorescence for dead cells, allowing for clear differentiation between live (fluorescence-negative) and dead (fluorescence-positive) cell populations.[1]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: this compound is typically excited by a blue (488 nm) or yellow-green (561 nm) laser. Its excitation maximum is around 526-530 nm, and its emission maximum is in the range of 550-583 nm. A common filter configuration for detection is a 583/30 bandpass filter.
Q3: Do I need to perform fluorescence compensation when using this compound?
A3: Yes, compensation is crucial if you are using other fluorochromes in your panel that have spectral overlap with this compound. All fluorophores emit light across a spectrum, and the emission of one dye can "spill over" into the detector for another, leading to false positive signals. You will need to prepare a single-stained control with only this compound to properly compensate your multicolor experiment.
Q4: How long should I incubate my cells with this compound?
A4: A key advantage of this compound is its rapid staining. Incubations can be as short as 5 minutes at room temperature. No incubation time is required in some protocols, with the recommendation to mix and proceed with analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal from Dead Cells | 1. Incorrect laser and filter settings: The selected laser may not be optimal for this compound excitation, or the emission filter may not align with its emission peak. 2. Low concentration of this compound: The dye concentration may be insufficient for staining. 3. Insufficient number of dead cells: The control sample may not have enough dead cells to establish a clear positive signal. | 1. Verify instrument settings: Ensure you are using a laser (e.g., 488nm or 561nm) and a bandpass filter (e.g., ~575/26 nm or 583/30 nm) appropriate for this compound. 2. Optimize dye concentration: Perform a titration experiment to determine the optimal concentration of this compound for your cell type. 3. Prepare a proper positive control: Use a known method to induce cell death (e.g., heat shock or ethanol treatment) to generate a robustly positive population for setup. |
| High Background Fluorescence in Live Cells | 1. Excess this compound: High concentrations of the dye can lead to non-specific binding and increased background. 2. Extended incubation time: Although rapid, unnecessarily long incubations might contribute to background signal. 3. Cell clumping or debris: Aggregates and debris can non-specifically bind the dye and appear as false positives. | 1. Optimize dye concentration and wash steps: Reduce the concentration of this compound. Consider including a wash step after staining to remove unbound dye. 2. Minimize incubation time: Adhere to a short incubation period (e.g., 5 minutes). 3. Filter the sample: Gently filter the cell suspension through a nylon mesh (e.g., 30-40 µm) before analysis to remove clumps. |
| Poor Separation Between Live and Dead Populations | 1. Suboptimal voltage settings (PMT): The photomultiplier tube (PMT) voltage for the this compound detector may be too low, preventing clear resolution of the positive signal. 2. Incorrect compensation: Spillover from another fluorochrome into the this compound channel, or from this compound into another channel, can compress the populations. 3. High cellular autofluorescence: Some cell types naturally have high autofluorescence, which can obscure the signal from dim stains. | 1. Adjust PMT voltage: Using your single-stained positive control, adjust the PMT voltage to place the positive peak within the linear range of the detector and sufficiently separated from the negative peak. 2. Set compensation accurately: Prepare single-stained controls for each fluorochrome in your experiment, including this compound, and use them to calculate the correct compensation matrix. Ensure the positive and negative populations in your compensation control have the same autofluorescence. 3. Use an unstained control: Always run an unstained cell sample to establish the baseline level of autofluorescence. |
| This compound Signal is Off-Scale | 1. PMT voltage is too high: The detector gain is set too high, causing the signal from the positive population to exceed the maximum detection limit. | 1. Reduce PMT voltage: Using your single-stained positive control, decrease the PMT voltage until the entire positive population is visible on scale. |
Experimental Protocols
Protocol 1: Preparation of Controls for Calibration
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Unstained Control: Prepare a sample of your experimental cells in your chosen staining buffer (e.g., PBS) without any fluorescent dye. This is essential for assessing autofluorescence.
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Positive Control (Dead Cells):
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Take an aliquot of your cells and induce cell death. A common method is to treat with 70% ethanol for 10 minutes or heat at 65°C for 15 minutes.
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Wash the cells once with staining buffer to remove the treatment agent.
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Resuspend the cells in staining buffer.
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This compound Single-Stained Control:
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Take an aliquot of the positive control (dead cells) and stain with the working concentration of this compound.
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If a clear separation between live and dead populations is desired for the compensation control, you can mix a small fraction of the live, unstained cells with the heat-killed or ethanol-treated cells before staining.
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Protocol 2: Staining Procedure
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Adjust your cell suspension to a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer like PBS.
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Prepare a working solution of this compound (e.g., 0.02%).
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Add the this compound solution to the cell suspension. A 1:1 ratio of cell suspension to dye solution is a common starting point, but this should be optimized.
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Mix gently and incubate for 5 minutes at room temperature, protected from light.
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The sample is now ready for acquisition. Washing is generally not required but can be included if high background is an issue.
Visual Guides
Experimental Workflow for Cytometer Setup
Caption: Workflow for preparing controls and setting up the flow cytometer.
Troubleshooting Logic for Weak Signal
Caption: Decision tree for troubleshooting a weak this compound signal.
References
Validation & Comparative
Erythrosine B vs. Trypan Blue: A Comparative Guide for Cell Viability and Toxicity Assessment
For researchers, scientists, and drug development professionals seeking accurate and safe methods for determining cell viability, the choice of staining dye is a critical decision. This guide provides an objective comparison of two commonly used dyes, Erythrosine B and Trypan Blue, supported by experimental data and detailed protocols to inform your selection process.
The fundamental principle behind both this compound and Trypan Blue lies in the dye exclusion method. Live, healthy cells possess intact cell membranes that are impermeable to these dyes. In contrast, non-viable cells with compromised membranes allow the dye to enter, resulting in a colored cytoplasm that can be identified and quantified under a microscope. While both dyes operate on this same principle, they exhibit key differences in their performance, safety profiles, and impact on experimental outcomes.
Performance and Experimental Data
Numerous studies have demonstrated that this compound is an effective and reliable alternative to the traditionally used Trypan Blue for assessing cell viability across various cell lines, including CHO, Jurkat, HEK293T, and yeast.[1][2][3][4] Experimental data consistently shows a high correlation between the viability percentages obtained with both dyes.
One comparative study evaluated the performance of this compound and Trypan Blue in determining the viability of CHO and Jurkat cells. The results indicated that both dyes yielded comparable viability measurements.[1] Another study focusing on HEK293T and CHO-K1 cells also found that both staining methods produced similar results for cell viability and total cell counts. However, some evidence suggests that this compound may be more sensitive in detecting dead cells, particularly in samples with lower viability.
A key advantage of this compound is its lower cytotoxicity compared to Trypan Blue. Trypan Blue has been shown to be toxic to cells, and even viable cells can begin to take up the dye after a short exposure time (typically 5 to 30 minutes), leading to an underestimation of cell viability. In contrast, this compound is less toxic to cultured cells, allowing for a more stable and accurate assessment over a longer time frame.
| Parameter | This compound | Trypan Blue | References |
| Principle | Dye Exclusion | Dye Exclusion | |
| Color of Dead Cells | Red/Pink | Blue | |
| Toxicity | Low, Biosafe | Carcinogenic, Cytotoxic | |
| Accuracy | Comparable to Trypan Blue, potentially more sensitive for low viability samples | Standard method, but can underestimate viability over time due to toxicity | |
| Stability | More stable in solution | Prone to precipitation, may require filtering | |
| Safety | Non-toxic, not environmentally damaging | Known carcinogen, requires special handling and disposal |
Experimental Protocols
Below are detailed methodologies for performing cell viability assays using this compound and Trypan Blue.
This compound Staining Protocol
This protocol is adapted from standard laboratory procedures for use with an automated cell counter or a hemocytometer.
Materials:
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This compound solution (e.g., 0.02% w/v in PBS)
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Cell suspension
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Phosphate-Buffered Saline (PBS)
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Micropipettes and sterile tips
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Microcentrifuge tubes or a 96-well plate
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Automated cell counter or hemocytometer and microscope
Procedure:
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Harvest and resuspend cells in PBS or serum-free medium to obtain a single-cell suspension.
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Determine the cell density if necessary.
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Mix the cell suspension and this compound solution in a 1:1 ratio (e.g., 20 µL of cell suspension with 20 µL of this compound solution).
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Mix gently by pipetting. No incubation time is required.
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Load the appropriate volume of the cell-dye mixture into the automated cell counter or onto the hemocytometer.
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Count the stained (non-viable) and unstained (viable) cells. For automated counters, follow the manufacturer's instructions. For a hemocytometer, count the cells in the central grid.
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Calculate the percentage of viable cells using the following formula:
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% Viability = (Number of unstained cells / Total number of cells) x 100
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Trypan Blue Staining Protocol
This is a standard protocol for the Trypan Blue exclusion assay.
Materials:
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Trypan Blue solution (e.g., 0.4% w/v)
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Cell suspension
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Phosphate-Buffered Saline (PBS) or serum-free medium
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Micropipettes and sterile tips
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Microcentrifuge tubes
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Hemocytometer and microscope
Procedure:
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Prepare a single-cell suspension in PBS or serum-free medium.
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Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension (1:1 dilution). For example, mix 100 µL of cell suspension with 100 µL of Trypan Blue.
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Allow the mixture to incubate for 1-3 minutes at room temperature. It is crucial to count the cells within 3 to 5 minutes of adding the dye, as longer incubation times can lead to cell death and inaccurate viability counts.
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Load 10-20 µL of the mixture onto a clean hemocytometer.
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Under a light microscope, count the unstained (viable) and blue-stained (non-viable) cells in the designated squares of the hemocytometer.
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Calculate the percentage of viable cells:
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% Viability = (Number of viable cells / Total number of cells) x 100
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Signaling Pathways and Experimental Workflows
The underlying mechanism for both dyes is a physical process of exclusion based on cell membrane integrity rather than a complex signaling pathway.
A generalized workflow for cell viability assessment using dye exclusion assays.
The choice between this compound and Trypan Blue ultimately depends on the specific requirements of the experiment and the priorities of the research laboratory.
The principle of dye exclusion for cell viability.
Conclusion
This compound presents a compelling alternative to Trypan Blue for cell viability and toxicity assays. It offers comparable accuracy, with the significant advantages of being non-toxic and biosafe, thereby enhancing operator safety and simplifying disposal procedures. Its lower cytotoxicity also contributes to more reliable and consistent results, particularly in experiments requiring longer incubation times or when assessing sensitive cell lines. For laboratories looking to improve safety standards and data accuracy, transitioning from Trypan Blue to this compound is a well-supported and beneficial change.
References
A Comparative Analysis of Erythrosine B and Fluorescent Dyes for Cell Viability Assessment
In the realm of cellular and molecular biology, accurate assessment of cell viability is a cornerstone of reliable experimental outcomes. For decades, vital dyes have been indispensable tools for distinguishing between live and dead cells. This guide provides a comprehensive comparison of the traditional vital dye, Erythrosine B, with commonly used fluorescent alternatives, Propidium Iodide (PI) and Acridine Orange (AO), offering researchers, scientists, and drug development professionals a detailed validation of their respective performances.
Principle of Vital Staining
The fundamental principle behind these vital dyes lies in the integrity of the cell membrane. Live, healthy cells possess an intact and selectively permeable cell membrane that actively excludes certain molecules. In contrast, dead or dying cells lose this membrane integrity, allowing dyes that are otherwise impermeable to enter the cell.
This compound is a colorimetric dye that functions as a vital stain based on this principle of membrane exclusion. Live cells with intact membranes repel the dye and remain unstained, while cells with compromised membranes are permeable to this compound and appear red or pink under a bright-field microscope.[1][2][3] It is considered a safer alternative to the historically used Trypan Blue.[3][4]
Propidium Iodide (PI) is a fluorescent intercalating agent. It is a membrane-impermeant dye that cannot cross the membrane of live cells. However, in dead cells with compromised membranes, PI can enter and bind to DNA by intercalating between the base pairs, exhibiting a significant increase in fluorescence, emitting a bright red signal when excited by the appropriate wavelength of light.
Acridine Orange (AO) is a fluorescent dye that is permeable to the membranes of all cells, both live and dead. It intercalates with double-stranded DNA in both cell types, emitting a green fluorescence. When used in conjunction with Propidium Iodide (the AO/PI method), a more nuanced assessment of viability can be achieved. In this dual-staining method, live cells fluoresce green, while dead cells fluoresce red due to Förster resonance energy transfer (FRET), where the emission of AO is absorbed by the PI that has entered the compromised cell.
Performance Comparison
The choice of a vital dye significantly impacts the accuracy and reproducibility of cell viability data. The following tables provide a quantitative comparison of this compound with Propidium Iodide and Acridine Orange/Propidium Iodide across key performance metrics.
| Parameter | This compound | Propidium Iodide (PI) | Acridine Orange/Propidium Iodide (AO/PI) |
| Detection Method | Colorimetric (Bright-field microscopy) | Fluorometric | Fluorometric |
| Principle | Membrane Exclusion | Membrane Exclusion, DNA Intercalation | Membrane Permeability (AO) & Exclusion (PI), DNA Intercalation |
| Live Cell Appearance | Unstained | Unstained | Green Fluorescence |
| Dead Cell Appearance | Red/Pink | Red Fluorescence | Red Fluorescence |
| Instrumentation | Light Microscope, Automated Cell Counters | Fluorescence Microscope, Flow Cytometer, Automated Cell Counters with fluorescence capability | Fluorescence Microscope, Flow Cytometer, Automated Cell Counters with fluorescence capability |
| Performance Metric | This compound | Propidium Iodide (PI) | Acridine Orange/Propidium Iodide (AO/PI) |
| Accuracy | Comparable to Trypan Blue and AO/PI for cell lines like CHO and Jurkat. May be less accurate in samples with high debris. | High accuracy, widely used as a gold standard in flow cytometry. | High accuracy, effectively distinguishes nucleated cells from debris. |
| Precision | Good, but can be user-dependent in manual counting. | High precision, especially with automated analysis. | High precision, automated counting reduces variability. |
| Cytotoxicity | Generally considered low and less toxic than Trypan Blue. However, some studies suggest potential genotoxic and cytotoxic effects at higher concentrations or with prolonged exposure. | Low for short-term staining, but can be toxic with prolonged exposure. | AO can be phototoxic and mutagenic with prolonged light exposure. The combination is generally used for immediate endpoint assays. |
| Time Sensitivity | Staining is rapid (within 1-5 minutes) and relatively stable. | Staining is rapid, but signal can fade over time with light exposure. | Staining is rapid, but requires protection from light to prevent phototoxicity and signal degradation. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable results.
This compound Staining Protocol
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Prepare this compound Solution: Prepare a 0.02% (w/v) solution of this compound in a buffered salt solution (e.g., PBS).
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Cell Suspension: Harvest cells and prepare a single-cell suspension at a suitable concentration for counting.
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Staining: Mix the cell suspension with the this compound solution at a 1:1 ratio.
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Incubation: Incubate the mixture for 1-5 minutes at room temperature.
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Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter.
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Analysis: Count the number of unstained (live) and stained (dead) cells under a bright-field microscope.
Propidium Iodide (PI) Staining Protocol (for Fluorescence Microscopy)
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Prepare PI Solution: Prepare a stock solution of PI (e.g., 1 mg/mL in water) and dilute to a working concentration (e.g., 1-5 µg/mL) in a suitable buffer like PBS.
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Cell Suspension: Prepare a single-cell suspension.
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Staining: Add the PI working solution to the cell suspension.
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Incubation: Incubate for 5-15 minutes at room temperature in the dark.
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Washing (Optional): Centrifuge the cells and resuspend in fresh buffer to remove unbound dye.
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Analysis: Observe the cells under a fluorescence microscope using the appropriate filter set for red fluorescence.
Acridine Orange/Propidium Iodide (AO/PI) Staining Protocol
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Prepare AO/PI Solution: Prepare a solution containing both Acridine Orange (e.g., 1-5 µg/mL) and Propidium Iodide (e.g., 5-10 µg/mL) in a suitable buffer.
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Cell Suspension: Prepare a single-cell suspension.
-
Staining: Add the AO/PI solution to the cell suspension.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells immediately using a fluorescence microscope with appropriate filters for green and red fluorescence. Live cells will fluoresce green, and dead cells will fluoresce red.
Mechanism of Action & Experimental Workflow Diagrams
To visualize the underlying principles and experimental steps, the following diagrams are provided.
Caption: Mechanism of this compound vital staining.
Caption: Mechanism of Propidium Iodide vital staining.
Caption: Mechanism of AO/PI dual staining.
References
Erythrosine B: A Safer and Reliable Alternative to Trypan Blue for Cell Viability Assessment
For researchers, scientists, and drug development professionals seeking a safer, yet effective, alternative to the traditionally used Trypan Blue for cell viability assays, Erythrosine B emerges as a compelling candidate. This guide provides a comprehensive comparison of the two dyes, supported by experimental data, to inform laboratory choices and ensure the integrity of research outcomes.
The determination of cell viability is a cornerstone of numerous applications in biological research and drug development. For decades, Trypan Blue has been the go-to stain for this purpose. However, growing concerns over its toxicity and potential impact on experimental results have prompted the search for safer and equally reliable alternatives. This compound, a red food coloring agent, has demonstrated significant promise, offering comparable performance with a superior safety profile.
Performance Comparison: this compound vs. Trypan Blue
The fundamental principle behind both this compound and Trypan Blue lies in their ability to permeate cells with compromised membranes, thereby staining non-viable cells while being excluded from live cells. However, subtle differences in their chemical properties and interactions with cellular components can lead to variations in their performance and reliability.
One study directly compared the effectiveness of this compound and Trypan Blue in staining monolayer mammalian cells after lethal treatments. The results indicated that this compound stained all non-viable cells immediately, whereas Trypan Blue optimally stained only about 60% of the dead cells under similar conditions.[1] This suggests that this compound may provide a more accurate assessment of cell death in certain contexts.
Further comparative studies using various cell lines, including Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK), and Jurkat cells, have shown that this compound provides viability and cell count results that are comparable to those obtained with Trypan Blue.[2][3]
Quantitative Data Summary
| Feature | This compound | Trypan Blue | Reference |
| Staining of Non-Viable Cells (Monolayer Culture) | Stains all non-viable cells immediately | Optimally stains ~60% of non-viable cells | [1] |
| Viability Assessment (CHO cells) | Comparable to Trypan Blue | Standard method | [2] |
| Viability Assessment (HEK293T cells) | Comparable to Trypan Blue | Standard method | |
| Viability Assessment (Jurkat cells) | Comparable to Trypan Blue | Standard method | |
| Time-dependent Toxicity | Non-toxic for extended periods | Toxic to cells over time, affecting viability counts | |
| Interaction with Serum Proteins | Lessened binding | Binds to serum proteins, potentially leading to inaccurate counts |
Safety Profile: A Clear Advantage for this compound
The most significant differentiator between the two dyes is their safety profile. Trypan Blue is classified as a potential carcinogen and mutagen, raising health and safety concerns for laboratory personnel with repeated exposure. Its disposal also requires special procedures due to its environmental toxicity.
In stark contrast, this compound is a non-toxic compound approved for use as a food additive. This makes it a significantly safer option for routine laboratory use, minimizing health risks and simplifying disposal protocols. While some studies have indicated potential genotoxic effects of this compound at very high concentrations, these are generally well above the concentrations used for standard cell viability assays.
Impact on Downstream Applications
A critical consideration when choosing a viability stain is its potential interference with subsequent cellular or molecular analyses. While specific studies on the downstream effects of this compound are still emerging, its lower toxicity and reduced protein binding suggest a lower likelihood of interference compared to Trypan Blue.
Trypan Blue's known cytotoxicity can impact the health of the remaining viable cells, potentially altering their behavior in downstream functional assays. Furthermore, its ability to bind to proteins could interfere with subsequent protein-based analyses. While Trypan Blue can be used in flow cytometry for viability assessment, its potential to quench green fluorescence needs to be considered and optimized for.
Experimental Protocols
The experimental workflows for both this compound and Trypan Blue are straightforward and similar, making the transition between the two dyes relatively simple.
This compound Staining Protocol
A typical protocol for using this compound for cell viability counting is as follows:
-
Prepare a working solution of this compound. A common concentration is 0.1% (w/v) in a buffered solution such as Tris-HCl.
-
Mix the cell suspension with the this compound solution. A 1:1 ratio is often used.
-
Incubate for 1-5 minutes at room temperature.
-
Load the mixture onto a hemocytometer or an automated cell counter.
-
Count the number of stained (non-viable) and unstained (viable) cells.
-
Calculate the percentage of viable cells.
Trypan Blue Staining Protocol
The standard protocol for Trypan Blue staining is as follows:
-
Prepare a 0.4% (w/v) Trypan Blue solution in a buffered saline solution.
-
Mix the cell suspension with the Trypan Blue solution. A 1:1 ratio is common.
-
Incubate for 3-5 minutes at room temperature. It is crucial to count the cells within this timeframe as longer exposure can lead to the staining of viable cells.
-
Load the mixture onto a hemocytometer or an automated cell counter.
-
Count the number of blue (non-viable) and clear (viable) cells.
-
Calculate the percentage of viable cells.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key differences between the two dyes, the following diagrams are provided.
Caption: A generalized workflow for performing a cell viability assay using a dye exclusion method.
References
A Comparative Analysis of Erythrosine B and Methylene Blue for Yeast Viability Assessment
For researchers, scientists, and drug development professionals, the accurate determination of yeast cell viability is a critical step in a multitude of applications, from fermentation optimization to antifungal drug discovery. Two of the most commonly employed vital stains for this purpose are Erythrosine B and Methylene Blue. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate dye for your specific research needs.
Principle of Staining
The fundamental difference between this compound and Methylene Blue lies in their mechanism of action for differentiating viable from non-viable yeast cells.
-
This compound is a membrane exclusion dye. Its effectiveness is based on the principle that viable cells possess intact and functional plasma membranes that prevent the dye from entering the cytoplasm. In contrast, non-viable cells have compromised membranes, allowing the dye to penetrate and stain the intracellular proteins a distinct pink or red.[1][2][3][4][5]
-
Methylene Blue , on the other hand, is a redox indicator. It can freely enter both live and dead yeast cells. Viable cells, however, possess active metabolic enzymes, such as dehydrogenases, that reduce the Methylene Blue to its colorless form, leuco-methylene blue. Dead cells, lacking this metabolic activity, are unable to reduce the dye and therefore remain stained blue.
Performance Comparison
The choice of staining agent can significantly impact the accuracy and reliability of yeast viability data. Below is a summary of the key performance characteristics of this compound and Methylene Blue.
| Feature | This compound | Methylene Blue |
| Mechanism | Membrane Exclusion | Redox Potential/Metabolic Activity |
| Color of Dead Cells | Pink / Red | Blue |
| Color of Viable Cells | Colorless | Colorless |
| Accuracy | Generally considered more accurate, providing clearer differentiation. | Can overestimate viability, especially in samples below 90% viability, due to intermediate "medium blue" staining of recently dead cells. |
| Toxicity | Non-toxic to cells for extended periods, allowing for sample preparation ahead of time. | Can be toxic to yeast cells with prolonged exposure, potentially leading to false positive results. |
| Ease of Interpretation | Results are typically clear and easy to interpret. | Subjectivity in distinguishing between pale and dark blue cells can lead to inconsistent counts. |
| Common Issues | Can stain proteinaceous debris, which might be mistaken for cells. | Poor reliability has been reported, and it may not be suitable for all yeast strains. |
Experimental Protocols
Accurate and reproducible results are contingent on standardized experimental procedures. The following are detailed protocols for yeast viability assessment using this compound and Methylene Blue.
This compound Staining Protocol
This protocol is adapted from established methods for yeast viability testing.
Materials:
-
This compound solution (0.4% w/v in phosphate-buffered saline)
-
Yeast cell suspension
-
Microscope slides and coverslips
-
Micropipettes
-
Hemocytometer or other cell counting chamber
-
Light microscope
Procedure:
-
Ensure the yeast cell suspension is well-mixed. If necessary, dilute the sample to obtain a cell concentration suitable for counting.
-
In a microcentrifuge tube, mix equal volumes of the yeast suspension and the 0.4% this compound solution (e.g., 10 µL of yeast suspension + 10 µL of this compound solution).
-
Gently mix the suspension and incubate at room temperature for 1-5 minutes.
-
Load a small volume of the stained cell suspension into a hemocytometer.
-
Under a light microscope at 400x magnification, count the number of stained (non-viable) and unstained (viable) cells.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100
Methylene Blue Staining Protocol
This protocol is a standard method for assessing yeast viability.
Materials:
-
Methylene Blue solution (0.1% w/v in 2% sodium citrate solution)
-
Yeast cell suspension
-
Microscope slides and coverslips
-
Micropipettes
-
Hemocytometer or other cell counting chamber
-
Light microscope
Procedure:
-
Ensure the yeast cell suspension is well-mixed and at an appropriate concentration for counting.
-
In a microcentrifuge tube, mix equal volumes of the yeast suspension and the Methylene Blue solution (e.g., 10 µL of yeast suspension + 10 µL of Methylene Blue solution).
-
Mix gently and incubate at room temperature for 5-10 minutes. It is crucial to adhere to a consistent incubation time as prolonged exposure can be toxic to viable cells.
-
Load the stained cell suspension into a hemocytometer.
-
Using a light microscope at 400x magnification, count the number of blue (non-viable) and colorless (viable) cells.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of colorless cells / Total number of cells) x 100
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the staining mechanisms and the general experimental workflow.
Conclusion and Recommendations
Both this compound and Methylene Blue are effective for assessing yeast viability. However, the evidence suggests that This compound offers superior accuracy and reliability , particularly for samples with lower viability. Its non-toxic nature and the clarity of its results make it a more robust choice for most research applications.
Methylene Blue remains a widely used and cost-effective option. However, researchers should be aware of its potential to overestimate viability and the subjective nature of interpreting its results. For critical applications where precision is paramount, this compound is the recommended staining agent.
References
- 1. Viability Assays - Erythrosin B vs. Methylene Blue - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 2. escarpmentlabs.com [escarpmentlabs.com]
- 3. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 4. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 5. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
A Head-to-Head Comparison of Erythrosine B and Other Common Cell Viability Indicators
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of reliable and reproducible experimental results. The choice of viability assay can significantly impact data interpretation in numerous applications, from routine cell culture monitoring to high-throughput screening in drug discovery. This guide provides an objective comparison of Erythrosine B with other widely used viability indicators, namely Trypan Blue, MTT, and Calcein-AM, supported by experimental data and detailed protocols.
This compound, a non-toxic and biosafe dye, is emerging as a robust alternative to the traditionally used Trypan Blue for cell viability assessment.[1][2] Like Trypan Blue, this compound functions as a dye exclusion stain; viable cells with intact plasma membranes prevent the dye from entering the cytoplasm, while non-viable cells with compromised membranes become stained.[1][2] This guide delves into the comparative performance of this compound and other key viability assays, offering insights into their principles, protocols, and relative advantages.
Comparative Analysis of Viability Indicators
The selection of an appropriate cell viability assay is contingent on several factors, including the cell type, experimental workflow, and the specific research question. The following table summarizes the key characteristics and performance aspects of this compound, Trypan Blue, MTT, and Calcein-AM.
| Feature | This compound | Trypan Blue | MTT | Calcein-AM |
| Principle of Detection | Dye Exclusion (Membrane Integrity) | Dye Exclusion (Membrane Integrity) | Enzymatic Reduction (Metabolic Activity) | Enzymatic Conversion (Esterase Activity) |
| Indicator of Viability | Unstained cells are viable | Unstained cells are viable | Formation of purple formazan indicates viable cells | Green fluorescence indicates viable cells |
| Advantages | - Non-toxic and biosafe[1]- Stable in solution- Less interference from serum proteins- Stains a higher percentage of non-viable monolayer cells compared to Trypan Blue | - Well-established method- Simple and rapid | - High-throughput compatible- Provides information on metabolic activity | - High sensitivity- Suitable for live-cell imaging- Stains viable cells directly |
| Disadvantages | - Less established than Trypan Blue | - Potentially carcinogenic and cytotoxic- Prone to precipitation- Staining can be subjective | - Indirect measure of viability- Reagent can be toxic to cells- Requires a solubilization step | - Requires a fluorescence microscope or plate reader- Can be susceptible to phototoxicity |
| Typical Readout | Brightfield microscopy | Brightfield microscopy | Colorimetric (absorbance at ~570 nm) | Fluorescence (Ex/Em ~494/517 nm) |
Experimental Data Highlights
Direct comparative studies have demonstrated the effectiveness of this compound as a reliable alternative to Trypan Blue. For instance, in studies involving CHO and Jurkat cells, this compound provided viability assessments that were as effective as those obtained with Trypan Blue and a fluorescent-based method (Acridine Orange/Propidium Iodide). Furthermore, for monolayer cultures, this compound has been shown to stain all lethally treated cells, whereas Trypan Blue stained only about 60%, suggesting this compound may be a more sensitive indicator of membrane integrity in this context.
Mechanism of Action & Experimental Workflow
To visualize the underlying principles and a typical comparative experimental workflow, the following diagrams are provided.
Mechanisms of common cell viability indicators.
A generalized workflow for comparing viability assays.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these assays.
This compound Staining Protocol
This protocol is adapted for manual cell counting using a hemocytometer.
-
Prepare this compound Solution: Prepare a 0.1% (w/v) this compound solution in phosphate-buffered saline (PBS).
-
Cell Preparation: Harvest and resuspend cells in PBS or culture medium to a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Staining: Mix the cell suspension with the this compound solution in a 1:1 ratio (e.g., 10 µL of cell suspension with 10 µL of this compound solution).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a brightfield microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of unstained cells / Total number of cells) x 100
Trypan Blue Staining Protocol
This protocol is for manual cell counting using a hemocytometer.
-
Prepare Trypan Blue Solution: Use a commercially available 0.4% Trypan Blue solution or prepare it in PBS.
-
Cell Preparation: Prepare a single-cell suspension at a suitable concentration (e.g., 1 x 10^5 to 1 x 10^6 cells/mL).
-
Staining: Mix the cell suspension with the 0.4% Trypan Blue solution, typically in a 1:1 ratio.
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature. Do not exceed 5 minutes as viable cells may start to take up the dye.
-
Counting: Load the hemocytometer and count the blue (non-viable) and clear (viable) cells.
-
Calculation: Calculate the percentage of viable cells as described for this compound.
MTT Assay Protocol
This protocol is a general guideline for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to the test compound for the desired duration.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at approximately 570 nm using a microplate reader.
Calcein-AM Staining Protocol
This protocol is a general guideline for fluorescence microscopy or plate-based assays.
-
Prepare Calcein-AM Solution: Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO. Further dilute the stock solution in PBS or serum-free medium to a working concentration of 1-5 µM.
-
Cell Preparation: Culture cells in a suitable format (e.g., 96-well plate, chamber slide).
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Calcein-AM working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the Calcein-AM solution and wash the cells twice with PBS.
-
Fluorescence Detection: Immediately analyze the cells using a fluorescence microscope (Ex/Em ~494/517 nm) or a fluorescence plate reader. Live cells will exhibit bright green fluorescence.
Conclusion
This compound presents a compelling alternative to Trypan Blue for routine cell viability assessment, offering comparable performance with the significant advantages of being non-toxic and biosafe. While dye exclusion assays like this compound and Trypan Blue provide a direct measure of membrane integrity, other methods such as the MTT and Calcein-AM assays offer insights into metabolic activity and intracellular enzymatic functions, respectively. The choice of the most suitable assay will ultimately depend on the specific experimental needs, available equipment, and the desired endpoint measurement. For laboratories seeking to move away from the potential hazards associated with Trypan Blue without compromising on accuracy for routine cell counting, this compound is a validated and reliable option.
References
Erythrosine B: A Superior Colorimetric Vital Dye for Modern Research
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of Erythrosine B over other traditional colorimetric vital dyes.
In the dynamic landscape of biomedical research and drug development, the accurate assessment of cell viability is a critical determinant of experimental success. For decades, colorimetric vital dyes have served as indispensable tools for this purpose. Among these, this compound is emerging as a superior alternative to conventionally used dyes, offering enhanced accuracy, improved safety, and greater stability. This guide provides an in-depth comparison of this compound with other common vital dyes, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their cell-based assays.
The Principle of Vital Dye Staining
Vital dyes are used to differentiate between viable and non-viable cells based on the integrity of the cell membrane. The fundamental principle, known as dye exclusion, relies on the fact that healthy, viable cells possess intact and functional cell membranes that are impermeable to certain dyes. In contrast, non-viable cells, characterized by compromised membrane integrity, allow these dyes to penetrate and stain the intracellular components.
This simple yet powerful mechanism allows for a rapid and straightforward assessment of cell viability, which is crucial in a myriad of applications, including routine cell culture monitoring, cytotoxicity assays for drug screening, and in the burgeoning field of cell therapy.
This compound: A Closer Look
This compound, also known as Red No. 3, is a xanthene dye that functions as a membrane exclusion dye.[1] Similar to the well-known Trypan Blue, it is excluded by live cells with intact membranes, while it penetrates and stains dead cells, rendering them a distinct pink or red color.[1] However, as we will explore, its advantages extend far beyond this shared mechanism.
Comparative Analysis: this compound vs. Other Vital Dyes
The selection of an appropriate vital dye is contingent on several factors, including its toxicity to cells, stability, and potential for interference with experimental conditions. Here, we compare this compound with three other widely used colorimetric vital dyes: Trypan Blue, Neutral Red, and Janus Green B.
Performance Comparison
| Feature | This compound | Trypan Blue | Neutral Red | Janus Green B |
| Principle of Staining | Membrane Exclusion | Membrane Exclusion | Lysosomal Uptake | Mitochondrial Activity |
| Stains | Dead Cells | Dead Cells & Serum Proteins | Lysosomes of Viable Cells | Mitochondria of Viable Cells |
| Color of Stained Cells | Pink/Red | Blue | Red | Blue-Green |
| Cytotoxicity | Low | High, Carcinogenic[2][3] | Moderate | Moderate |
| Staining Time | ~1 minute[1] | >50 minutes for optimal staining | Minutes to hours | 5-10 minutes |
| Serum Protein Binding | Low | High | Low | Low |
| Stability in Solution | High | Prone to precipitation | Moderate | Moderate |
| Cost-Effectiveness | Comparable to Trypan Blue | Low | Moderate | High |
Key Advantages of this compound
-
Lower Cytotoxicity for Enhanced Accuracy: A significant drawback of Trypan Blue is its inherent cytotoxicity. Over time, Trypan Blue can be toxic to cells, leading to an overestimation of cell death in a given population. In contrast, this compound is demonstrably less toxic, allowing for longer incubation times without significantly affecting cell viability. This is a crucial advantage in time-course experiments and when working with sensitive cell lines. Studies have shown that this compound is non-toxic to cells for periods of over 2 hours.
-
Reduced Interference from Serum Proteins: Trypan Blue is known to bind to serum proteins, which are common components of cell culture media. This binding can interfere with the dye's ability to accurately stain dead cells, leading to unreliable results. This compound exhibits significantly lower affinity for serum proteins, ensuring that the staining is more specific to non-viable cells and thereby increasing the accuracy of viability assessments.
-
Superior Stability and Ease of Use: Trypan Blue solutions are prone to precipitation over time, requiring filtration or centrifugation before use to remove crystalline aggregates that can be mistaken for cells. This compound solutions are more stable, reducing the need for such preparatory steps and minimizing a potential source of error in cell counting.
-
Rapid Staining for High-Throughput Applications: this compound provides rapid and clear staining of dead cells, often within a minute of application. This is a considerable advantage over Trypan Blue, which may require significantly longer incubation times for optimal staining. The speed of this compound staining makes it particularly well-suited for high-throughput screening and other time-sensitive applications.
Experimental Protocols
To facilitate the adoption of this compound and provide a basis for comparison, we present detailed protocols for cell viability and cytotoxicity assays.
Cell Viability Assessment using this compound (Dye Exclusion Method)
This protocol outlines the steps for determining the percentage of viable cells in a suspension.
Materials:
-
Cell suspension
-
This compound solution (0.4% in PBS)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest and resuspend cells in PBS to a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% this compound solution.
-
Mix gently by pipetting.
-
Incubate at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100
Drug-Induced Cytotoxicity Assay using this compound
This protocol can be used to assess the cytotoxic effects of a drug or compound on a cell population.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Test compound (drug)
-
This compound solution (0.4% in PBS)
-
96-well plate
-
Microplate reader (optional, for high-throughput analysis)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, gently remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Wash the cells once with PBS.
-
Add 50 µL of PBS and 50 µL of 0.4% this compound solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Observe the wells under a microscope to qualitatively assess cell death (increased number of stained cells).
-
For quantitative analysis, count the number of stained and unstained cells in representative fields for each concentration. Alternatively, for a high-throughput approach, the absorbance can be measured using a microplate reader at a wavelength of 530 nm (the absorbance peak of this compound). A decrease in the number of viable cells will correlate with an increase in absorbance.
-
Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.
Visualizing the Mechanisms and Workflows
To further elucidate the principles and processes discussed, the following diagrams are provided.
References
A Comparative Guide to the Spectral Properties of Erythrosine B and Other Fluorescein Dyes
For researchers, scientists, and drug development professionals utilizing fluorescent probes, a comprehensive understanding of their spectral properties is paramount for experimental design and data interpretation. This guide provides a detailed comparison of the spectral characteristics of Erythrosine B against other common fluorescein-based dyes: Fluorescein, Eosin Y, and Rose Bengal. The information presented herein is supported by experimental data and methodologies to assist in the selection of the most appropriate dye for specific research applications.
Comparative Spectral Data
The following table summarizes the key spectral properties of this compound, Fluorescein, Eosin Y, and Rose Bengal. To ensure a fair comparison, data in basic ethanol is presented as a standardized solvent system. Additional data in aqueous solutions are provided where available, noting the significant influence of the local environment on these properties.
| Dye | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| This compound | 526[1][2] | 554[3] | 82,500[1] | ~0.02-0.09 |
| Fluorescein | 490[4] | 515 | 92,300 | 0.97 |
| Eosin Y | 524.8 | ~545-550 | 112,000 | 0.67 |
| Rose Bengal | 559 | 571 | 90,400 | 0.11 |
| Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are for the free dye in the specified solvent and should be considered as a reference. |
Chemical Structures and Spectral Relationships
The spectral properties of these dyes are intrinsically linked to their chemical structures. The progressive halogenation of the xanthene core from fluorescein to eosin Y (bromination) and this compound (iodination), and further to rose bengal (iodination and chlorination), results in a redshift of both the absorption and emission maxima. This is due to the heavy atom effect, which also influences the quantum yield and photostability.
Experimental Protocols
Accurate characterization of the spectral properties of fluorescent dyes is essential for their reliable use in research. The following sections detail the standard experimental protocols for measuring key spectral parameters.
Measurement of Absorption and Fluorescence Spectra
Objective: To determine the absorption and fluorescence emission spectra of a fluorescent dye.
Materials:
-
Spectrophotometer (for absorption)
-
Spectrofluorometer (for fluorescence)
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest
-
Appropriate solvent (e.g., ethanol, deionized water, buffer solution)
Procedure:
-
Sample Preparation: Prepare a stock solution of the dye in the chosen solvent. From the stock solution, prepare a dilute solution with an absorbance of approximately 0.1 at the expected absorption maximum to avoid inner filter effects.
-
Absorption Spectrum:
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Measure the absorbance of the dye solution across a relevant wavelength range to determine the absorption maximum (λabs).
-
-
Fluorescence Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λabs.
-
Measure the fluorescence emission across a wavelength range longer than the excitation wavelength to determine the emission maximum (λem).
-
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample dye solution
-
Standard dye solution with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH has a Φf of 0.95)
-
Solvent
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) Where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Assessment of Photostability
Objective: To evaluate the photostability of a fluorescent dye by measuring its rate of photobleaching.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp)
-
Sensitive detector (e.g., CCD camera)
-
Dye solution
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a sample of the dye solution on a microscope slide.
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-series of images at regular intervals.
-
-
Data Analysis:
-
Measure the fluorescence intensity of a defined region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of the spectral properties of a fluorescent dye.
References
Efficacy of Erythrosine B as a flavivirus inhibitor compared to other compounds
For Immediate Release
Albany, NY – Researchers have identified Erythrosine B, a commonly used food additive, as a potent and broad-spectrum inhibitor of flaviviruses, a genus of viruses that includes Dengue, Zika, West Nile, Yellow Fever, and Japanese Encephalitis viruses. This finding opens a new avenue for the development of effective antiviral therapies against these significant human pathogens for which specific treatments are largely unavailable.[1] This guide provides a comparative analysis of the efficacy of this compound against other known flavivirus inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Viral Protease
This compound exhibits its antiviral activity by inhibiting the viral NS2B-NS3 protease, an enzyme crucial for the replication of flaviviruses.[1] It functions as a non-competitive inhibitor, disrupting the interaction between the NS2B and NS3 protein subunits of the protease.[1] This inhibitory action effectively halts the processing of the viral polyprotein, a critical step in the viral life cycle, thereby preventing the virus from multiplying.
Comparative Efficacy of Flavivirus Inhibitors
The antiviral activity of this compound has been evaluated against a panel of flaviviruses and compared with other known inhibitors such as Sofosbuvir, Ribavirin, Niclosamide, and Temoporfin. The following tables summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) of these compounds against various flaviviruses. Lower EC50 and IC50 values indicate higher antiviral potency, while a higher CC50 value suggests lower toxicity to host cells.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Dengue Virus (DENV2) | A549 | 1.2 | [1] |
| This compound | Zika Virus (ZIKV) | A549 | 0.62 | [1] |
| This compound | West Nile Virus (WNV) | A549 | 0.85 | |
| This compound | Yellow Fever Virus (YFV) | A549 | 0.18 | |
| This compound | Japanese Encephalitis Virus (JEV) | A549 | 0.45 | |
| Sofosbuvir | Dengue Virus (DENV2) | Huh-7 | 4.9 | |
| Sofosbuvir | Zika Virus (ZIKV) | Huh-7 | 1 - 5 | |
| Sofosbuvir | West Nile Virus (WNV) | Huh-7 | 4.2 | |
| Sofosbuvir | Yellow Fever Virus (YFV) | Huh-7 | ~5 | |
| Ribavirin | Dengue Virus (DENV2) | Vero | 4.5 (µg/ml) | |
| Ribavirin | Yellow Fever Virus (YFV) | Vero | - | |
| Niclosamide | Dengue Virus (DENV) | - | ~10 | |
| Niclosamide | Hepatitis C Virus (HCV) | - | 0.16 | |
| Temoporfin | Dengue Virus (DENV2) | - | 0.02 | |
| Temoporfin | Zika Virus (ZIKV) | - | 0.022 | |
| Temoporfin | West Nile Virus (WNV) | - | 0.01 | |
| Temoporfin | Yellow Fever Virus (YFV) | - | 0.0006 | |
| Temoporfin | Japanese Encephalitis Virus (JEV) | - | 0.011 |
| Compound | Target | IC50 (µM) | Reference |
| This compound | DENV2 NS2B-NS3 Protease | 1.9 | |
| This compound | ZIKV NS2B-NS3 Protease | 1.7 | |
| Sofosbuvir | DENV NS5 Polymerase | 14.7 | |
| Temoporfin | DENV2 NS2B-NS3 Protease | 0.02 |
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | A549 | >150 | |
| This compound | Vero | >200 | |
| Sofosbuvir | Huh-7 | >200 | |
| Sofosbuvir | Jar | >200 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of the antiviral compounds.
-
Cell Seeding: Plate cells (e.g., Vero, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the infectivity of a virus in the presence of an inhibitor.
-
Cell Seeding: Seed host cells (e.g., A549, Vero) in 24-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Serially dilute the test compound and mix with a known amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose or other viscous substance to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2 to allow for plaque formation.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Quantitative Real-Time RT-PCR (qRT-PCR)
This assay is used to quantify the amount of viral RNA in infected cells treated with an inhibitor.
-
Cell Infection and Treatment: Infect cells with the flavivirus at a specific multiplicity of infection (MOI) and treat with various concentrations of the test compound.
-
RNA Extraction: At a designated time post-infection, extract total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan). The amplification of the viral target is monitored in real-time.
-
Quantification: The amount of viral RNA is quantified by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations.
-
EC50 Calculation: The EC50 value is the concentration of the compound that reduces the viral RNA level by 50% compared to the untreated control.
FRET-Based NS2B-NS3 Protease Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the viral protease activity.
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant flavivirus NS2B-NS3 protease and a fluorogenic peptide substrate with a fluorescence resonance energy transfer (FRET) pair.
-
Compound Incubation: Incubate the protease with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which results from the cleavage of the substrate by the protease, separating the FRET pair.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits the protease activity by 50% compared to the no-compound control.
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate key viral processes and the points of inhibition by the discussed compounds.
Conclusion
This compound has emerged as a promising candidate for anti-flaviviral drug development. Its potent, broad-spectrum activity against a range of flaviviruses, coupled with a favorable safety profile as an FDA-approved food additive, makes it an attractive lead compound. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential in combating flavivirus infections. The comparative data presented here highlights the ongoing efforts to identify and develop effective countermeasures against these globally significant viral pathogens.
References
A Comparative Guide to Xanthene Dyes in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four widely used xanthene dyes in biological staining: fluorescein, eosin Y, rhodamine B, and rose bengal. The selection of an appropriate dye is critical for generating high-quality, reproducible data in various biological applications, from routine histology to advanced fluorescence microscopy. This document aims to facilitate this selection by presenting objective performance data, detailed experimental protocols, and a clear visualization of a standard experimental workflow.
Performance Comparison of Xanthene Dyes
The utility of a xanthene dye in a specific biological application is largely determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted light), photostability, and the wavelengths of maximum absorption and emission. The following table summarizes these critical properties for fluorescein, eosin Y, rhodamine B, and rose bengal, allowing for a direct comparison of their performance characteristics.
| Property | Fluorescein | Eosin Y | Rhodamine B | Rose Bengal |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | ~70,000[1] | ~83,000 | ~106,000[1] | ~90,400[2] |
| Fluorescence Quantum Yield (Φf) | ~0.92 | ~0.15 | ~0.31 (in water)[1] | ~0.02 |
| Photobleaching Quantum Yield (Φb) | ~3-5 x 10⁻⁵[1] | Data not readily available | ~10⁻⁶ - 10⁻⁷ | Data not readily available |
| Relative Photostability | Low | Moderate | Moderate to High | Low |
| Excitation Maximum (λex) (nm) | ~494 | ~525 | ~555 | ~559 |
| Emission Maximum (λem) (nm) | ~518 | ~545 | ~580 | ~570 |
| Cellular Localization | Cytoplasm and extracellular space; can be targeted to specific proteins via conjugation. | Primarily cytoplasm and extracellular matrix, staining proteins. | Primarily cytoplasm; can be targeted to mitochondria. | Stains nuclei of cells with compromised membranes. |
| Primary Staining Mechanism | Covalent labeling of proteins and other biomolecules (as FITC). | Adsorption to positively charged cellular components (proteins). | Accumulation based on membrane potential (mitochondria) or targeted delivery. | Enters cells with compromised membrane integrity and binds to nuclear components. |
Key Applications in Biological Staining
| Dye | Common Applications |
| Fluorescein (as FITC) | Immunofluorescence, flow cytometry, labeling of nucleic acids and proteins. |
| Eosin Y | Counterstain in histology (H&E staining), staining of cytoplasm and connective tissues. |
| Rhodamine B | Immunofluorescence, mitochondrial staining, fluorescence microscopy. |
| Rose Bengal | Assessment of cell viability, staining of damaged cells in ophthalmology. |
Experimental Protocols
Detailed methodologies for key experiments utilizing these xanthene dyes are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific cell or tissue type and experimental setup.
Immunofluorescence Staining using Fluorescein Isothiocyanate (FITC)-Conjugated Antibodies
This protocol outlines the basic steps for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBST)
-
Primary antibody (specific to the target protein)
-
FITC-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Mounting medium with an anti-fade reagent
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency on sterile glass coverslips. Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the FITC-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for FITC (Excitation: ~495 nm, Emission: ~518 nm).
Hematoxylin and Eosin (H&E) Staining of Paraffin-Embedded Tissue Sections
This is a standard histological staining method where eosin Y serves as the counterstain.
Materials:
-
Paraffin-embedded tissue sections on microscope slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Harris's Hematoxylin solution
-
1% Acid-alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute or dilute ammonia water
-
Eosin Y solution (1% in 80% ethanol)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Transfer to 100% ethanol (2 changes, 3-5 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining (Hematoxylin):
-
Immerse in Harris's hematoxylin for 5-15 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate in 1% acid-alcohol (a few quick dips).
-
Wash in running tap water.
-
"Blue" the sections in Scott's tap water substitute or dilute ammonia water for 30-60 seconds.
-
Wash in running tap water for 1-5 minutes.
-
-
Cytoplasmic Staining (Eosin):
-
Counterstain with 1% Eosin Y solution for 1-3 minutes.
-
Wash in running tap water for 1-5 minutes.
-
-
Dehydration and Clearing:
-
Dehydrate through 95% ethanol (2 changes, 2 minutes each).
-
Dehydrate through 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
-
Mounting:
-
Mount a coverslip over the tissue section using a permanent mounting medium.
-
Rose Bengal Staining for Cell Viability
This protocol is a simplified method for assessing cell viability in a cultured cell population.
Materials:
-
Cultured cells in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Rose Bengal solution (e.g., 0.5% w/v in PBS)
-
Light microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Staining: Add the Rose Bengal solution to cover the cell monolayer and incubate for 5 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS to remove excess dye.
-
Visualization: Immediately observe the cells under a light microscope. Non-viable or membrane-compromised cells will be stained pink/red, while viable cells will remain unstained.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of xanthene dyes in biological staining.
References
Evaluating the Cost-Effectiveness of Erythrosine B for Routine Cell Counting: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Accurate and reliable cell counting is a cornerstone of reproducible research, forming the basis of experiments from routine cell culture maintenance to complex drug discovery assays. The choice of viability dye can significantly impact not only the accuracy of these counts but also laboratory safety and budget. This guide provides a comprehensive comparison of Erythrosine B with the traditional Trypan Blue, and the increasingly popular fluorescence-based methods, offering supporting data and detailed protocols to inform your decision-making process.
A Tale of Two Dyes: this compound vs. Trypan Blue
The most common method for assessing cell viability is the dye exclusion test. This technique relies on the principle that viable cells with intact membranes will exclude certain dyes, while non-viable cells with compromised membranes will take them up. For decades, Trypan Blue has been the go-to dye for this purpose. However, concerns over its toxicity and potential for inaccurate results have led to the search for safer and more reliable alternatives, with this compound emerging as a strong contender.
This compound, a cherry-pink dye, functions on the same principle of membrane exclusion as Trypan Blue. However, its superior safety profile and reduced interference from serum proteins make it an attractive alternative. Unlike Trypan Blue, which is a known carcinogen and can be toxic to cells over short periods, this compound is a non-toxic food additive, enhancing lab safety and simplifying disposal.
Fluorescence-based methods, such as those using Acridine Orange (AO) and Propidium Iodide (PI), offer a more advanced approach. These methods utilize fluorescent dyes that specifically stain live and dead cells with distinct colors, allowing for more accurate and objective analysis, especially in the presence of cellular debris or in complex samples like peripheral blood mononuclear cells (PBMCs).
Quantitative Data Presentation
To provide a clear comparison, the following tables summarize the key qualitative and quantitative differences between this compound, Trypan Blue, and a common fluorescence-based method (AO/PI).
Table 1: Qualitative Comparison of Cell Viability Dyes
| Feature | This compound | Trypan Blue | AO/PI (Fluorescence) |
| Principle | Dye Exclusion | Dye Exclusion | Differential Fluorescence |
| Color of Dead Cells | Pink/Red | Blue | Red/Orange |
| Color of Live Cells | Colorless | Colorless | Green |
| Toxicity | Non-toxic food additive | Known carcinogen, cytotoxic | Dyes are potential mutagens |
| Safety Concerns | Minimal | Requires careful handling and disposal | Requires careful handling and disposal |
| Interference | Minimal binding to serum proteins | Binds to serum proteins, leading to overestimation of dead cells | Specific to nucleated cells, minimal debris interference |
| Time Sensitivity | Staining is rapid and stable for over 2 hours | Time-dependent toxicity can lead to underestimation of viability | Stable staining |
| Instrumentation | Brightfield microscope, Automated Counters | Brightfield microscope, Automated Counters | Fluorescence microscope, Automated Counters with fluorescence capability |
Table 2: Quantitative Performance Comparison
The following data represents a typical comparison of cell viability and density measurements across different cell lines and staining methods.
| Cell Line | Staining Method | % Viability (Mean ± SD) | Live Cells/mL (Mean ± SD) |
| CHO | This compound | 92.5 ± 2.1% | 1.2 x 10⁶ ± 0.5 x 10⁵ |
| Trypan Blue | 88.0 ± 3.5% | 1.1 x 10⁶ ± 0.8 x 10⁵ | |
| AO/PI | 93.1 ± 1.5% | 1.2 x 10⁶ ± 0.4 x 10⁵ | |
| Jurkat | This compound | 85.3 ± 2.8% | 8.5 x 10⁵ ± 0.7 x 10⁵ |
| Trypan Blue | 81.7 ± 4.2% | 8.2 x 10⁵ ± 1.1 x 10⁵ | |
| AO/PI | 86.0 ± 2.0% | 8.6 x 10⁵ ± 0.6 x 10⁵ |
Note: Data is representative and may vary depending on cell health, passage number, and experimental conditions.
Table 3: Cost-Effectiveness Analysis (Estimated Cost Per 100 Counts)
This table provides an estimated cost breakdown for performing 100 cell counts using each method. Prices are illustrative and can vary by supplier and location.
| Cost Component | This compound | Trypan Blue | AO/PI (Fluorescence) |
| Dye/Stain | $5.00 (for 100mL of 0.1% solution) | $3.00 (for 100mL of 0.4% solution) | $50.00 (for 100 assays kit) |
| Slides/Consumables | $20.00 (Disposable hemocytometer slides) | $20.00 (Disposable hemocytometer slides) | $30.00 (Specialized slides for automated counter) |
| Disposal | Negligible | $10.00 (Hazardous waste disposal) | $10.00 (Hazardous waste disposal) |
| Total Estimated Cost | $25.00 | $33.00 | $90.00 |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are standard protocols for cell counting with this compound and Trypan Blue.
This compound Staining Protocol for Manual Cell Counting
-
Prepare this compound Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound powder in 100 mL of phosphate-buffered saline (PBS), pH 7.2.
-
Filter sterilize the solution through a 0.22 µm filter.
-
Store at 4°C, protected from light.
-
-
Cell Staining:
-
Harvest and resuspend cells in PBS or culture medium to obtain a single-cell suspension.
-
In a clean microcentrifuge tube, mix your cell suspension and the 0.1% this compound solution in a 1:1 ratio (e.g., 20 µL of cell suspension + 20 µL of this compound).
-
Mix gently by pipetting. No incubation period is required.
-
-
Hemocytometer Counting:
-
Clean the hemocytometer and coverslip with 70% ethanol and dry completely.
-
Place the coverslip over the counting chamber.
-
Load 10 µL of the stained cell suspension into the hemocytometer chamber.
-
Using a brightfield microscope, count the live (unstained) and dead (pink-stained) cells in the designated squares of the hemocytometer grid.
-
-
Calculations:
-
Cell Viability (%) = (Number of live cells / Total number of cells) x 100
-
Live Cell Concentration (cells/mL) = (Number of live cells / Number of squares counted) x Dilution factor x 10⁴
-
Trypan Blue Staining Protocol for Manual Cell Counting
-
Prepare Trypan Blue Solution (0.4% w/v):
-
This is typically purchased as a ready-to-use solution. If preparing from powder, dissolve 0.4 g of Trypan Blue in 100 mL of PBS.
-
Filter the solution to remove any precipitates that may form during storage.
-
-
Cell Staining:
-
Prepare a single-cell suspension as described for the this compound protocol.
-
In a microcentrifuge tube, mix the cell suspension and 0.4% Trypan Blue solution in a 1:1 ratio.
-
Mix gently and proceed to counting immediately. It is recommended to count within 3-5 minutes as Trypan Blue can be toxic to cells over time.
-
-
Hemocytometer Counting:
-
Follow the same procedure as for this compound, counting live (unstained) and dead (blue-stained) cells.
-
-
Calculations:
-
Use the same formulas as for the this compound protocol.
-
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using the DOT language, illustrate the experimental workflow for manual cell counting and a logical framework for selecting the appropriate cell counting method.
Summary and Recommendations
The data and protocols presented in this guide demonstrate that this compound is a viable and, in many cases, superior alternative to Trypan Blue for routine cell counting.
-
For routine cell culture and basic research: this compound offers a compelling combination of safety, accuracy, and cost-effectiveness. Its non-toxic nature simplifies handling and disposal, making it an excellent choice for most standard laboratory applications.
-
When working with sensitive cells or performing time-course experiments: The lower cytotoxicity of this compound is a significant advantage, as it is less likely to impact cell viability over the course of the experiment.
-
For complex samples or high-throughput screening: While this compound is a significant improvement over Trypan Blue, fluorescence-based methods like AO/PI offer the highest degree of accuracy and are less susceptible to interference from debris. The higher cost of fluorescence methods may be justified by the need for highly reliable and objective data in these applications.
How does Erythrosine B's performance differ between bacterial strains
Erythrosine B, a xanthene dye commonly used as a food coloring agent (FD&C Red No. 3), has garnered significant interest for its potent antimicrobial properties, particularly when activated by light. This phenomenon, known as antimicrobial photodynamic inactivation (aPDI), involves the generation of reactive oxygen species (ROS) that induce oxidative damage and subsequent death in microbial cells. The performance of this compound, however, exhibits notable variations across different bacterial strains, primarily influenced by the fundamental differences in their cell wall structures.
Performance Discrepancies Between Bacterial Strains
The most striking difference in this compound's efficacy is observed between Gram-positive and Gram-negative bacteria.[1][2] Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus mutans, are generally more susceptible to this compound-mediated aPDI.[2][3] In contrast, Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, demonstrate a higher degree of resistance.[1]
This disparity is largely attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier, restricting the uptake of the photosensitizer. The lipopolysaccharide (LPS) layer in the outer membrane effectively hinders the interaction of this compound with the cytoplasmic membrane and intracellular components, thereby diminishing the photodynamic effect.
To overcome this limitation, researchers have explored strategies to enhance the efficacy of this compound against Gram-negative strains. One approach involves the co-administration of agents that disrupt the outer membrane, such as acetic acid, which has been shown to significantly lower the survival of Gram-negative bacteria upon treatment. Another promising strategy is the use of nanocarriers, like gold nanoparticles, to facilitate the delivery of this compound to the bacterial cells.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the quantitative data from various studies, highlighting the differential performance of this compound against a range of bacterial strains. The data underscores the higher concentrations of this compound and/or light dosage required to achieve significant inactivation of Gram-negative bacteria compared to their Gram-positive counterparts.
| Bacterial Strain | Gram Type | This compound Concentration | Light Source | Light Dose | Incubation Time | Result | Reference |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 1 x 10⁻⁵ M | LED | 40 J/cm² | - | 4.0 log CFU/mL reduction | |
| Staphylococcus aureus | Gram-positive | 500 nmol L⁻¹ | Green LED | 30 min | 5 min | Undetectable levels of planktonic cells | |
| Staphylococcus aureus | Gram-positive | 0.05 mmol L⁻¹ | Green LED | 1.5 h | 1 h | ~4-log reduction in planktonic cells | |
| Streptococcus mutans | Gram-positive | - | - | - | - | More effective than Photofrin and Methylene Blue | |
| Listeria innocua | Gram-positive | - | Green LED | - | - | High susceptibility | |
| Enterococcus hirae | Gram-positive | - | Green LED | - | - | Moderate susceptibility | |
| Escherichia coli ATCC 25922 | Gram-negative | Higher concentrations required | LED | - | - | Less susceptible than S. aureus and A. hydrophila | |
| Escherichia coli | Gram-negative | - | Green LED | - | - | Less responsive to PDI | |
| Escherichia coli | Gram-negative | 0.631 mM (with Au NPs) | Green LED | 9 min | - | >97% death rate | |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Higher concentrations required | LED | - | - | Least susceptible among tested strains | |
| Aeromonas hydrophila ATCC 7966 | Gram-negative | 1 x 10⁻⁵ M | LED | 156-234 J/cm² | - | Complete eradication | |
| Salmonella Typhimurium ATCC 14028 | Gram-negative | Higher concentrations required | LED | - | - | Less susceptible than A. hydrophila |
Mechanism of Action: Photodynamic Inactivation
The primary mechanism by which this compound exerts its antibacterial effect is through photodynamic inactivation. This process is initiated when this compound, the photosensitizer, absorbs light of a specific wavelength, typically in the green region of the visible spectrum. Upon light absorption, the photosensitizer transitions from its ground state to an excited singlet state, and subsequently to a longer-lived triplet state. This excited triplet state can then react with molecular oxygen, leading to the formation of highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).
These ROS are highly cytotoxic and can indiscriminately damage various cellular components, including lipids, proteins, and nucleic acids. Damage to the cell membrane is a primary consequence, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The multi-targeted nature of this oxidative damage is a significant advantage of aPDI, as it is less likely to induce the development of microbial resistance compared to conventional antibiotics.
Caption: Mechanism of this compound-mediated photodynamic inactivation of bacteria.
Experimental Protocols
The following sections detail the typical methodologies employed in the studies cited for evaluating the antibacterial performance of this compound.
Bacterial Culture and Preparation
Bacterial strains are typically grown in appropriate liquid culture media (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani broth for E. coli) overnight at 37°C with shaking. The bacterial cells are then harvested by centrifugation, washed with phosphate-buffered saline (PBS), and resuspended in PBS to a desired cell density, often determined by spectrophotometry (e.g., OD₆₀₀) and confirmed by colony-forming unit (CFU) counting.
Photodynamic Inactivation Assay
-
Photosensitizer Incubation: The bacterial suspension is incubated with various concentrations of this compound in the dark for a specific period (e.g., 10-60 minutes) to allow for the uptake or association of the photosensitizer with the bacterial cells.
-
Light Irradiation: The bacterial suspension containing this compound is then exposed to a light source with a wavelength that overlaps with the absorption spectrum of this compound (typically green light, ~520-540 nm). Light-emitting diodes (LEDs) are commonly used as the light source. The light dose (J/cm²) is controlled by adjusting the power density and exposure time. Control groups include bacteria treated with this compound in the dark and bacteria exposed to light without the photosensitizer.
-
Viability Assessment: After irradiation, the bacterial viability is determined. The most common method is the plate counting of CFUs. Serial dilutions of the treated bacterial suspensions are plated on appropriate agar plates and incubated. The number of colonies is then counted to calculate the CFU/mL, and the log reduction in viability is determined relative to the control groups. Other methods such as LIVE/DEAD bacterial viability kits can also be used.
Caption: General experimental workflow for evaluating this compound's antibacterial activity.
References
Unraveling the Genotoxic Potential: A Comparative Analysis of Erythrosine B and Other Food Dyes
A comprehensive guide for researchers and drug development professionals on the genotoxic effects of common food colorants, supported by quantitative data and detailed experimental protocols.
In the realm of food and drug formulation, the safety of excipients is paramount. Among these, synthetic food dyes have been a subject of ongoing scientific scrutiny regarding their potential genotoxic effects. This guide provides a detailed comparison of the genotoxic profiles of Erythrosine B, a xanthene dye, against other widely used food colorants such as Allura Red AC, Sunset Yellow FCF, and Tartrazine. By presenting quantitative data from key genotoxicity assays, detailed experimental methodologies, and visual representations of cellular pathways and workflows, this document aims to equip researchers and scientists with the critical information needed for informed risk assessment and the development of safer products.
Quantitative Assessment of Genotoxicity
The genotoxic potential of this compound and other selected dyes has been evaluated using a battery of standard assays, primarily the Comet assay (single-cell gel electrophoresis) and the Micronucleus test. These tests provide quantitative measures of DNA damage and chromosomal abnormalities, respectively. The following tables summarize the key findings from various studies.
Comet Assay Data Summary
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA damage is typically quantified by measuring the percentage of DNA in the comet tail, the tail length, and the Olive tail moment.
| Dye | Test System | Concentration/Dose | Observed Effect (% Tail DNA, Tail Length, etc.) | Reference |
| This compound | Allium cepa root cells | 0.1 mg/mL | 3.68-fold increase in chromosomal aberrations | [1] |
| Allium cepa root cells | 1 mg/mL (48h) | Tail length increased from 10.08 to 34.31 | [1] | |
| HepG2 cells | 35.0 and 70.0 µg/mL | Significant increase in DNA damage | [2] | |
| Allura Red AC | Mouse (in vivo) | Up to 2000 mg/kg bw | No significant increase in DNA damage in liver, stomach, or colon | [3][4] |
| Mouse (in vivo) | 10 mg/kg bw | DNA damage observed in the colon 3 hours after administration | ||
| Sunset Yellow FCF | Male mice (in vivo) | 2000 mg/kg | Significant increase in the frequency of PCE with micronuclei | |
| Tartrazine | Rat whole blood | 3 mM | Significant increase in tail length | |
| Rat (in vivo) | 7.5 and 15 mg/kg bw/day | Dose-dependent increase in DNA comet tail length in liver and kidney | ||
| Mouse (in vivo) | Up to 2000 mg/kg bw | No genotoxic activity in Comet assay in liver, stomach, and colon |
Micronucleus Test Data Summary
The Micronucleus test assesses the clastogenic and aneugenic potential of a substance by quantifying the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
| Dye | Test System | Concentration/Dose | Observed Effect (Frequency of Micronucleated Cells) | Reference |
| This compound | HepG2 cells | 0.5 - 70.0 µg/mL | Significant increase in micronucleus frequency at six concentrations | |
| Allura Red AC | Male FVB mice (in vivo) | 100 - 2000 mg/kg bw | No significant difference in the frequency of micronucleated polychromatic erythrocytes | |
| Mouse (in vivo) | Up to 2000 mg/kg bw | No evidence of genotoxic activity in bone marrow | ||
| Sunset Yellow FCF | Human blood lymphocytes | 20, 30, and 40 mg/mL | Significant increases in micronucleus rates | |
| Male mice (in vivo) | 250 - 2000 mg/kg | Significant increase in the frequency of PCE with micronuclei at the maximum dose | ||
| Tartrazine | Human leukocytes | Up to 500 µg/mL | No mutagenicity observed | |
| Male mouse bone marrow (in vivo) | 250 - 2000 mg/kg | No increase in the frequency of micronucleated polychromatophilic erythrocytes |
Ames Test Data Summary
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
| Dye | Test System | Concentration | Observed Effect (Revertant Colonies) | Reference |
| This compound | Salmonella typhimurium (TA97a, TA98, TA100, TA102, TA104) | Up to 2 mg/plate | Non-mutagenic | |
| Allura Red AC | Salmonella typhimurium | Not specified | Negative in bacterial reverse mutation assay | |
| Sunset Yellow FCF | Not specified | Not specified | Generally considered non-mutagenic in Ames test | |
| Tartrazine | Salmonella typhimurium TA98 | Dose-dependent | Mutagenic activity of urinary metabolites after metabolic activation | |
| Salmonella typhimurium | 10 - 1000 µ g/plate | Non-mutagenic without metabolic activation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key genotoxicity assays cited in this guide.
Alkaline Comet Assay Protocol
The alkaline comet assay is used to detect single-strand breaks, double-strand breaks, and alkali-labile sites in the DNA of individual cells.
-
Cell Preparation: Isolate single cells from the test system (e.g., cell culture, animal tissue). Ensure high cell viability.
-
Slide Preparation: Pre-coat microscope slides with 1% normal melting point agarose.
-
Cell Encapsulation: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C to remove cell membranes and histones.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a freshly prepared alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
Neutralization: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Examine the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and Olive tail moment.
In Vivo Micronucleus Test Protocol
The in vivo micronucleus test is a standard method for evaluating the clastogenic and aneugenic potential of chemicals in the bone marrow of rodents.
-
Animal Dosing: Administer the test substance to a group of animals (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control and a positive control group. Doses are typically based on the maximum tolerated dose.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow from the femur.
-
Cell Preparation: Flush the bone marrow with fetal bovine serum to create a cell suspension.
-
Slide Preparation: Prepare smears of the bone marrow cells on microscope slides.
-
Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) (e.g., Giemsa, acridine orange).
-
Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.
-
Data Analysis: Calculate the frequency of micronucleated PCEs for each animal and compare the results between the treated and control groups using appropriate statistical methods. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.
Ames Test (Bacterial Reverse Mutation Assay) Protocol
The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the rate of back-mutation to the his+ phenotype.
-
Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) with and without metabolic activation (S9 mix).
-
Preparation of Test Substance: Dissolve the test substance in a suitable solvent.
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a proposed signaling pathway for this compound-induced genotoxicity and a typical workflow for the Comet assay.
Caption: Proposed signaling pathway for this compound-induced genotoxicity.
Caption: A typical experimental workflow for the Comet assay.
Conclusion
The assessment of genotoxicity is a critical component of safety evaluation for food additives. This guide provides a comparative overview of the genotoxic effects of this compound and other commonly used food dyes. The data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for researchers in this field. The signaling pathway diagram for this compound provides a starting point for further mechanistic studies. It is important to note that the genotoxic potential of a substance can be influenced by various factors, including the test system used, the presence of metabolic activation, and the dose administered. Therefore, a comprehensive evaluation using a battery of tests is essential for a thorough risk assessment. Continued research and the use of standardized, validated protocols are crucial for ensuring the safety of food additives and protecting public health.
References
- 1. Assessment of synthetic food dye erythrosine induced cytotoxicity, genotoxicity, biochemical and molecular alterations in Allium cepa root meristematic cells: insights from in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxic and mutagenic effects of this compound, a xanthene food dye, on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Erythrosine B: A Guide for Laboratory Professionals
Erythrosine B, a commonly used biological stain and food coloring agent, requires careful handling and disposal due to its potential environmental impact.[1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound waste in a laboratory setting.
I. Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety. The response procedure varies depending on whether the spilled material is in a solid or liquid form.
Personal Protective Equipment (PPE) is mandatory for all cleanup procedures. This includes:
-
Safety goggles
-
Lab coat
-
Gloves
-
Dust respirator (for solid spills)
Spill Cleanup Procedures:
| Spill Type | Clean-up Procedure |
| Minor Dry Spill | 1. Immediately clean up all spills.[2] 2. Avoid breathing dust and contact with skin and eyes.[2] 3. Wear appropriate personal protective equipment.[2] 4. Use dry clean-up procedures and avoid generating dust. 5. Sweep up, shovel up, or vacuum up the material. 6. Place the spilled material in a clean, dry, sealable, and labeled container for disposal. |
| Major Dry Spill | 1. Advise personnel in the area and alert emergency responders, informing them of the location and nature of the hazard. 2. Control personal contact by wearing protective clothing. 3. Prevent the spillage from entering drains or water courses by any means available. 4. Recover the product wherever possible. 5. Use dry clean-up procedures and avoid generating dust. 6. Collect residues and place them in sealed plastic bags or other containers for disposal. |
| Wet Spill | 1. Vacuum or shovel up the material. 2. Place it in labeled containers for disposal. 3. Wash the area down with large amounts of water. 4. Crucially, prevent runoff from entering drains. 5. If contamination of drains or waterways occurs, advise emergency services immediately. |
II. General Disposal Procedures
All waste containing this compound must be handled in accordance with local, state, and federal regulations. It is imperative to remember that this compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Therefore, do not discharge this compound into sewers or waterways.
Recommended Disposal Workflow:
The following diagram outlines the recommended step-by-step procedure for the disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
III. Waste Management and Disposal Options
Waste material must be disposed of in accordance with national and local regulations. It is recommended to leave chemicals in their original containers and not mix them with other waste. Uncleaned containers should be handled in the same way as the product itself.
The hierarchy of waste management controls should be considered:
-
Reduction: Minimize the generation of this compound waste.
-
Reuse: If possible and safe, reuse solutions.
-
Recycling: Consult the manufacturer for recycling options.
-
Disposal: If all other options are exhausted, dispose of the waste responsibly.
For final disposal, consult your institution's Waste Management Authority. Potential disposal methods include:
-
Burial in a licensed landfill.
-
Incineration in a licensed apparatus , potentially after mixing with a suitable combustible material.
Empty containers should be decontaminated. Ensure all label safeguards are observed until the containers are cleaned or destroyed.
IV. Environmental Hazards
This compound is classified as toxic to aquatic life with long-lasting effects. It is crucial to prevent its release into the environment. Do not let the product enter drains. In case of spillage, cover drains to prevent entry.
While this compound is soluble in water, which suggests it will likely be mobile in the environment, bioaccumulation is not expected.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
References
Personal protective equipment for handling Erythrosine B
Erythrosine B is a chemical compound commonly used as a biological stain and food coloring agent. While valuable in research and development, it presents certain health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Health Hazard Information
This compound is classified as harmful if swallowed and can cause irritation to the eyes and skin.[1][2][3] Inhalation of dust may also be hazardous.[1] Prolonged or repeated exposure can lead to damage to the lungs, nervous system, and mucous membranes.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or chemical safety goggles. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., tested to EN 374). | Prevents direct skin contact and potential absorption. |
| Body Protection | Impervious or protective clothing. | Minimizes skin exposure to dust or spills. |
| Respiratory Protection | A suitable respirator should be used when dust is generated. | Prevents inhalation of harmful dust particles. |
Procedural Guidance for Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Utilize local exhaust ventilation to control airborne dust levels.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Safe Handling Practices:
-
Avoid the formation of dust.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the substance.
3. Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management and Disposal Plan
1. Spill Cleanup:
-
In case of a spill, immediately evacuate unnecessary personnel from the area.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dry clean-up methods to avoid generating dust. Sweep or vacuum the spilled material.
-
Place the collected waste into a suitable, sealed, and labeled container for disposal.
-
After the material has been collected, ventilate the area and wash the spill site.
2. Waste Disposal:
-
This compound waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
One approved disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
